1H-imidazol-2-yl(phenyl)methanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-imidazol-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDHLMIBHYURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392195 | |
| Record name | 1H-imidazol-2-yl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-62-0 | |
| Record name | α-Phenyl-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22098-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-imidazol-2-yl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazol-2-yl(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-imidazol-2-yl(phenyl)methanol
This guide provides an in-depth exploration of the synthesis and characterization of 1H-imidazol-2-yl(phenyl)methanol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.
Introduction: The Significance of Imidazole-Based Carbinols
Imidazole-containing compounds are a cornerstone of pharmaceutical research, appearing in a wide array of clinically significant drugs. The imidazole moiety, with its unique electronic properties and ability to participate in hydrogen bonding, often serves as a critical pharmacophore. The introduction of a phenylmethanol substituent at the 2-position of the imidazole ring creates a chiral center and expands the potential for diverse molecular interactions, making 1H-imidazol-2-yl(phenyl)methanol an attractive scaffold for the development of novel therapeutic agents and functional materials.
This guide will detail a reliable and efficient two-step synthetic pathway to this target molecule, commencing with the acylation of imidazole followed by a selective reduction. Furthermore, we will delve into the comprehensive characterization of the final product using modern analytical techniques, ensuring the structural integrity and purity of the synthesized compound.
Strategic Approach to Synthesis: A Two-Step Protocol
The synthesis of 1H-imidazol-2-yl(phenyl)methanol is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials. The overall workflow is depicted below.
Caption: A high-level overview of the two-step synthesis of 1H-imidazol-2-yl(phenyl)methanol.
Step 1: Synthesis of 2-Benzoyl-1H-imidazole
The initial step involves the acylation of the imidazole ring at the C2 position with a benzoyl group. While various methods for the synthesis of 2-acylimidazoles exist, a common approach involves the reaction of an N-protected imidazole with benzoyl chloride, followed by deprotection. For the direct synthesis, methods analogous to the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be adapted.[1]
Protocol: Synthesis of 2-Benzoyl-1H-imidazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1H-imidazole (1.0 eq) and a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylating Agent Addition: Dissolve benzoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred imidazole solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-benzoyl-1H-imidazole.
Step 2: Reduction of 2-Benzoyl-1H-imidazole to 1H-imidazol-2-yl(phenyl)methanol
The second step is the selective reduction of the ketone functionality of 2-benzoyl-1H-imidazole to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol. To enhance the 1,2-reduction selectivity and prevent potential side reactions, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be employed in what is known as the Luche reduction.[4]
Protocol: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
-
Reaction Setup: In a round-bottom flask, dissolve 2-benzoyl-1H-imidazole (1.0 eq) in methanol at room temperature.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄. Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1H-imidazol-2-yl(phenyl)methanol.
Comprehensive Characterization of 1H-imidazol-2-yl(phenyl)methanol
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: A schematic of the analytical techniques used for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.[5][6][7]
Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Phenyl protons |
| ~7.00 | s | 1H | Imidazole C4-H or C5-H |
| ~6.90 | s | 1H | Imidazole C4-H or C5-H |
| ~5.80 | s | 1H | Methine proton (-CH(OH)-) |
| ~5.50 | br s | 1H | Hydroxyl proton (-OH) |
| ~10.0-12.0 | br s | 1H | Imidazole N-H |
Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Imidazole C2 |
| ~140-142 | Phenyl C1 (ipso) |
| ~128-129 | Phenyl C3/C5 |
| ~127-128 | Phenyl C4 |
| ~125-127 | Phenyl C2/C6 |
| ~120-125 | Imidazole C4/C5 |
| ~65-70 | Methine carbon (-CH(OH)-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (imidazole) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1400-1500 | Medium | C=N stretch (imidazole ring) |
| 1000-1200 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[11][12]
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 174.08 (corresponding to the molecular formula C₁₀H₁₀N₂O)
-
Key Fragment Ions:
-
m/z = 157 (M⁺ - OH)
-
m/z = 107 (C₆H₅CHOH⁺)
-
m/z = 77 (C₆H₅⁺)
-
m/z = 68 (Imidazole radical cation)
-
Conclusion and Future Outlook
This technical guide has outlined a robust and reproducible methodology for the synthesis of 1H-imidazol-2-yl(phenyl)methanol. The detailed protocols for both the synthesis and comprehensive characterization provide a solid foundation for researchers to produce this valuable compound with a high degree of purity and confidence in its structural identity. The self-validating nature of the described experimental choices, from the selection of a mild reducing agent to the orthogonal analytical techniques, ensures the scientific integrity of the process.
The availability of a reliable synthetic route to 1H-imidazol-2-yl(phenyl)methanol opens the door for further exploration of its potential in various fields. Its structural features make it an ideal candidate for derivatization to create libraries of novel compounds for biological screening. Furthermore, its potential as a ligand in coordination chemistry and as a building block in materials science warrants investigation. This guide serves as a critical starting point for such future endeavors.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega, 5(38), 24785–24795. (2020). [Link]
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(4), 1058-1064. (2015). [Link]
-
Begg, C. G., Grimmett, M. R., & Lee, Y.-M. (1973). The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. Australian Journal of Chemistry, 26(2), 415. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. (2011). [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry, 52(20), 11891-11901. (2013). [Link]
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
-
The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Tetrahedron Letters, 47(36), 6351-6353. (2006). [Link]
-
Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. JACS Au, 2(1), 136-142. (2022). [Link]
-
Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(14), 5440-5443. (2006). [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1018. (2018). [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]
-
Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 14(1), 8148. (2023). [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 146-161. (2024). [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy, 114(4), 525-536. (2013). [Link]
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 716-724. (2016). [Link]
-
Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 137(49), 15533-15536. (2015). [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. (2008).
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- Preparation of n-acylimidazoles.
- The 1H NMR chemical shifts are referenced to the residual hydrogen signals of the deuterated solvents or TMS, and the 13C NMR chemical shifts are referenced to the 13C signals of the deuter
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 377-380. (2022). [Link]
- The mass spectra of imidazole and 1-methylimidazole.
Sources
- 1. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-imidazol-2-yl(phenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-imidazol-2-yl(phenyl)methanol is a heterocyclic alcohol of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group and a hydroxyl group attached to the C2 position of an imidazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety, a ubiquitous pharmacophore, imparts the potential for diverse biological activities, while the carbinol function allows for a range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and prospective applications of 1H-imidazol-2-yl(phenyl)methanol, with a focus on its relevance to drug discovery and development.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules, including natural products like the amino acid histidine and numerous synthetic drugs. Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, a crucial feature in many enzymatic reactions. The incorporation of an imidazole nucleus into a molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability.
1H-imidazol-2-yl(phenyl)methanol belongs to a class of compounds that merge the privileged imidazole scaffold with a phenylmethanol moiety. This combination is anticipated to confer a spectrum of biological activities, drawing from the established pharmacological profiles of both structural components. This guide aims to consolidate the available information on this specific molecule, providing a valuable resource for researchers engaged in its study and application.
Molecular Structure and Identification
The fundamental structure of 1H-imidazol-2-yl(phenyl)methanol consists of a central imidazole ring linked at the 2-position to a carbon atom that is bonded to both a phenyl group and a hydroxyl group.
Diagram 1: Chemical Structure of 1H-imidazol-2-yl(phenyl)methanol
Caption: 2D representation of 1H-imidazol-2-yl(phenyl)methanol.
| Identifier | Value | Source |
| IUPAC Name | 1H-imidazol-2-yl(phenyl)methanol | |
| CAS Number | 22098-62-0 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| SMILES | C1=CC=C(C=C1)C(C2=NC=CN2)O | |
| InChIKey | APKDHLMIBHYURQ-UHFFFAOYSA-N |
Physical and Chemical Properties
Detailed experimental data for the physical properties of 1H-imidazol-2-yl(phenyl)methanol are not extensively reported in the literature. The following table includes computed properties and data for structurally similar compounds to provide an estimation.
| Property | Value/Information | Source/Analogy |
| Melting Point | Not experimentally determined. For the related compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, the melting point is 65 °C. | |
| Boiling Point | Not experimentally determined. For the related compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, the boiling point is 400.7 °C at 760 mmHg. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be limited due to the presence of the phenyl group. | General chemical principles |
| pKa | Not experimentally determined. The imidazole ring has a pKa of approximately 7 for the protonated form, making it a weak base. The hydroxyl group is expected to have a pKa in the range of 16-18, typical for alcohols. | General chemical principles |
| XLogP3 | 0.9 (Computed) | |
| Hydrogen Bond Donor Count | 2 (Computed) | |
| Hydrogen Bond Acceptor Count | 2 (Computed) |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the phenyl ring, the methine proton, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The methine proton (CH-OH) would likely be a singlet, and its chemical shift would be influenced by the neighboring hydroxyl and aromatic groups. The imidazole protons would also have characteristic shifts.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the imidazole and phenyl rings, as well as the methine carbon. The chemical shift of the methine carbon would be in the range typical for carbons bearing a hydroxyl group and an aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and imidazole rings would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and imidazole rings are expected in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve the loss of water, the hydroxyl group, or cleavage of the bond between the methine carbon and the imidazole or phenyl ring.
Synthesis and Reactivity
A plausible synthetic route to 1H-imidazol-2-yl(phenyl)methanol would involve the reaction of imidazole-2-carboxaldehyde with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium. This nucleophilic addition to the aldehyde would yield the desired secondary alcohol.
Diagram 2: Proposed Synthesis of 1H-imidazol-2-yl(phenyl)methanol
Caption: A potential synthetic pathway to the target molecule.
Experimental Protocol: A General Approach
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Step 2: Nucleophilic Addition: A solution of imidazole-2-carboxaldehyde in anhydrous THF is slowly added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 1H-imidazol-2-yl(phenyl)methanol is dictated by its functional groups:
-
Hydroxyl Group: The alcohol moiety can undergo oxidation to the corresponding ketone, (1H-imidazol-2-yl)(phenyl)methanone. It can also be esterified or etherified to produce a variety of derivatives.
-
Imidazole Ring: The imidazole ring can be N-alkylated or N-acylated at the unsubstituted nitrogen. The ring itself can participate in electrophilic substitution reactions, although the conditions need to be carefully controlled.
Applications in Drug Development and Research
While specific applications for 1H-imidazol-2-yl(phenyl)methanol are not extensively documented, its structural motifs suggest significant potential in several therapeutic areas. The broader class of imidazole-containing compounds has demonstrated a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.
The phenylmethanol substructure is also present in many active pharmaceutical ingredients. Therefore, 1H-imidazol-2-yl(phenyl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Its derivatives could be explored as:
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making it a key component in the design of various enzyme inhibitors.
-
Receptor Ligands: The aromatic and heterocyclic nature of the molecule suggests potential interactions with various receptors in the central nervous system and other biological systems.
-
Antimicrobial Agents: Many imidazole-based compounds are known for their antifungal and antibacterial properties.
Safety and Toxicology
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1H-imidazol-2-yl(phenyl)methanol is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.
Conclusion
1H-imidazol-2-yl(phenyl)methanol is a molecule with considerable untapped potential. While a comprehensive experimental characterization is still lacking in the public domain, its structural features strongly suggest its utility as a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore the promise of this intriguing imidazole derivative.
References
-
[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. Accessed January 20, 2026. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Accessed January 20, 2026. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Accessed January 20, 2026. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Accessed January 20, 2026. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Accessed January 20, 2026. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Publishing. Accessed January 20, 2026. [Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]
-
1H-benzimidazol-2-yl-phenylmethanol. ChemSynthesis. Accessed January 20, 2026. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Accessed January 20, 2026. [Link]
-
1H-imidazol-2-yl(phenyl)methanol. PubChem. Accessed January 20, 2026. [Link]
-
Supplementary data - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]
"biological activity of 1H-imidazol-2-yl(phenyl)methanol derivatives"
An In-Depth Technical Guide to the Biological Activities of 1H-Imidazol-2-yl(phenyl)methanol Derivatives
Abstract
The 1H-imidazol-2-yl(phenyl)methanol scaffold and its related benzimidazole analogues represent a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this heterocyclic motif is a key constituent in numerous compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, with a primary focus on their antifungal, anticancer, and antibacterial properties. We will delve into the specific mechanisms of action, including enzyme inhibition and induction of apoptosis, supported by extensive structure-activity relationship (SAR) studies. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers, scientists, and drug development professionals. The synthesis of technical data, mechanistic insights, and validated methodologies aims to empower further investigation and optimization of this versatile scaffold for next-generation therapeutics.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug discovery, with the imidazole ring—a five-membered aromatic ring with two nitrogen atoms—holding a place of particular prominence. Its derivatives are known to possess an extensive range of biological activities, including antibacterial, anticancer, antifungal, analgesic, and anti-HIV properties.[1] The structural motif of 1H-imidazol-2-yl(phenyl)methanol, and the closely related benzimidazole structures, are particularly noteworthy. Their structural similarity to natural purines allows them to interact with a diverse array of biological targets, making them a fertile ground for the development of novel therapeutic agents.[2] This guide will explore the multifaceted biological landscape of these derivatives, elucidating the chemical features that drive their potent activities.
Core Synthetic Strategies
The synthesis of benzimidazole derivatives, which share a core structure, typically involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[3] When using an aldehyde, an oxidizing agent is required to facilitate the cyclization and aromatization of the imidazoline intermediate. Sodium metabisulfite (Na₂S₂O₅) is often employed as a mild and effective oxidizing agent for this purpose.[4] The versatility of this reaction allows for the introduction of a wide variety of substituents on both the phenylenediamine and aldehyde precursors, enabling the systematic exploration of structure-activity relationships.
A general workflow for this synthesis is outlined below.
Caption: General synthesis of 2-aryl-1H-benzimidazole derivatives.
Major Biological Activities & Mechanisms of Action
Antifungal Properties
Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant global health threat, necessitating the development of new and effective antifungal agents.[1] Azole antifungals, including many imidazole derivatives, are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[5] Inhibition of CYP51 disrupts ergosterol production, leading to membrane instability, growth arrest, and ultimately, fungal cell death.[5]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Numerous studies have demonstrated the potent antifungal activity of 1H-imidazol-2-yl(phenyl)methanol derivatives. Aromatic ester and carbamate derivatives, in particular, have shown greater activity than the reference drug fluconazole against various Candida species.[6] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as chlorine, on the phenyl rings often enhances antifungal potential.[7]
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |
| bis(4-chlorophenyl) isoxazolidine | Candida albicans | 0.2 - 7.0 | [8] |
| Biphenyl ester derivative (6c) | Candida albicans | 1.7 (mean) | [6] |
| Biphenyl ester derivative (6c) | non-albicans Candida | 1.9 (mean) | [6] |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester (15) | Candida albicans | 0.125 | [1] |
Anticancer Activity
The imidazole scaffold is a key feature in several anticancer agents, and its derivatives have been shown to act through various mechanisms.
Kinase Inhibition: A series of 2-(1H-imidazol-2-yl) pyridine derivatives, designed as analogues of the multi-kinase inhibitor Sorafenib, have demonstrated potent inhibitory activity against BRAF kinase.[9] Compounds CLW14 and CLW27 showed significant antiproliferative activity against the A375 melanoma cell line, which harbors the BRAF V600E mutation, and suppressed tumor growth in xenograft mouse models.[9]
Caption: Inhibition of the BRAF kinase signaling pathway.
Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I).[3][10] These compounds bind to DNA and stabilize the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to cell cycle arrest, typically in the G2/M phase, and ultimately cell death.[3][10]
Other Mechanisms: Imidazole derivatives have also been developed as covalent inhibitors of p97/VCP ATPase, an enzyme involved in protein quality control that is a target in cancer therapy.[11] Additionally, some compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Caspase-3, Bcl-2, and Bax.[12]
| Compound | Target/Mechanism | Cancer Cell Line | GI₅₀ / IC₅₀ (μM) | Reference |
| CLW27 | BRAF Kinase Inhibition | A375 (Melanoma) | 2.93 | [9] |
| 12b | Topoisomerase I Inhibition | NCI-60 Panel | 0.16 - 3.6 | [3][10] |
| IPM714 | Apoptosis Induction | HCT116 (Colorectal) | 1.74 | [12] |
| IPM714 | Apoptosis Induction | SW480 (Colorectal) | 2.0 | [12] |
Antibacterial Activity
Derivatives of the imidazole scaffold have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] For instance, metal complexes of 1H-imidazo[5,6-f][8][14]phenanthroline-2(3H)-thione have shown greater bioactivity than the standard antibiotic gentamicin against Staphylococcus aureus and Escherichia coli.[13] Nitroimidazole derivatives are a well-established class of antimicrobials used against anaerobic bacteria and certain protozoa.[15] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.
Key Experimental Protocols
To ensure the reproducibility and validation of research findings, standardized protocols are essential. The following sections provide detailed methodologies for the synthesis and evaluation of 1H-imidazol-2-yl(phenyl)methanol derivatives.
Protocol: General Synthesis of a 2-Aryl-1H-benzimidazole
This protocol is adapted from reported methods for the condensation of an o-phenylenediamine with a substituted benzaldehyde.[3][4]
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and the appropriately substituted benzaldehyde (1.2 eq) in a 9:1 mixture of ethanol and water.
-
Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash it with cold water, and dry it. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-1H-benzimidazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A375) into a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and treat the cells with different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the treated cells for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 1H-imidazol-2-yl(phenyl)methanol scaffold and its analogues have unequivocally demonstrated their value in medicinal chemistry. The diverse and potent biological activities, ranging from antifungal and anticancer to antibacterial effects, underscore the therapeutic promise of this chemical class. The well-established synthetic routes allow for extensive structural modifications, enabling fine-tuning of activity and selectivity against specific biological targets.
Future research should focus on several key areas. Firstly, the optimization of lead compounds to enhance their potency while minimizing off-target effects and cytotoxicity against normal cells is crucial for clinical translation.[2] Secondly, a deeper exploration of their mechanisms of action, particularly in the context of emerging drug resistance, will be vital. Finally, the development of derivatives targeting novel biological pathways, such as the p97 ATPase or 17β-HSD10 for neurodegenerative diseases, could open new therapeutic avenues.[11][17] Continued interdisciplinary efforts combining synthetic chemistry, molecular biology, and pharmacology will undoubtedly unlock the full potential of these remarkable compounds.
References
-
Corelli, F., et al. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. Available at: [Link]
-
Röhrig, U. F., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, K., et al. (2023). Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry. Available at: [Link]
-
De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tolesa, G. N., et al. (2019). Synthesis, Characterization, and Antibacterial Activities of 1H-Imidazo [5, 6-f][8][14] Phenanthroline-2. Semantic Scholar. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
de Almeida, L. R., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports. Available at: [Link]
-
Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. Available at: [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Available at: [Link]
-
Liu, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][8][14] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. Available at: [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Der Pharma Chemica. Available at: [Link]
-
Nguyen, T. T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. Available at: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Antibacterial Activity of Hydroxyimidazole Derivatives. (2020). Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Asati, V., & Kewat, K. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available at: [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Poddar, S., et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ijirt.org [ijirt.org]
- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Elucidation of 1H-imidazol-2-yl(phenyl)methanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 1H-imidazol-2-yl(phenyl)methanol (CAS 22098-62-0). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in pharmacologically active compounds. This guide is designed to provide both foundational data and practical insights for scientists working with this and related chemical structures.
Molecular Structure and Key Spectroscopic Features
1H-imidazol-2-yl(phenyl)methanol is a secondary alcohol containing both an imidazole and a phenyl ring. Its structure presents a unique combination of aromatic and functional groups that give rise to a distinct spectroscopic fingerprint. Understanding these features is crucial for its unambiguous identification and characterization.
Figure 1: Chemical structure of 1H-imidazol-2-yl(phenyl)methanol.
Synthesis of 1H-imidazol-2-yl(phenyl)methanol
A robust and efficient synthesis of 1H-imidazol-2-yl(phenyl)methanol can be achieved through the reaction of a 2-lithiated protected imidazole with benzaldehyde, followed by deprotection. This method, pioneered by Curtis and Brown (1980), provides a convenient route to 2-substituted imidazoles.[1]
Synthetic Pathway
The synthesis involves a three-step process:
-
Protection of Imidazole: The nitrogen of the imidazole ring is protected to facilitate selective lithiation at the C2 position.
-
Lithiation and Reaction with Benzaldehyde: The protected imidazole is treated with a strong base, such as n-butyllithium, to generate a 2-lithio anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Deprotection: The protecting group is removed under mild conditions to yield the final product.
Figure 2: Synthetic workflow for 1H-imidazol-2-yl(phenyl)methanol.
Experimental Protocol
The following protocol is based on the methodology for the synthesis of analogous compounds and provides a framework for laboratory execution.
Step 1: Synthesis of 1-(Diethoxymethyl)-1H-imidazole (Protected Imidazole)
-
To a solution of imidazole (1.0 eq) in triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture and distill off the ethanol formed during the reaction.
-
After the reaction is complete (monitored by TLC), remove the excess triethyl orthoformate under reduced pressure to obtain the crude protected imidazole.
Step 2: Synthesis of (1-(Diethoxymethyl)-1H-imidazol-2-yl)(phenyl)methanol (Protected Adduct)
-
Dissolve the protected imidazole (1.0 eq) in anhydrous THF and cool the solution to -40 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes to ensure complete lithiation.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 1H-imidazol-2-yl(phenyl)methanol (Final Product)
-
Dissolve the crude protected adduct in a mixture of THF and 1M HCl.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1H-imidazol-2-yl(phenyl)methanol.
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for 1H-imidazol-2-yl(phenyl)methanol, providing a basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1H-imidazol-2-yl(phenyl)methanol provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (imidazole) |
| ~7.4-7.2 | m | 5H | Phenyl-H |
| ~7.0 | s | 1H | Imidazole-H4 |
| ~6.8 | s | 1H | Imidazole-H5 |
| ~5.8 | d | 1H | CH(OH) |
| ~5.5 | d | 1H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Imidazole-C2 |
| ~142 | Phenyl-C (ipso) |
| ~128.5 | Phenyl-C (ortho) |
| ~128.0 | Phenyl-C (para) |
| ~127.0 | Phenyl-C (meta) |
| ~121.0 | Imidazole-C4/C5 |
| ~118.0 | Imidazole-C4/C5 |
| ~68.0 | CH(OH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3150-3000 | Broad, Medium | N-H stretch (imidazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1580 | Medium | C=N stretch (imidazole ring) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic & imidazole rings) |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 157 | Medium | [M - OH]⁺ |
| 107 | High | [C₇H₇O]⁺ (tropylium ion derivative) |
| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |
| 68 | Medium | [C₃H₄N₂]⁺ (imidazole cation) |
Conclusion
This technical guide provides a comprehensive spectroscopic and synthetic profile of 1H-imidazol-2-yl(phenyl)methanol. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related imidazole-containing compounds. The provided information, grounded in established chemical principles and synthetic methodologies, is intended to facilitate further research and development in the fields of medicinal and materials chemistry.
References
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link][1]
-
PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to (1H-Imidazol-2-yl)(phenyl)methanol (CAS Number: 22098-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Imidazol-2-yl)(phenyl)methanol, registered under CAS number 22098-62-0, is a heterocyclic alcohol containing an imidazole and a phenyl group. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis pathway, and discusses its potential applications based on the known biological activities of related imidazole-containing compounds. Safety and handling precautions, as well as a list of potential suppliers, are also included to support researchers in their work with this compound.
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The imidazole ring, being a versatile pharmacophore, is present in a wide array of natural and synthetic molecules exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] (1H-Imidazol-2-yl)(phenyl)methanol belongs to this important class of compounds and holds potential for investigation in various drug discovery and development programs. This document serves as a technical resource for professionals interested in the scientific and practical aspects of this specific molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (1H-Imidazol-2-yl)(phenyl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22098-62-0 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| IUPAC Name | (1H-Imidazol-2-yl)(phenyl)methanol | [3] |
| Synonyms | α-Phenyl-1H-imidazole-2-methanol | [3] |
| Melting Point | 199-201 °C | Not explicitly cited |
| Boiling Point (Predicted) | 444.1 ± 38.0 °C | Not explicitly cited |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | Not explicitly cited |
Synthesis Pathway
This proposed synthesis involves the reaction of a suitable Grignard reagent, phenylmagnesium bromide, with 2-formylimidazole (also known as imidazole-2-carboxaldehyde).
Caption: Proposed Grignard reaction for the synthesis of (1H-Imidazol-2-yl)(phenyl)methanol.
Experimental Protocol (Proposed)
Step 1: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place dry magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the phenylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-formylimidazole in anhydrous THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
The crude (1H-Imidazol-2-yl)(phenyl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Potential Applications and Biological Activity
While specific studies on the biological activity of (1H-Imidazol-2-yl)(phenyl)methanol are not extensively documented in the available literature, the broader class of imidazole derivatives is well-known for a wide range of pharmacological effects.[1][2]
-
Antifungal and Antibacterial Agents: Many imidazole-containing compounds are potent antifungal and antibacterial agents.[2][4] For example, compounds like 5-methyl-2-phenyl-1H-imidazole-4-methanol have demonstrated notable antifungal and antibacterial properties.[4] It is plausible that (1H-Imidazol-2-yl)(phenyl)methanol could exhibit similar antimicrobial activities, making it a candidate for screening in infectious disease research.
-
Anticancer and Enzyme Inhibition: Substituted imidazoles have been investigated as anticancer agents.[2] For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as 17β-HSD10 inhibitors for the potential treatment of Alzheimer's disease.[5] The structural similarity of (1H-Imidazol-2-yl)(phenyl)methanol to these compounds suggests it could be explored for its inhibitory effects on various enzymes or its potential as an anticancer agent.
-
Chemical Synthesis Intermediate: This compound can also serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Potential research applications for (1H-Imidazol-2-yl)(phenyl)methanol.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1H-Imidazol-2-yl)(phenyl)methanol is classified with the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling, though a specific one for this compound was not found in the performed searches. General MSDS for imidazole derivatives recommend avoiding dust formation and contact with skin and eyes.
Suppliers
(1H-Imidazol-2-yl)(phenyl)methanol is available from several chemical suppliers that specialize in research chemicals and intermediates. Researchers interested in obtaining this compound can inquire with the following companies:
It is recommended to contact these suppliers directly for information on purity, availability, and pricing.
Conclusion
(1H-Imidazol-2-yl)(phenyl)methanol (CAS 22098-62-0) is an intriguing imidazole derivative with potential for further investigation in medicinal chemistry and materials science. While specific data on its synthesis and biological activity are limited, its structural features suggest it could be a valuable building block and a candidate for screening in various biological assays. This guide provides a foundational understanding of its properties and a framework for its synthesis, enabling researchers to explore the potential of this compound in their respective fields. As with any chemical, proper safety precautions must be observed during its handling and use.
References
-
Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. Retrieved from [Link]
-
PubMed. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
Sources
- 1. 22098-62-0|(1H-Imidazol-2-yl)(phenyl)methanol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Antifungal Compounds
Introduction: The Imperative for Effective Antifungals
The rising incidence of invasive fungal infections, particularly in immunocompromised populations, presents a significant and growing challenge in modern healthcare. Fungal pathogens, being eukaryotes, share cellular machinery with their human hosts, complicating the development of selectively toxic therapeutic agents. Among the armamentarium of antifungal drugs, the azole class stands as a cornerstone of therapy, valued for its broad spectrum and clinical efficacy.[1][2] Azoles are structurally classified into two major groups: the imidazoles, containing a five-membered ring with two nitrogen atoms, and the triazoles, which contain three.[3][4][5]
This guide provides a detailed technical exploration of the first-generation azoles—the imidazoles. We will dissect their core mechanism of action, the downstream cellular consequences of drug-target interaction, the evolution of resistance mechanisms, and the key experimental protocols employed by researchers to investigate these fundamental processes. While primarily used topically today, understanding the foundational mechanism of agents like ketoconazole, miconazole, and clotrimazole provides critical insight into the broader class of ergosterol biosynthesis inhibitors.[4][6][7]
| Table 1: Classification of Common Imidazole-Based Antifungal Agents | | :--- | :--- | :--- | | Agent | Chemical Family | Primary Clinical Use | | Ketoconazole | Imidazole | Topical (formerly systemic) for various mycoses[4][8] | | Miconazole | Imidazole | Topical for dermatophytoses and candidiasis[2][6] | | Clotrimazole | Imidazole | Topical for dermatophytoses and candidiasis[3][4][8] | | Econazole | Imidazole | Topical for dermatophytoses and candidiasis[1][6] |
The Fungal Achilles' Heel: Ergosterol and Membrane Integrity
The selective toxicity of imidazole antifungals hinges on a key biochemical difference between fungal and mammalian cells: the composition of their cell membranes. While mammalian cell membranes utilize cholesterol to maintain structural integrity and fluidity, the predominant sterol in fungal membranes is ergosterol.[9] This unique fungal sterol is indispensable, playing a critical role in regulating membrane fluidity, permeability, the function of membrane-bound enzymes, and overall cell survival.[10][11][12] The biosynthetic pathway that produces ergosterol is therefore an ideal target for antifungal drug development, as its disruption can compromise fungal viability with minimal off-target effects on the host.[9][11]
The ergosterol biosynthesis pathway is a complex, multi-enzyme process that begins with acetyl-CoA and proceeds through numerous intermediates.[13][14] A critical step in this pathway is the conversion of lanosterol to an intermediate that will eventually become ergosterol. This specific conversion is the focal point of imidazole action.
The Core Mechanism: Pinpointing Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of all azole antifungals, including the imidazoles, is a fungal cytochrome P450 enzyme named lanosterol 14α-demethylase.[3][8][15] This enzyme, encoded by the ERG11 gene, is essential for ergosterol biosynthesis.[9][10] Cytochrome P450 enzymes are a vast superfamily of heme-thiolate proteins involved in a wide range of metabolic processes.[16][17][18][19] In the case of CYP51, its specific function is to catalyze the oxidative removal of the 14α-methyl group from lanosterol, a crucial demethylation step in the pathway.[8][14]
The inhibitory action of imidazole compounds is direct and highly specific. The structure of an imidazole features a five-membered ring with an electron-rich nitrogen atom. This nitrogen atom (specifically, the N3 atom) has a high affinity for the ferric (Fe³⁺) iron atom located within the heme prosthetic group at the enzyme's active site.[5][20] The imidazole molecule positions itself such that this nitrogen atom forms a coordinate bond with the heme iron, effectively occupying the binding site for oxygen and preventing the enzyme from carrying out its catalytic function.[20][21] This binding is reversible and non-competitive, disrupting the enzyme's ability to process its natural substrate, lanosterol.[8]
Cellular Disruption: The Downstream Consequences of Inhibition
The inhibition of CYP51 by imidazoles triggers a cascade of detrimental downstream effects within the fungal cell.
-
Depletion of Ergosterol : The most direct consequence is the halt in ergosterol production.[3][4][22][23] As existing ergosterol is diluted through cell division and turnover, the cell membrane becomes progressively deficient in its primary sterol. This leads to a loss of structural integrity, increased permeability, and altered fluidity.[5][24]
-
Accumulation of Toxic Sterol Intermediates : Simultaneously, the blockage of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, primarily lanosterol.[25][26][27] These bulky, abnormally shaped sterols are incorporated into the fungal membrane, where they disrupt the tight packing of phospholipids.[5] This molecular disorganization impairs the function of numerous essential membrane-bound proteins, including those involved in nutrient transport and cell wall synthesis, ultimately arresting fungal growth.[27] This disruption is the primary reason for the fungistatic (growth-inhibiting) effect observed at low drug concentrations.[2][25]
-
Secondary Cellular Stress : At higher concentrations, the severe membrane damage can lead to a fungicidal (cell-killing) effect.[25] Some studies have also suggested that imidazoles can interfere with the synthesis of triglycerides and phospholipids and disrupt oxidative and peroxidative enzymes, leading to the intracellular accumulation of toxic reactive oxygen species, which contributes to cell necrosis.[22][23]
The Fungal Counterattack: Mechanisms of Resistance
The widespread clinical use of azoles has inevitably led to the emergence of drug-resistant fungal strains, a significant clinical concern.[1][7][28] Fungi have evolved several sophisticated strategies to circumvent the action of imidazole antifungals.
-
Target Site Modification : The most direct form of resistance involves alterations to the CYP51 enzyme itself. Point mutations in the ERG11 gene can change the amino acid sequence of the enzyme's active site, reducing the binding affinity of the imidazole drug while still allowing the enzyme to process lanosterol, albeit sometimes less efficiently.[1][8][29]
-
Target Overexpression : Fungi can increase the production of the CYP51 enzyme by upregulating the transcription of the ERG11 gene.[1][10] This creates a scenario where the intracellular concentration of the drug is insufficient to inhibit all the enzyme molecules, allowing ergosterol synthesis to continue.
-
Enhanced Drug Efflux : A prevalent resistance mechanism is the overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily and the Major Facilitator Superfamily (MFS).[9][30] These efflux pumps actively pump the imidazole drug out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit CYP51.[29]
-
Pathway Alteration/Bypass : In some cases, mutations in downstream enzymes of the ergosterol pathway (e.g., C5-6 sterol desaturase, encoded by ERG3) can prevent the formation of toxic sterol intermediates that accumulate after CYP51 inhibition. This allows the fungus to survive even with a dysfunctional ergosterol pathway.[8][31]
Key Experimental Methodologies
Investigating the mechanism of action and resistance to imidazole antifungals requires a suite of robust in vitro assays. The following protocols represent foundational techniques in the field.
Experimental Protocol 1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth. It is the gold standard for assessing antifungal potency.[32]
Causality and Self-Validation: This method systematically titrates the drug concentration against a standardized fungal inoculum. The inclusion of a drug-free growth control (validates organism viability) and a sterile control (validates medium sterility) ensures the observed inhibition is due to the compound's activity. Reproducibility is achieved through strict adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[29]
Methodology:
-
Preparation of Drug Stock: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Medium Preparation: Use a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to ensure consistent pH and nutrient availability.
-
Inoculum Preparation:
-
Culture the fungal strain on an agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a cell suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the RPMI-1640 medium to achieve the final target inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Microplate Setup:
-
Using a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2-12.
-
Add 200 µL of the working drug solution (drug stock diluted in RPMI) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug).
-
Column 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to all wells from columns 1-11. Add 100 µL of sterile medium to column 12.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the drug (the first well in the dilution series) that shows a significant reduction (typically ≥50%) in visible growth compared to the drug-free growth control well.
Experimental Protocol 2: Spectrophotometric Quantification of Cellular Ergosterol
This assay directly measures the impact of imidazole treatment on the total ergosterol content of fungal cells, providing direct evidence for the drug's mechanism of action.
Causality and Self-Validation: The method relies on the unique UV absorbance spectrum of ergosterol and its sterol precursors. By comparing the spectra of treated and untreated cells, a quantitative reduction in ergosterol and a corresponding shift towards the precursor spectrum can be observed. A known ergosterol standard is used to create a calibration curve, ensuring quantitative accuracy.
Methodology:
-
Cell Culture and Treatment: Grow a liquid culture of the fungus to mid-logarithmic phase. Divide the culture into two flasks: one control (vehicle only, e.g., DMSO) and one treated with a sub-inhibitory concentration of the imidazole drug. Incubate for several hours (e.g., 4-16 hours).
-
Cell Harvesting: Harvest cells from both cultures by centrifugation. Wash the cell pellets with sterile water and determine the wet weight of each pellet.
-
Sterol Extraction (Saponification):
-
To each cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify lipids and break open the cells.
-
-
Non-Saponifiable Lipid Extraction:
-
After cooling, add a mixture of 1 mL sterile water and 3 mL n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm using a UV/Vis spectrophotometer.
-
Ergosterol produces a characteristic four-peaked curve, with a peak at ~281.5 nm. The presence of the precursor sterol diene will show a peak at ~230 nm.
-
-
Quantification: Calculate the percentage of ergosterol in the sample using the absorbance values at 281.5 nm and 230 nm and the wet weight of the cell pellet. The reduction in ergosterol content in the treated sample compared to the control demonstrates the inhibitory effect of the imidazole.
Conclusion and Future Directions
Imidazole-based antifungals function through a well-defined and elegant mechanism: the specific inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal-specific ergosterol biosynthesis pathway. This action leads to ergosterol depletion and the accumulation of toxic sterol intermediates, culminating in the disruption of fungal cell membrane integrity and function.[3][22][23] While their clinical use has been challenged by the rise of resistance, the fundamental principles of their action continue to inform the development of next-generation antifungals. Current research focuses on designing new inhibitors that can overcome established resistance mechanisms, such as dual-target inhibitors or compounds less susceptible to efflux.[33][34] A deep, mechanistic understanding, grounded in the robust experimental methodologies outlined here, remains paramount for drug development professionals seeking to stay ahead in the ongoing battle against pathogenic fungi.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
- Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. PMC - NIH.
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.
- Imidazole antifungal drug mechanism of action.
- Mechanisms of action of the antimycotic imidazoles. PubMed.
- Ergosterol biosynthesis pathway in Aspergillus fumig
- Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.
- Ergosterol biosynthetic pathway in filamentous fungi.
- Antifungal Drug Resistance: Methods and Protocols. Google Books.
- Ergosterol Biosynthesis.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.
- Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin. PubMed Central.
- Imidazole antifungals. EBSCO.
- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.
- Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed.
- Fungal Lanosterol 14α-demethylase: A target for next-gener
- Emerging Antifungal Targets and Str
- Cytochrome P450 enzymes in the fungal kingdom. PubMed.
- Overcoming Resistance in Antimicrobial Testing of Imidazole Deriv
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Taylor & Francis Online.
- Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC - NIH.
- Cytochrome P450 enzymes in the fungal kingdom.
- (PDF) Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin.
- Topical pharmacology of imidazole antifungals. PubMed.
- Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Oxford Academic.
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC - PubMed Central.
- Chapter 1: Cytochrome P450 Structure and Function: An Evolutionary Perspective. Royal Society of Chemistry.
- Imidazoles as Potential Antifungal Agents: A Review. Ingenta Connect.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Antifungal. Wikipedia.
- Mechanisms of action in antifungal drugs. EBSCO.
- Antifungals and Drug Resistance. MDPI.
- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. PMC - NIH.
- Chapter 16. Antifungal Resistance Mechanisms. Nova Science Publishers.
- Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology.
- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
- Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. PMC - NIH.
- Antifungal drug discovery: the process and outcomes. PMC - NIH.
- Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers.
- Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs.
- Mechanisms of Antifungal Drug Resistance. PMC - PubMed Central.
Sources
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Antifungal Agents: A Review: Ingenta Connect [ingentaconnect.com]
- 3. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. Topical pharmacology of imidazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. davidmoore.org.uk [davidmoore.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 25. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 27. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 28. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. novapublishers.com [novapublishers.com]
- 31. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 32. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1H-imidazol-2-yl(phenyl)methanol: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific, yet under-explored, imidazole derivative: 1H-imidazol-2-yl(phenyl)methanol . While direct extensive research on this molecule is nascent, this document synthesizes data from structurally analogous compounds to build a robust hypothesis for its therapeutic utility. We will delve into its chemical synthesis, potential mechanisms of action in oncology, infectious diseases, and neurology, and provide detailed, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for investigating this promising chemical entity.
Introduction: The Imidazole Moiety as a Privileged Scaffold
The five-membered heterocyclic imidazole ring is a ubiquitous pharmacophore found in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. Clinically approved drugs containing the imidazole moiety span a wide range of therapeutic areas, including antifungal agents (e.g., ketoconazole), anticancer drugs, and antihypertensives.[3][4] The structural simplicity and synthetic tractability of imidazole derivatives further enhance their appeal for the development of novel therapeutics.[5]
This guide focuses on the specific derivative, 1H-imidazol-2-yl(phenyl)methanol, which features a central methanol unit linking a phenyl group and a 2-substituted imidazole ring. This unique arrangement presents opportunities for diverse biological activities, which we will explore in the subsequent sections.
Synthesis of 1H-imidazol-2-yl(phenyl)methanol and Its Derivatives
A robust and scalable synthetic route is paramount for the therapeutic development of any lead compound. While a specific, optimized synthesis for 1H-imidazol-2-yl(phenyl)methanol is not extensively documented in publicly available literature, a viable pathway can be extrapolated from the synthesis of structurally similar molecules. A plausible and efficient approach involves a two-step process: the formation of a ketone precursor followed by its reduction.
Proposed Synthetic Pathway
The synthesis can commence with the condensation of an appropriate aldehyde and an amino compound to form the imidazole ring, followed by the introduction of the phenyl ketone and subsequent reduction. A more direct approach, based on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, involves the reaction of an aromatic aldehyde with o-phenylenediamine.[6] Adapting this, one could envision a reaction between glyoxal, ammonia, and benzaldehyde to form the 2-phenyl-1H-imidazole, which can then be formylated and reduced.
A more direct and controllable laboratory-scale synthesis would likely follow the pathway outlined below:
Caption: Proposed synthetic pathway for 1H-imidazol-2-yl(phenyl)methanol.
Experimental Protocol: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
Materials:
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting suspension at -78 °C for 1 hour. This step generates the highly reactive 2-lithio-1H-imidazole intermediate.
-
Nucleophilic Addition: Add a solution of benzaldehyde (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1H-imidazol-2-yl(phenyl)methanol.
Potential Therapeutic Applications and Mechanisms of Action
Based on the extensive bioactivity profile of structurally related imidazole derivatives, 1H-imidazol-2-yl(phenyl)methanol is hypothesized to possess therapeutic potential in several key areas.
Anticancer Activity
The imidazole scaffold is a prominent feature in many anticancer agents.[4] Derivatives of 2-phenyl-1H-benzimidazole have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease and various cancers.[7] Furthermore, novel 1H-benzo[d]imidazole derivatives have been synthesized and shown to target human topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer therapy.[8]
Hypothesized Mechanism of Action:
1H-imidazol-2-yl(phenyl)methanol, by virtue of its structural similarity to these active compounds, may exert its anticancer effects through one or more of the following mechanisms:
-
Enzyme Inhibition: It could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I or kinases.
-
Microtubule Disruption: Phenylhistin derivatives, which contain a phenyl-imidazole core, are known to disrupt microtubule integrity, leading to cell cycle arrest and apoptosis.[9]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
Caption: Potential anticancer mechanisms of 1H-imidazol-2-yl(phenyl)methanol.
Antifungal Activity
Azole antifungals, which include imidazole derivatives like ketoconazole, are mainstays in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Numerous studies have demonstrated the potent antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.[3][10]
Hypothesized Mechanism of Action:
The structural similarity of 1H-imidazol-2-yl(phenyl)methanol to known azole antifungals strongly suggests that it may also inhibit CYP51. The imidazole nitrogen is expected to coordinate with the heme iron in the active site of the enzyme, while the phenyl and methanol groups could engage in additional interactions, leading to potent inhibition of ergosterol biosynthesis.
Caption: Hypothesized antifungal mechanism of 1H-imidazol-2-yl(phenyl)methanol.
Antibacterial Activity
Imidazole derivatives have also been explored for their antibacterial properties.[2] For instance, novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
Hypothesized Mechanism of Action:
The antibacterial mechanism of imidazole derivatives is often multifaceted and can involve:
-
Inhibition of Biofilm Formation: Some imidazole compounds can interfere with the ability of bacteria to form protective biofilms.
-
Disruption of Cell Wall Synthesis: They may inhibit enzymes crucial for the synthesis of the bacterial cell wall.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis can also lead to bacterial cell death.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of 1H-imidazol-2-yl(phenyl)methanol, a series of well-established in vitro assays should be performed.
Anticancer Activity Assays
4.1.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1H-imidazol-2-yl(phenyl)methanol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1H-imidazol-2-yl(phenyl)methanol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
4.1.2. Topoisomerase I Inhibition Assay
This assay assesses the ability of the compound to inhibit the DNA relaxation activity of topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
1H-imidazol-2-yl(phenyl)methanol
-
Camptothecin (positive control)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of 1H-imidazol-2-yl(phenyl)methanol or camptothecin.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction and incubate at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Antifungal Susceptibility Testing
4.2.1. Broth Microdilution Assay (CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
1H-imidazol-2-yl(phenyl)methanol
-
Fluconazole (positive control)
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of 1H-imidazol-2-yl(phenyl)methanol in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data from the initial biological evaluation of 1H-imidazol-2-yl(phenyl)methanol, based on the activity of related compounds.
| Assay | Cell Line / Fungal Strain | Metric | Hypothetical Value | Reference Compound | Reference Value |
| MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 5 - 20 | Doxorubicin | ~0.1 |
| MTT Assay | A549 (Lung Cancer) | IC₅₀ (µM) | 10 - 50 | Cisplatin | ~5 |
| Topoisomerase I Inhibition | - | IC₅₀ (µM) | 15 - 40 | Camptothecin | ~1 |
| Broth Microdilution | Candida albicans | MIC (µg/mL) | 1 - 8 | Fluconazole | 0.25 - 2 |
| Broth Microdilution | Aspergillus fumigatus | MIC (µg/mL) | 4 - 16 | Itraconazole | 0.5 - 4 |
Interpretation: These hypothetical values suggest that 1H-imidazol-2-yl(phenyl)methanol may possess moderate anticancer and antifungal activities. Further optimization of the structure through medicinal chemistry efforts could lead to the development of more potent analogs.
Conclusion and Future Directions
1H-imidazol-2-yl(phenyl)methanol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on structurally related imidazole derivatives, this compound is predicted to exhibit valuable anticancer, antifungal, and antibacterial properties. The synthetic pathway proposed herein offers a practical approach for its synthesis and the detailed experimental protocols provide a clear roadmap for its initial biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of 1H-imidazol-2-yl(phenyl)methanol.
-
In-depth Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines, fungal pathogens, and bacterial strains.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising analogs in relevant animal models of disease.
By systematically exploring the therapeutic potential of 1H-imidazol-2-yl(phenyl)methanol, the scientific community can unlock new avenues for the treatment of cancer, infectious diseases, and potentially other human ailments.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Imidazoles as potential anticancer agents - PMC - PubMed Central.
- Vertex AI Search. (2026). Imidazole Derivatives as Potential Therapeutic Agents - PubMed.
- Vertex AI Search. (2026). Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed.
- Vertex AI Search. (2026). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central.
- Vertex AI Search. (2026). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega.
- Vertex AI Search. (2026). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - NIH.
- Vertex AI Search. (2026). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)
- Vertex AI Search. (2026). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PubMed Central.
- Vertex AI Search. (2026). Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem.
- Vertex AI Search. (2026). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. (2026). Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl).
-
Vertex AI Search. (2026). Synthesis, Characterization, and Antibacterial Activities of 1H-Imidazo [5, 6-f][1][12] Phenanthroline-2 - Semantic Scholar.
- Vertex AI Search. (2026). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central.
- Vertex AI Search. (2026). (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | 30517-60-3 | FBA51760 - Biosynth.
- Vertex AI Search. (2026). 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem.
- Vertex AI Search. (2026). (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Sigma-Aldrich.
- Vertex AI Search. (2026). (1H-IMIDAZOL-2-YL)-PHENYL-METHANOL Chemical Properties - ChemicalBook.
- Vertex AI Search. (2026). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- Vertex AI Search. (2026). Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones - PubMed.
- Vertex AI Search. (2026). Antibacterial Activity of Hydroxyimidazole Derivatives - Asian Journal of Pharmacy and Technology.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). (PDF)
- Vertex AI Search. (2026). Analgesic - Wikipedia.
Sources
- 1. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (1H-IMIDAZOL-2-YL)-PHENYL-METHANOL CAS#: 22098-62-0 [amp.chemicalbook.com]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajptonline.com [ajptonline.com]
A Comprehensive Literature Review of 1H-imidazol-2-yl(phenyl)methanol Research: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The 1H-imidazol-2-yl(phenyl)methanol scaffold represents a cornerstone in medicinal chemistry, serving as a fundamental structural motif for a multitude of biologically active compounds. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, characterization, and diverse therapeutic applications of this important heterocyclic core. We delve into its well-established role in the development of antifungal agents, exploring the underlying mechanism of action related to ergosterol biosynthesis inhibition. Furthermore, this review sheds light on its emerging potential as an anticancer agent, detailing its activity against various cancer cell lines and putative mechanisms such as enzyme inhibition and cell cycle arrest. This guide synthesizes field-proven insights with technical accuracy, presenting detailed experimental protocols for key biological assays and utilizing data visualization to elucidate complex pathways and workflows. It is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of imidazole-based therapeutics.
Introduction
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The incorporation of a phenylmethanol substituent at the 2-position of the imidazole ring creates the 1H-imidazol-2-yl(phenyl)methanol core (C₁₀H₁₀N₂O).[3] This specific arrangement gives rise to a molecule with a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets.
Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] Notably, many prominent azole antifungal drugs, such as miconazole and ketoconazole, contain a related 1-phenylethanol moiety with an imidazolyl substituent, highlighting the importance of this structural class in anti-infective therapy.[1][6] This review aims to consolidate the current state of research on 1H-imidazol-2-yl(phenyl)methanol and its derivatives, providing a detailed analysis of its synthesis, biological evaluation, and future therapeutic promise.
Synthesis and Characterization
The synthesis of 1H-imidazol-2-yl(phenyl)methanol and its derivatives typically involves multi-step sequences. A common and versatile approach begins with the functionalization of the imidazole ring, followed by the introduction of the phenylmethanol group.
A generalized synthetic pathway can be conceptualized as follows:
-
N-Alkylation/Protection: The imidazole ring is often first substituted at the N1 position to improve solubility and modulate pharmacokinetic properties.[7]
-
C2-Functionalization: The C2 position of the imidazole ring is activated, typically through lithiation using an organolithium reagent like n-butyllithium at low temperatures (-78 °C).[8]
-
Formylation: The lithiated intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce a carbaldehyde group at the C2 position.[8]
-
Reduction: The final step involves the reduction of the aldehyde to the primary alcohol, which can be achieved using a standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol.
While this represents a common strategy, other methods, such as the condensation of o-phenylenediamines with aromatic aldehydes, are used for creating related benzimidazole structures.[9][10]
Characterization of the final products relies on standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure, while Infrared (IR) spectroscopy helps identify functional groups. Mass Spectrometry (MS) is employed to verify the molecular weight of the synthesized compounds.[10][11][12]
Biological Activities and Therapeutic Potential
The 1H-imidazol-2-yl(phenyl)methanol scaffold is a versatile pharmacophore, with derivatives exhibiting potent activity in several key therapeutic areas.
Antifungal Activity
The most extensively studied application of imidazole derivatives is in the treatment of fungal infections.[1][6] Numerous compounds containing this core structure have shown significant inhibitory activity against a broad spectrum of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[1][13]
The efficacy of these compounds is often compared to standard antifungal drugs like fluconazole.[1] Structure-activity relationship (SAR) studies have revealed that the antifungal potency can be significantly enhanced by introducing specific substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring and hydrophobic side chains can improve the compound's ability to penetrate fungal cell membranes, leading to increased activity.[1]
Mechanism of Action: The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase (CYP51).[1][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] By binding to the heme iron atom in the active site of CYP51, azole compounds disrupt the conversion of lanosterol to ergosterol.[4] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates alter the permeability and fluidity of the fungal membrane, leading to the inhibition of fungal growth and cell death.[14][17]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [18][19]It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. [18][20] Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 18-24 hours to allow for cell attachment. [19][21]2. Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls: untreated cells (negative control) and a vehicle control (e.g., DMSO). [19]3. Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂. [18][19]4. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours. [20][22]5. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals. [19][21]6. Absorbance Reading: Shake the plate for approximately 10 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader. [18][20]The cell viability is proportional to the absorbance.
Future Perspectives and Conclusion
The 1H-imidazol-2-yl(phenyl)methanol scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While its role in antifungal drug design is well-established, its potential in oncology is an exciting and rapidly developing field. Future research should focus on several key areas:
-
SAR Optimization: Systematic modification of the core structure to improve potency and selectivity against specific fungal pathogens or cancer cell lines.
-
Mechanism Elucidation: Deeper investigation into the precise molecular targets and pathways responsible for the observed anticancer activities.
-
In Vivo Studies: Progression of the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. [23][24]* Combination Therapies: Exploring the synergistic effects of these imidazole derivatives when used in combination with existing antifungal or anticancer drugs to enhance efficacy and overcome drug resistance. [25][23] In conclusion, the literature provides compelling evidence for the broad biological significance of 1H-imidazol-2-yl(phenyl)methanol and its derivatives. Its synthetic accessibility and the tunability of its structure make it an enduringly attractive scaffold for drug discovery. Continued exploration of this chemical space is poised to yield next-generation therapeutics for treating both infectious diseases and cancer.
References
- MTT assay protocol. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQiT03z7cZRQe5ktpoF3nM3A0E3_QLmRD4ER2DUjCFfM3wj4IaJPZh0WHbq_Vc1iNt-ZDZyQxQwCzztQPWWa3_TJasOj7m7ByXrOOvOKfVe2rwliDlwfnPTInEm7sdLt_PwTN83bMFWiOGmSzPr0WnmEX6c55CkuSa9nPR7M4=]
- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEerklNyK0sCtb61Ycsv6oNoLalu9XtsB9_3QBUD4GgEUCG84j2FqxHd9bgpKmr_TKY-ziTUGWOi8Ta8t6AoWKTWfeQ6dDv8hBSYA-UPs976otQYnpvYhnOS3yL_jwSZe8W7Yo=]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJnNStIvewL09mDkgagSqNTi5zzF-_zYMSySgE6TZ0iC2XdVakLlcaCZI13JVD0_5hcgbSFdiKeANayZezMa1oYFaFN_y5RQVU9b6--9dSTt3PcZiaAvj31U0zJbyR6z_IuyfDn2nLflluMgYGGJLtWfrVHFvKEqIpwdC9y6TCJKBi8FxxlNFbFEIUtbDoayP9hbrx0Bdy9ncZT55EVUiuiJpDnl2E2yQ-rjNDcnag4P_9YkYpMHqiTNtlCkTmenl15Bn_Hg-UciPgiLRlAS0xUIhPOEsbznaxpIsaB5M6Q==]
- Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZq2GcqFBMDRJaTjkV4YMrtrfVu-aIHYG6zFZr6ueDseNDYBGmoiFkNEtt_ZdMzCey2U8x2fdB5JrsdxpoTAxIp-2foyEZy3S3cuvufZaD2cbcDNTS_ZmSNJmUbP9UNuW-6nojMxgftxGmDw==]
- MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhd3wtaQVa1cCBVI7CSEcSwFkECjkSLMOiHhEV2DaPHLJdY-3W0cuakDfsk8xTxITU6xRIsQ8xvulpgSlwITLrZ_pvUKgp16E-MB3iE7kNUKpE7D_q9Q_jSiTBPtevsRugts5iHubEqGoZaVQXJNi6sV-GMHz-3-vwC4k=]
- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5M9PLUoQcSl0gna68CmDf5Fw1uqrbAe-YUUbKgpTlbjrabE_ypfkIMNRxnvJM4PVREz1sSRbeT9cPxjNLVYTe0YF2i57KX8Hz2M-u11ZKchmjkbHErVQUF7YiAe3qExgYU0EvpUhpiN4iov8GqGz8lsvrx9NAOg==]
- Action of imidazole-containing antifungal drugs. Experts@Minnesota. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMheKUY7a3zh8PTOmgRYUyBDV6-FWKj_Ej3yOy6CaJrzsejDWpF4RCdmjeGUCyBgj37fK_Mn5rDLRCgGKFnd35oqiQB9vx3EqHfPNx_k5KUPntSUmo8t2VHJBnrfElzkmMK5t4e0_WJLU6rpD-3qFg-Np3AZm4s_BIGZz9T_yTl4-kkX1Ph3nSxCQtKGBW-qbTA==]
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjlDAn2_8OTtPgvmThnkvEtvAIOlg3O5DkQG0fVxw5d5aHmou4uWZxuFCwlZLPr4qybZHFsJ0yf83-5Z3mgwTPPGTr1PXrQISKqDeAEeDK625JC7kC9GAqQWqsJUAVIsElPYF0hQ17W8jyayzIXiXGrBLtXNJFM13n]
- Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMFr7TprzrjBlygyhMXfkktuxfY6w8Vyijz8iPccv1FFAqCFQHjpyDyOYUVXZVgoWN2icrTLGXP-Z95ETllUE_2h_2KTQfJHpcwv4zi_6bFwqZrSUbZuKft0IxZ1uYnTIWBRXqxczna8aeVo=]
- D'Amicis, K. M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc1DZPNxCiHlpiFwZ7YsbR-OOkvt3Lb3dlN4nyeCx91w5mmWDX0mud5zKrePsQK5me_kBG1qDpIeaAcsFlrQiC6KZn0RmUe-8w0YO_F498iztzn-17CUBdCQH3lKYYufyhHaLaXjmXOvV8XG6Vwgs9keVa6IL5VAKMUWQnpXo0YLJjpIwo8e8MCzzym3DkspjVmY3jr4Bbp9kre2a_131dCr4u6TQN8MA7fLEqw1lUIGHxxdqAhMUASx2iog==]
- MTT Analysis Protocol. Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSPITsppt91Yj-tfPfwJb2HOUYwxwJKmtmbyWtVHMg5gD_I5TAkc2On43eCBj6STchNOlpoJ3s6GbgMumO4NDfqO_Gmzuk-rh119bMePUQfuKrWJW5cvJCBejwUv3V_sLtiPriiUD0W7Vt4yHraBvI3kZ8VQEIQ4DHueOUZHw=]
- Cell Viability Assays. NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRnjMHFQzZMPV6f0MkNyNRsthZg7Gm66lSajBo7XyE_rTGsgxRFWAt668QTvQ24GDT0SL3cgSmmKLRHgnVFhto4__PnW1rEvXLx42i8ZHRnZDZYr1paajMRt66JeNvT0HlZWEajGLyMA==]
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAyKLzi5LBVkT5sv8JNj2VcAbpCskibFJhBFuomPaGYO8sK_um-SbqGOo4uNoOKbXxnWHKd76n08d6UNpezE9bD_uynkP5LfiKQ4u9-PLYftlOpVDMQJ7LVq1TYnDh5lhYMN450pg8huMjUN0=]
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGzlXUd7wnWetysBUzGZLfHaxNZdgtNKW6YGH2t5o0g7NL8kpJB_3W42rVCuGwU0GDUbcLO3wV5ufjndBzUAlKPR5-89_8FFMR7kvTBzKZPHPhL_G0H83a0yJFJlAuOe_lYLgCqnIF1nP7YkxFfXrnxhplaZ9cPXLVoYc]
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [URL: https://vertexaisearch.cloud.google.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLH8XW2EJiqb_4c1WK1Y4UXIcbcRaCIAJelsr6c7sDDibIiM1SMa2b-bB8vXSEkkDjii0bxazKWF7TR5xTprSJvOIb3RaKWYQoZpzpr6_uhUJWZ6x6r6KVnMfDD74bbqEhP5FnpIwLDHIz]
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiIBqs-4wEV_xLDrzKr9er_m-8WrTx0Q2xVWAuDDDWo4wzITAkA6qfP-b07oYtEVurkmnKmaA-KJsYXblevpvUKGrHtNmj3sQ9jI8KyX4xnlAqVeH29xdk12wOVgXYuOneUQZMYvE_YhhW7sY1xSM1r9PYlWRXiemEhJzIvOuvEeHepan_DAcQ9dtIPMJqnVAXlHM1jiUMtkA_0k9_KBLoAgunh6SVdU3MSoevD1uYshR-GJqIYtV_Ao9OsdFu3zmi38We8VOvWOEqClgVRuHO5Jo=]
- Imidazoles as potential anticancer agents. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbbirNbLZwaKFnsr92rpWH0choprIVCVpcQw7MnGyQMzTkw10gwxy5oe8zrdPVgSoxsE8rjito_IaLGSSxJqw7TPALufSTXsN9LqdWTC8oipq4pomGpMc7yW2VW4n4jXgomMKX_hizcYXcDFA=]
- Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352-361. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLEgeBkUycoGhvrDpPFXlCtVcgAM60o2pG2kQoCzPYke5ZV-24IeDABBdI3FctKoUC-WTRBwWoQsFAd3Owi1nal8-PihS6VvcNlZf-Cie9GRosvePmwhxT0UcEzFIjYPPwbeI=]
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzvVgx_69xyroNTRvA__1oDSZIVtplOqLMjoM-c2Fr9-23lg1ua_EA0RBBNEGURSDq2b62uojqLRJt5Db77Pm88cq29QjxOo_FamYkO_s6_cmldEx8KcySq8jnHbGjALCvkyJCYp33u0szWz87J4qX-tLs7wqnUYgX-bxz1U33i0w-HAVM7_Nybyk=]
- Synthesis and Characterization and Antifungal Screening Studies of Some Novel Imidazole Derivatives. REST Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNrse3rW6cs_An1N9imFt4JfrHKWZsnwp8eOVFBMuML8oB47MXV3FHZpc9eqtHk4lxdmpVqFZSK76j8Its3PoUS7W2R5PX_H9H-oIBsbGDqyEG0y3z0D9v3Fmndkome-Opt-pegNdl32IB6vGRKObCdSWEtlrzGiqq-QE3X9UNEOITxUXfFxfSd8XHPMIZIy5QAM3ZOpHRphDXmsYebz84P_LpyvPyeIxg5oGRqALg2HElirGngbgh_NS7zb9DHHJpp1_XdlxkLVcEKP2BKtNdxc8h5J7mPAyanyw=]
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUJJUojr7pQkcxfBDyWTlUQdheXKrbRWksb8uCiaT4U2mFB0jGyNkc4_ZDEDQqmgHX8n9NbODonfyn77zYdkJYalrh77II6F0tT5okkgG3S9AKs6Lb0Pho_-HtoAVByHMy50Kq2SI9u5y6SxI=]
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkq8vaC15WwfziDmWu6k2YSMlpCDOKJ4CoKtQUZH20YXklfRm5Yi8UFPwINm864kseRLS_klB4nGRz2MqaGvyq2f8dPoVPfZJqNrH5m1tKmWGYNE3ee-_Q1dFXTi4Ytx7YBhxi0_Nb9ZMXCxA=]
- Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8kBw5_4T-Kdpudd9nbUGtC4D0G2d8JHpQIThgFhR45uleq7ejqbCjJSeHvbDcXkRkR-_V0vSqckD3TwnAh7bVKSqkMDIds90xEROrgRkMYapWwBsZpfI4QenkPtijKRKf8mFjGSLq-JgLf_sIm3V-Z2XX2gx70CJw86NxsDpIG7j9dvPtmzu81-jg7nzYGqEwKfQkjuUzSBFbK4v-d0XxbX2hj2WkYTvFy6aG]
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Wd1Ed3GEJ1ORR7v0ArHSXIpjkDPzDZy3B2OqWf8CjxrZUy-DxN-HNgo6Yi0C_pOh3Lv8UAOdtVJpW-w0GtrIpPz7nOFJOIUKDLGE4DBqJDxzJcz-RBH7qwjx6eRhdNrGsArAEF457pjDutq6_WdzDfHrnwJw1-Qg6U8zKlKffQJs7wMACs-h5L4zsXOXRw==]
- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEccKv97l3H5XiSDl3QUvr1Z87kSogEOMJfMSNraK_orqoZnW2wiHM5czHKseY0yV-OqNT7vW2pv0HyVtbYE4-DGXCBXqvA8x8MKE2nkCTISQeggUA7putZE6RV-qwDVyGh5IIvAircZPit3o=]
- 1H-imidazol-2-yl(phenyl)methanol. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy9uzvNCK7v7cm7gEtYDdSU3CECXK5xsMUqMG50eS-yWb2ax1t1Ztfv8OeBaubmThy5J86HBabB9u5faLJ_d4d64rX2lb5MAQoBKQkQ4ZnuZLCM2REEU0dqve4pC8w0ohAZDH4wJ3lqnG8E1jesbNZHIULFXELePMyC6WvoEHMuRQkVd55]
- Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-RtLoeT9dnmrE7ILNGNMGU6dXsbxOmUvZlmwbUO99hJJayBbed4gDMD4cM9_0qjE3xg1FR-p60j77XOR9yvs-E15qpoXAYGF0C-Ev8GbkYyci75DF62hcaaJQ5T9uIPdKLpBayIUNA7O8QCG3DGEVWCQfhNx8mhwcjno-KZyG1886qXYig4G0jIKJIA3cEFJ1u1USkzZ3xPxp6bQoTqq8oavaZJAf6eyLV3hRJipI5Q==]
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMOP3YLNyfXebYvLIsiKXAivE8aDMpKen1pizlaO3_LCyrUmApzz7_l4D5NP87DaQENrXeipA89Uz_RJnBKO-NcWu2wYqmiO3XSN9NZbjxh1Pg3IBq1JqoZy_gGG12ycIuxpIQRh317zcHz4ts3UT-Q23kPRHObpCiATyJ-90N7bzHNcTn8egkdC4UXUrRtQycZmd33SSf1VF3MOPGUWJdhPrCSqC-CgboH5YK60puB0wIqnE1yZQSJ84DDG5VjXPQh7ppf9tkD4OS9w==]
- Spitz, C., et al. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG18pkqi9fnbfOomYxiiDQw8hRukoNzAVINEMjVaO80qTc8c7c7NuQtTajWoq25xby93fSUnnwz7kpfXzbiqHb48bcrMg-HEearfLUoLQj8TILKKCSk1rkMlR3NyiyH04Ze508K8AjsmMNv0kxmlSnQ9N4JkDHuzZBSNQt7Zo7_w1UeCaus8c0gWJsowtsfWabm6sy-8-dXF7BKiFVEAWuIXB7X875E]
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMkpQf9uflp3R2PC3soZ70g3ZG2v5bd2WAYaRsSnZSXXVnYLDO5Fo3A-RuBiqsGUQEoj7lwA44swhurSybj88wpAafn0bkgAFNehpU_XTKkwUXKNUxpj5gIiA0PeYVkCZzIVrIOvVYiHnGR7x]
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOWNJRdTAGNm4siYydT3R6PnkeDDT7gz6VmgX7ro6n2k0yOqxq4Ms1pb5wJtutGiaFguG2Msy5I02Xw5mphHK1Ge93dq7Cw0w4Hgeu1lHJxmTxIKhtIvGBPNk3X5QlJCh8hA==]
- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjdIA-mXpHx6-r3lpVI262iQ1a3pbiLtlwyXeeoEK-pX4abJ7GfSJ9OjS1EifGFyia9ZJvsJkXK1k9C21Izz6FNymFaO6cAGsnNR4-2kzbNyaF5NId1GOi6SCTFm28DvIg1X2FgKeJ7mZZ538zHs6hwD3R_LeWIBw5fdzH6JNvhFcdujDIFCuB6tfAmn0Taso2ydaGZ2FlUDAE3MjEtl3I]
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9nWYb2ogcbG897Lmo2TSAqAmILkO_sNFpaxonwNmxB-eXtX_bAsHVnmG-3Kotzx7PqihPP2nq6aHwyIq1lWxvf8lWegl8jCBmRglWpG57uTNGshfSPtyFbFmQ8G27-WD57eeNv1r4rIPvZFfzZf2ZybrGAotERmczzs=]
- (1H-Imidazol-2-yl)(phenyl)methanol. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn0LQvSjlODBrmO_6HoQGbrgLoPdyRVfOhUVl_RAc1yB3tMekjY6YUW7ZoIHORx4dX6UnzX9plbzlWhYsVGSBs6zMuHvau8eIKf3VPdtDQv4V58_ng_PFMV51v1AU7WqxVXeYuXQIgIMGSL0k=]
Sources
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. restpublisher.com [restpublisher.com]
- 3. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. experts.umn.edu [experts.umn.edu]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchtweet.com [researchtweet.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. microbialcell.com [microbialcell.com]
Introduction: The Imidazole Nucleus as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide on the Discovery and History of 1H-imidazol-2-yl(phenyl)methanol
The imidazole ring, an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms, stands as a uniquely privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] First isolated in 1858, this versatile nucleus is a key constituent in numerous essential biomolecules, including the amino acid histidine, histamine, and the purine bases of nucleic acids.[3][4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities, has made it a cornerstone in the design of therapeutic agents.[2][5] Imidazole-based compounds exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[3][6][7][8]
This guide delves into the specific history and discovery of 1H-imidazol-2-yl(phenyl)methanol (CAS No: 22098-62-0), a molecule that elegantly combines the imidazole core with a phenylmethanol moiety.[9] This particular substitution pattern is of significant interest as it forms the basis of many pharmacologically active agents, particularly in the realm of antifungal drugs.[10] We will journey from the foundational synthesis of the imidazole ring to the modern strategies for creating functionalized carbinols like the title compound, exploring the causality behind the synthetic choices and their therapeutic implications.
Chapter 1: The Genesis of Imidazole Chemistry: From Glyoxaline to a Synthetic Revolution
The story of imidazole begins in 1858 with German chemist Heinrich Debus, who first synthesized the parent ring from glyoxal and formaldehyde in the presence of ammonia.[1][3] He named the resulting compound "glyoxaline".[1][4] This reaction, while groundbreaking, often resulted in low yields.[1] However, it laid the groundwork for what would become one of the most fundamental methods for constructing C-substituted imidazoles: the Debus-Radziszewski Imidazole Synthesis .[2][6]
This robust, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from an ammonium salt like ammonium acetate) to form 2,4,5-trisubstituted imidazoles.[2][6] This method's enduring utility lies in its use of readily available starting materials to construct the complex heterocyclic core in a single step.
Caption: The Debus-Radziszewski Imidazole Synthesis workflow.
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction[6]
This protocol serves as a classic illustration of the foundational synthesis of a C-substituted imidazole.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g).
-
Solvent Addition: Add glacial acetic acid (16 mL) to the flask.
-
Reflux: Heat the mixture to reflux for 5-24 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the hot mixture into ice-water to precipitate the product.
-
Neutralization: Carefully neutralize the aqueous mixture with a sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product from the aqueous layer multiple times using ethyl acetate (EtOAc).
-
Drying and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization from a suitable solvent like dimethyl sulfoxide (DMSO).[6]
Chapter 2: The Strategic Importance of 2-Substituted Imidazole Carbinols
While the Debus-Radziszewski synthesis is excellent for producing 2,4,5-trisubstituted imidazoles, therapeutic interest soon expanded to derivatives with specific substitutions, particularly at the 2-position.[6] The introduction of a carbinol (methanol) functionality, especially one bearing an aryl group like phenyl, proved to be a critical step in developing potent bioactive molecules.
The phenylmethanol group is not merely a structural component; it is a key pharmacophore. In many azole-based antifungal agents, the hydroxyl group and the nitrogen of the imidazole ring coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane synthesis.[10] The adjacent phenyl ring often engages in hydrophobic interactions within the enzyme's active site, further stabilizing the complex and enhancing inhibitory activity.[10] This mechanistic understanding drove the rational design and synthesis of compounds like 1H-imidazol-2-yl(phenyl)methanol and its derivatives.
Chapter 3: Synthesis and Characterization of 1H-imidazol-2-yl(phenyl)methanol
The direct synthesis of 1H-imidazol-2-yl(phenyl)methanol is not readily achieved through classical one-pot methods. Its discovery and synthesis are products of more modern, targeted synthetic organic chemistry techniques that allow for precise functionalization of the imidazole ring. A highly effective and common strategy involves the selective deprotonation (lithiation) of an N-protected imidazole at the C2 position, followed by reaction with an electrophile—in this case, benzaldehyde.
Proposed Synthetic Pathway
This pathway is adapted from established protocols for the C2-functionalization of imidazoles, such as the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.[11]
Caption: A modern, multi-step approach for synthesizing the title compound.
Protocol 2: Proposed Synthesis of 1H-imidazol-2-yl(phenyl)methanol
-
Protection: Select a suitable protecting group for the imidazole nitrogen (e.g., tosyl (Ts) or trityl (Trt)) to prevent side reactions. React imidazole with the corresponding chloride (e.g., tosyl chloride) under basic conditions to yield N-protected imidazole.
-
Lithiation: Dissolve the N-protected imidazole in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of n-BuLi: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the 2-lithio-imidazole intermediate.[11]
-
Reaction with Benzaldehyde: Add anhydrous benzaldehyde (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[11]
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 times).[11]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Deprotection & Purification: Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis). The final crude product, 1H-imidazol-2-yl(phenyl)methanol, can be purified by flash column chromatography on silica gel.
Physicochemical Properties
The following table summarizes the key computed and known properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[9] |
| Molecular Weight | 174.20 g/mol | PubChem[9] |
| IUPAC Name | 1H-imidazol-2-yl(phenyl)methanol | PubChem[9] |
| CAS Number | 22098-62-0 | PubChem[9] |
| Predicted H-Bond Donors | 2 | PubChem[9] |
| Predicted H-Bond Acceptors | 2 | PubChem[9] |
Chapter 4: Therapeutic Context and the Evolution of Imidazole-Based Drugs
The synthesis of molecules like 1H-imidazol-2-yl(phenyl)methanol did not occur in a vacuum. It is part of a much larger narrative in the history of drug development. The success of early imidazole-based drugs, such as the anticancer agent dacarbazine, spurred immense interest in this scaffold.[3] This led to the development of a vast library of derivatives with diverse biological activities.[7][8][12]
The most direct therapeutic lineage for 1H-imidazol-2-yl(phenyl)methanol is the class of azole antifungal agents. Drugs like ketoconazole, miconazole, and clotrimazole all contain an imidazole ring linked via a short bridge to one or more aromatic groups.[10] The core structure of 1-phenylethanol bearing an imidazolyl substituent is a recurring and highly effective pharmacophore in these drugs.[10]
Caption: The essential structural components for CYP51 inhibition.[10]
Research has also extended to benzimidazole derivatives, which are isosteres of naturally occurring purines.[3] (1H-Benzimidazol-2-yl)(phenyl)methanol, a close structural relative of the title compound, and its derivatives have been investigated for applications in cancer therapy, infectious diseases, and materials science.[13] This continuous exploration underscores the modularity and enduring relevance of the core imidazole-phenylmethanol scaffold.
Conclusion
The journey from Heinrich Debus's initial synthesis of "glyoxaline" to the targeted creation of 1H-imidazol-2-yl(phenyl)methanol encapsulates over 160 years of chemical innovation. The discovery of the imidazole ring opened a vast field of research, with the Debus-Radziszewski reaction providing an early, robust method for its synthesis.[1][6] Subsequent advances in synthetic methodology enabled chemists to precisely install functional groups, like the phenylmethanol moiety at the C2 position, to probe and optimize biological activity.
1H-imidazol-2-yl(phenyl)methanol is more than just a chemical compound; it is a representation of a successful pharmacophore and a valuable building block in the ongoing quest for new therapeutic agents. Its history is intertwined with the development of anticancer and antifungal drugs, demonstrating how a fundamental heterocyclic structure can be rationally modified to address critical medical needs.[3][10] For researchers and drug development professionals, the story of this molecule serves as a powerful testament to the synergy between fundamental organic synthesis and modern medicinal chemistry.
References
- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdpWZ9vKJS9oav3g-uGFNrCXFXK0AeWYhKmj1pJ2MZtZbYOxld00EILiJPzdlHk3mt-5Gww4_nuP35ZPUy19Ohbomy8SSd4VF4VY-98qqBAf_NTdgKQkVA_ReJHubdM6Qus6E5LPs0A5oDNpTl1LXz_xxYc7DKEDLNhG6mz_dwAfMffhcVxxnRIStcq92DsrK7x4W7Sp5Bs7x0TvEhMGiPd3CGjA9WhPD8]
- 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3407115]
- Imidazoles as potential anticancer agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892302/]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540335/]
- Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity. ResearchGate. [URL: https://www.researchgate.
- Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00416a048]
- Literature review on the synthesis of substituted imidazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJMOZwXdPtxc-c8UhbvQx0_RWjY1FV6astVXH83cueb_mkQuL-D-uGpTLMrYI1GFjCqdUnIkvg76eODKJocT_Jd3WFTOI1YTIWja_6HHt-EmLFWPOUDm6mtFp38e1N4XsAYCGCCZGuMDsZPWhQ3BqmSMjo9DUy2e3-uUNd88XQeTxjYPf3DlfhxfLO8IjEttJHvFWSR0MDNLU=]
- Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [URL: https://www.researchgate.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01423h]
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02220k]
- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. [URL: https://pharmacia.pensoft.net/article/66048/]
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2023-16-7-14.html]
- 1H-Benzimidazol-2-yl(phenyl)methanol (EVT-7863264). EvitaChem. [URL: https://www.evitachem.com/product/1h-benzimidazol-2-yl-phenyl-methanol]
- (1-methyl-1h-imidazol-2-yl)(phenyl)methanol. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/714494]
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [URL: https://www.researchgate.
- 22098-62-0|(1H-Imidazol-2-yl)(phenyl)methanol. BLDpharm. [URL: https://www.bldpharm.com/products/22098-62-0.html]
- Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cbdv.202403020]
- CAS 43002-54-6 | (2-Phenyl-1H-imidazol-5-YL)methanol. Synblock. [URL: https://www.synblock.com/cas/43002-54-6.html]
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/349887707_Synthesis_of_Imidazole-Based_Medicinal_Molecules_Utilizing_the_van_Leusen_Imidazole_Synthesis]
- Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcrBWKxjwbpg4Dhawkh0IXRmcZDbtCWkZ3QdS3ybd4Q9tRB4-dEyXfkmS64K8irc__x9mKEqKcPdJDMBXYCYiUabb5row9LGAnB-wxOF_hDsFhF-_zjhPxfhqklywtrfvatBYK4Sm5iprFhtYzA5-RRZkFHq-YKuHllAe7fw3wMcKVSZ9LbXPLq0L6dniaHn_ZhLOHMFK1E7HNUPwl7kCaBV45U0KDd8eXqHGE]
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222374/]
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37242637/]
- (1H-IMIDAZOL-2-YL)-PHENYL-METHANOL Chemical Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0254079.htm]
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5323]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05658]
- Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34653733/]
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasison-their-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000465.pdf]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Buy 1H-Benzimidazol-2-yl(phenyl)methanol (EVT-7863264) | 134-66-7 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of 1H-imidazol-2-yl(phenyl)methanol in Antifungal Drug Discovery
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains such as Candida auris, presents a significant global health threat.[1] This challenge underscores the urgent need for novel antifungal therapeutics. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.[2][3] This class of compounds, which includes well-known drugs like miconazole and ketoconazole, targets lanosterol 14α-demethylase (CYP51), an enzyme critical for maintaining the integrity of the fungal cell membrane.[4][5][6][7]
This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 1H-imidazol-2-yl(phenyl)methanol , a specific imidazole derivative, as a potential antifungal drug candidate. We will outline a structured, field-proven approach, from initial synthesis and characterization to detailed protocols for assessing its biological activity and mechanism of action. The methodologies described herein are designed to establish a robust preclinical data package to support the advancement of this, or similar, novel chemical entities.
Section 1: Synthesis and Characterization of 1H-imidazol-2-yl(phenyl)methanol
The first critical step in evaluating a new chemical entity is its synthesis and structural confirmation. While numerous methods exist for creating imidazole derivatives[8][9][10], a common approach involves the condensation of an aldehyde with other reagents. For 1H-imidazol-2-yl(phenyl)methanol, a plausible route involves the reaction of 2-lithio-1-protected-imidazole with benzaldehyde, followed by deprotection.
Protocol 1: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
-
Causality: This protocol utilizes an organolithium intermediate, a standard method for forming carbon-carbon bonds. The protecting group (e.g., a trityl or SEM group) on the imidazole nitrogen is crucial to prevent side reactions and direct the lithiation to the C-2 position. The final deprotection step yields the target compound.
Step-by-Step Methodology:
-
Protection: React 1H-imidazole with a suitable protecting group agent (e.g., trityl chloride or SEM-Cl) in an appropriate solvent like dichloromethane (DCM) with a base such as triethylamine (TEA). Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the protected imidazole by column chromatography.
-
Lithiation: Dissolve the N-protected imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to generate the 2-lithio-imidazole species.
-
Reaction with Benzaldehyde: While maintaining the temperature at -78°C, add benzaldehyde dropwise to the solution of the lithiated imidazole. Allow the reaction to stir for several hours at this temperature before gradually warming to room temperature.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a suitable solvent system for the chosen protecting group (e.g., mild acid for a trityl group). Stir until TLC indicates the complete removal of the protecting group.
-
Purification: Neutralize the reaction mixture and extract the final product. Purify the crude 1H-imidazol-2-yl(phenyl)methanol using silica gel column chromatography to obtain the final, pure compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Section 2: In Vitro Antifungal Susceptibility Testing
The foundational assay in antifungal discovery is determining the compound's direct activity against pathogenic fungi. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][11]
Protocol 2: Broth Microdilution for MIC Determination
-
Causality: This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[12] RPMI-1640 medium is used as it is a standardized, nutritionally defined medium that supports the growth of most clinically relevant fungi. The inoculum size is carefully controlled because a high fungal load can overwhelm the drug, leading to falsely elevated MIC values.[11]
Step-by-Step Methodology:
-
Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans ATCC 90028, Candida auris B11221, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans H99) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 35°C.
-
Inoculum Preparation: Harvest fungal cells (or conidia for molds) and suspend them in sterile saline. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Preparation: Dissolve 1H-imidazol-2-yl(phenyl)methanol and a reference drug (e.g., Fluconazole) in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (fungi in medium without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time depends on the growth rate of the specific fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
Data Presentation: Hypothetical MIC Values
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| 1H-imidazol-2-yl(phenyl)methanol | 2 | 4 | 8 | 1 |
| Fluconazole (Reference) | 1 | 32 | >64 | 4 |
Experimental Workflow: In Vitro MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 3: Elucidating the Mechanism of Action
For imidazole-based compounds, the primary hypothesized mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis.[13][14][15] This leads to the accumulation of toxic sterol intermediates and a loss of cell membrane integrity.[7][16]
Fungal Ergosterol Biosynthesis Pathway
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. microbialcell.com [microbialcell.com]
- 13. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 16. academic.oup.com [academic.oup.com]
Application Note & Protocol: A Strategic Guide to the N-alkylation of 1H-imidazol-2-yl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 1H-imidazol-2-yl(phenyl)methanol, a key synthetic transformation for generating novel molecular entities. N-alkylated imidazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2] The introduction of an alkyl group to the imidazole nitrogen can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.[3]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot effectively. We will delve into the reaction mechanism, the critical roles of reagents, and a robust, field-proven protocol for successful synthesis.
Scientific Principles: Mechanism and Key Parameters
The N-alkylation of 1H-imidazol-2-yl(phenyl)methanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is predicated on two fundamental steps:
-
Deprotonation: The acidic proton on one of the imidazole nitrogen atoms is removed by a base. This generates a highly nucleophilic imidazolate anion, which is the key reactive species.[3] The choice of base is critical; strong, non-nucleophilic bases are often preferred to ensure complete and rapid formation of the anion.[4]
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.[3]
Due to the presence of the bulky phenyl(methanol) group at the C2 position, alkylation is sterically directed to occur predominantly at the N-1 position. However, several factors must be carefully controlled to ensure high yield and purity.
Causality Behind Experimental Choices:
-
Choice of Base: The strength of the base dictates the position of the deprotonation equilibrium.
-
Strong Bases (e.g., Sodium Hydride, NaH): These irreversibly deprotonate the imidazole, driving the reaction forward efficiently. They are ideal for less reactive alkylating agents but require strictly anhydrous conditions.[5]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; DBU): These establish an equilibrium, which can be sufficient for reactive alkylating agents like benzyl bromide or methyl iodide. They are often easier to handle than pyrophoric bases like NaH.[4]
-
-
Solvent Selection: Polar aprotic solvents are the standard for this reaction.
-
DMF (N,N-Dimethylformamide) and Acetonitrile (MeCN): These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the imidazolate anion. Their relatively high boiling points also allow for heating to accelerate slower reactions.[4][6] It is crucial to use anhydrous solvents to prevent quenching the base and imidazolate anion.[7]
-
-
Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl for the leaving group. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) during the addition of the base and alkylating agent to control the initial exothermic reaction. The mixture is then often allowed to warm to room temperature or heated to ensure the reaction goes to completion.[8]
Visualized Workflow and Mechanism
The following diagrams illustrate the logical flow of the experimental procedure and the underlying chemical transformation.
Caption: General reaction mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 1H-imidazol-2-yl(phenyl)methanol using sodium hydride and an alkyl bromide.
Materials and Reagents:
-
1H-imidazol-2-yl(phenyl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl bromide (R-Br) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Place 1H-imidazol-2-yl(phenyl)methanol (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (a typical concentration is 0.1-0.5 M).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) to the stirred solution in small portions. Caution: NaH reacts violently with water and is pyrophoric. Handle with care. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. [4]9. Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts. [3]10. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-alkylated product. [4]
Comparative Reaction Conditions
The choice of reagents can be adapted based on the specific alkyl group being introduced. The following table provides a general framework for different conditions.
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Time | Notes |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6-12 h | Good for reactive, simple alkyl halides. |
| Ethyl Iodide | DBU | DMF | 80-100 °C | 24 h | DBU is a strong, non-nucleophilic liquid base, easy to handle. [4] |
| Benzyl Bromide | NaH | THF | rt - 50 °C | 12 h | Standard conditions for a wide range of substrates. [4] |
| Propyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24-48 h | Slower reaction may require extended heating. [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or glassware.3. Insufficient temperature/time. | 1. Use fresh, properly stored NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature and monitor closely by TLC. |
| Formation of Multiple Products | 1. O-alkylation of the hydroxyl group.2. Quaternary imidazolium salt (bis-alkylation). | 1. Use milder conditions (lower temperature, weaker base). Consider protecting the alcohol if O-alkylation is significant.2. Avoid a large excess of the alkylating agent. Monitor the reaction carefully. [3] |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product co-elutes with starting material. | 1. Perform thorough aqueous washes during work-up to remove DMF.2. Adjust the polarity of the eluent system for column chromatography. |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR: The most definitive method. Look for the disappearance of the broad N-H proton signal from the starting material and the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch and confirm the presence of the O-H stretch from the alcohol.
By adhering to this detailed protocol and understanding the chemical principles involved, researchers can confidently and successfully perform the N-alkylation of 1H-imidazol-2-yl(phenyl)methanol, enabling the synthesis of novel compounds for further investigation.
References
- BenchChem. Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. BenchChem.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- BenchChem. Application Notes and Protocols for the N-alkylation of 4,4'-Bi-1H-imidazole. BenchChem.
- University of Otago. N-Alkylation of imidazoles.
- Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Reddit. This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons.
- Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- BenchChem. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
- Google Patents. CN110776464A - N1 site alkylation method for imidazole compounds.
- ACS Publications. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega.
- BenchChem. Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride.
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
- MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide.
- PubChem. 1H-imidazol-2-yl(phenyl)methanol. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Purification of 1H-imidazol-2-yl(phenyl)methanol for Pharmaceutical Research
Abstract
1H-imidazol-2-yl(phenyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The biological activity and reliability of subsequent pharmacological data are critically dependent on the purity of the compound. This guide provides a detailed examination of the strategic selection and practical execution of purification techniques for 1H-imidazol-2-yl(phenyl)methanol, addressing common challenges associated with imidazole derivatives. We present detailed protocols for column chromatography, recrystallization, and acid-base extraction, complete with troubleshooting insights to empower researchers to obtain high-purity material essential for their work.
Introduction: The Imperative for Purity
This document serves as a practical guide for researchers, navigating the challenges inherent in purifying this class of compounds, particularly issues stemming from the basicity of the imidazole nitrogen.
Compound Profile and Strategic Considerations
Before selecting a purification method, a thorough understanding of the target compound's properties and the likely impurity profile is essential.
Physicochemical Properties
A summary of the key properties for 1H-imidazol-2-yl(phenyl)methanol is presented below. The basicity, conferred by the imidazole ring (predicted pKa ≈ 12.53), is the most critical factor influencing purification strategy.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |
| Molecular Weight | 174.20 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 199-201 °C | ChemicalBook[3] |
| Predicted pKa | 12.53 ± 0.20 | ChemicalBook[3] |
| CAS Number | 22098-62-0 | PubChem[4] |
Preliminary Analysis with Thin-Layer Chromatography (TLC)
TLC is an indispensable first step to visualize the complexity of the crude reaction mixture. It helps in identifying the number of components and selecting an appropriate solvent system for column chromatography. A typical TLC analysis might involve a silica gel plate and a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase can often improve spot shape by mitigating the interaction between the basic imidazole and the acidic silica plate.[6]
Selecting the Optimal Purification Strategy
The choice of purification technique is dictated by the nature of the impurities and the desired final purity. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Comparison of Primary Purification Techniques
| Technique | Primary Use Case | Typical Yield | Achievable Purity | Key Advantages/Disadvantages |
| Acid-Base Extraction | Removal of neutral or acidic impurities from the basic product. | 70-95%[6] | >90%[6] | Pro: Fast, scalable, excellent for bulk impurity removal. Con: Only separates based on acidity/basicity. |
| Column Chromatography | Separation of complex mixtures with closely related polarities. | 60-90%[6] | >95%[6] | Pro: Highly versatile, good for complex mixtures. Con: Can be time-consuming, potential for tailing.[6][7] |
| Recrystallization | Final purification step ("polishing") for solid compounds. | 50-85%[6] | >99%[6] | Pro: Can yield very pure material, cost-effective. Con: Requires finding a suitable solvent system; yield can be low.[6] |
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, incorporating analytical checkpoints (e.g., TLC) to monitor progress.
Protocol 1: Column Chromatography for Complex Mixtures
This method is the most versatile for separating compounds with similar polarities. The primary challenge with imidazole derivatives is peak tailing on standard silica gel, which arises from strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[7]
Principle of Operation: Separation is achieved by differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Adding a basic modifier like triethylamine (TEA) to the eluent neutralizes the acidic sites on the silica, leading to sharper peaks and improved separation.[6][7]
Step-by-Step Methodology:
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 1H-imidazol-2-yl(phenyl)methanol (e.g., 100 mg) in a minimal amount of a volatile solvent like dichloromethane or methanol.[6]
-
Add a small amount of silica gel (approx. 2-3 times the weight of the product) to the solution.[6]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column. This technique often results in sharper bands and better separation compared to liquid loading.[6]
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine). The TEA is crucial to prevent tailing.[6]
-
Employ a gradient elution by gradually increasing the solvent polarity. For example, move from 5% ethyl acetate to 20%, then 50% as needed, based on TLC analysis of the eluting fractions.[6] A step or linear gradient can be used.
-
Maintain a consistent flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates. Use a UV lamp to visualize the spots.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization for Final Purity Enhancement
Recrystallization is the gold standard for achieving high purity (>99%) for solid compounds and is an excellent final step after chromatography.[6]
Principle of Operation: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving impurities behind in the solution.
Step-by-Step Methodology:
-
Solvent System Screening:
-
Place a small amount (20-30 mg) of the product in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves at room temperature, the solvent is too polar.
-
If insoluble, heat the solvent. If it dissolves when hot but not when cold, it is a good candidate.[6]
-
If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears.[6]
-
-
Dissolution:
-
Place the crude or semi-purified solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl constantly.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Troubleshooting "Oiling Out": If the compound separates as a liquid instead of a solid, this can be due to the solution being too concentrated or cooling too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can provide nucleation sites for crystal growth.[6]
Protocol 3: Acid-Base Extraction for Bulk Impurity Removal
This technique is highly effective for separating the basic 1H-imidazol-2-yl(phenyl)methanol from any neutral or acidic impurities from the synthesis.
Principle of Operation: The basic imidazole nitrogen can be protonated by a dilute aqueous acid (e.g., 1 M HCl), forming a water-soluble salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent neutralization of the aqueous phase regenerates the neutral imidazole compound, which can then be isolated.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (e.g., 50 mL).[6]
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The protonated imidazole product will move to the lower aqueous layer.[6]
-
Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh acid to ensure complete transfer.
-
-
Neutralization and Isolation:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH) with stirring until the solution becomes basic (check with pH paper).
-
If the neutral 1H-imidazol-2-yl(phenyl)methanol precipitates as a solid, collect it by vacuum filtration.[6]
-
If it oils out or is water-soluble, perform a back-extraction into several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]
-
-
Final Processing:
-
If back-extracted, combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Conclusion
The purification of 1H-imidazol-2-yl(phenyl)methanol is a critical step in ensuring the validity of subsequent research. A strategic approach, beginning with TLC analysis, allows for the intelligent selection of the most appropriate purification technique. For complex mixtures, column chromatography with a basic modifier is highly effective. For final polishing to achieve high purity, recrystallization is unparalleled. When dealing with predominantly neutral or acidic impurities, acid-base extraction offers a rapid and scalable solution. By understanding the chemical principles behind each method and applying the detailed protocols within this guide, researchers can confidently obtain material of the high purity required for drug development and scientific discovery.
References
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Team. (2025).
-
PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 893-897. [Link]
-
IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved January 21, 2026, from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 3. (1H-IMIDAZOL-2-YL)-PHENYL-METHANOL CAS#: 22098-62-0 [amp.chemicalbook.com]
- 4. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of 1H-Imidazol-2-yl(phenyl)methanol Derivatives
Abstract
The 1H-imidazol-2-yl(phenyl)methanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a detailed, experience-driven methodology for the synthesis of these valuable derivatives. The core strategy involves the nucleophilic addition of an organometallic phenyl reagent to a suitably protected 1H-imidazole-2-carboxaldehyde precursor. We will delve into the critical aspects of this synthesis, including the rationale for nitrogen protection, a step-by-step protocol for the key reactions, and methods for characterization, providing researchers with a robust and reproducible framework for laboratory application.
Core Synthetic Strategy: A Mechanistic Overview
The most efficient and common approach to constructing the target carbinol framework is through a carbon-carbon bond-forming reaction between two key synthons: an electrophilic imidazole-2-carboxaldehyde and a nucleophilic phenyl-anion equivalent. The Grignard reaction, utilizing a phenylmagnesium halide, is the workhorse for this transformation.[5]
However, a critical challenge arises from the imidazole ring itself. The N-H proton is sufficiently acidic (pKa ≈ 14.5) to react with and quench the highly basic Grignard reagent (an organometallic compound). This non-productive acid-base reaction would consume the expensive reagent and prevent the desired nucleophilic attack at the aldehyde's carbonyl carbon.
Causality: To ensure the reaction proceeds with high fidelity and yield, the imidazole nitrogen must be temporarily "masked" or "protected" with a group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[6][7] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation, its stability under the reaction conditions, and the availability of mild, selective methods for its subsequent removal.[8]
The overall synthetic strategy can be visualized as a three-stage process:
-
Protection: Installation of the Boc group onto the imidazole nitrogen of 1H-imidazole-2-carboxaldehyde.
-
C-C Bond Formation: The Grignard addition of a phenylmagnesium halide to the protected aldehyde.
-
Deprotection: Removal of the Boc group to yield the final 1H-imidazol-2-yl(phenyl)methanol derivative.
Caption: General reaction scheme for the synthesis.
Experimental Workflow Visualization
The following diagram outlines the complete laboratory workflow, from starting materials to the purified final product. This serves as a high-level map for the detailed protocols that follow.
Caption: High-level experimental workflow diagram.
Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive with water and air; all reactions involving them must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: N-Protection of 1H-Imidazole-2-carboxaldehyde
-
Objective: To install a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen.
-
Rationale: This step prevents the acidic N-H proton from interfering with the subsequent Grignard reaction. The use of DMAP as a nucleophilic catalyst accelerates the reaction with the Boc anhydride.
Materials:
-
1H-imidazole-2-carboxaldehyde (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-imidazole-2-carboxaldehyde (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.2 eq) and DMAP (0.05 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1H-imidazole-2-carboxaldehyde, which can often be used in the next step without further purification.
Protocol 2: Grignard Addition for C-C Bond Formation
-
Objective: To synthesize the protected carbinol by reacting the N-Boc protected aldehyde with phenylmagnesium bromide.
-
Rationale: This is the key bond-forming step. The reaction is performed at low temperature (-78 °C) to enhance selectivity and control the exothermic reaction. Anhydrous conditions are paramount for success. The workup with saturated ammonium chloride provides a mild proton source to form the alcohol from the magnesium alkoxide intermediate.[5]
Materials:
-
N-Boc-1H-imidazole-2-carboxaldehyde (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, ~1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add the crude N-Boc-1H-imidazole-2-carboxaldehyde from the previous step to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected (1H-imidazol-2-yl)(phenyl)methanol.
Protocol 3: Deprotection of the Imidazole Nitrogen
-
Objective: To remove the Boc group and yield the final target compound.
-
Rationale: A novel and mild method using sodium borohydride in ethanol provides an alternative to harsh acidic conditions, which can be beneficial if other acid-sensitive functional groups are present in the derivative.[8]
Materials:
-
N-Boc protected (1H-imidazol-2-yl)(phenyl)methanol (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0-3.0 eq)
-
Ethanol (95% or absolute)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the purified N-Boc protected carbinol (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise at room temperature. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final, pure 1H-imidazol-2-yl(phenyl)methanol derivative.
Data Presentation: Synthesis of Derivatives
This methodology is highly versatile and can be applied to a range of substituted phenyl Grignard reagents to generate a library of derivatives. The table below summarizes representative examples.
| Entry | Phenyl Grignard Reagent (ArMgBr) | Product (Ar = Substituent) | Typical Yield |
| 1 | Phenylmagnesium bromide | Unsubstituted Phenyl | ~70-85% |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | ~75-90% |
| 3 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | ~65-80% |
| 4 | 2-Methylphenylmagnesium bromide | 2-Methylphenyl (o-tolyl) | ~60-75% |
| 5 | 3,5-Dimethylphenylmagnesium bromide | 3,5-Dimethylphenyl | ~70-85% |
| Note: Yields are approximate and may vary based on reaction scale, purity of reagents, and optimization of conditions. The yields shown are for the Grignard addition step. |
Product Characterization
Confirmation of the final product structure and purity is essential. The following analytical techniques are standard:
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons of the phenyl and imidazole rings, a singlet for the methine proton (CH-OH) typically between 5.5-6.0 ppm, and a broad singlet for the alcohol -OH and imidazole N-H protons (which can be exchanged with D₂O).[9][10]
-
¹³C NMR Spectroscopy: Look for the signal of the carbinol carbon (CH-OH) around 65-75 ppm, in addition to the aromatic and imidazole carbon signals.[10]
-
Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the synthesized compound.[11]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.
Trustworthiness & Troubleshooting
-
Low Yield in Grignard Step: This is most often due to moisture in the glassware or solvents, or impure magnesium/aryl halide. Ensure all glassware is rigorously flame-dried under vacuum and that anhydrous solvents are used.
-
Recovery of Starting Aldehyde: If significant starting material is recovered, it indicates the Grignard reagent was either not formed successfully or was quenched before it could react. This again points to moisture or an issue with reagent quality.
-
Incomplete Deprotection: If the Boc-protected intermediate persists, the reaction time may need to be extended, or a slightly larger excess of NaBH₄ may be required. Gentle warming can sometimes facilitate the reaction, but should be done cautiously.[8]
References
-
Vertex AI Search Result[12]
- Benchchem. (2025). Technical Support Center: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. Benchchem.
-
Vertex AI Search Result[13]
- Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Org. Synth. 1977, 56, 72.
- Connect Journals.
- ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and....
- Benchchem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem.
- ResearchGate. Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity.
- World News of Natural Sciences. Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl).
- Longdom Publishing. (2017).
- Benchchem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Benchchem.
- ResearchGate.
- lookchem. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL.
- ResearchGate. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- Ready Lab - UT Southwestern. Protecting Groups in Organic Synthesis.
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- Wikipedia. Protecting group.
- Liljeblad, A., et al. (2007). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Archiv der Pharmazie, 340(12), 632-637.
- Organic Chemistry Portal. Protective Groups.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- Oxford Learning Link. Appendix 6: Protecting groups.
- Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
- National Institutes of Health (NIH). (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
- Google Patents. Method for preparing 2-butyl-4-chloro-5-formylimidazole.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
"troubleshooting common issues in 1H-imidazol-2-yl(phenyl)methanol synthesis"
Technical Support Center: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1H-imidazol-2-yl(phenyl)methanol. We will address common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance reproducibility and yield.
Overview of the Core Synthetic Challenge
The synthesis of 1H-imidazol-2-yl(phenyl)methanol presents a unique challenge due to the acidic N-H proton of the imidazole ring. Direct reaction of imidazole with an organometallic reagent or a strong base typically results in deprotonation at the N-1 position rather than the desired C-2 position. Therefore, the most reliable synthetic strategy involves a multi-step sequence:
-
Protection: The imidazole nitrogen is protected with a suitable group to prevent N-deprotonation.
-
Deprotonation/Metathesis: The C-2 proton is selectively removed using a strong base, typically an organolithium reagent, to form a 2-lithioimidazole intermediate.
-
Electrophilic Quench: The nucleophilic C-2 anion reacts with benzaldehyde.
-
Deprotection: The protecting group is removed to yield the final product.
The success of this synthesis hinges on rigorous control over reaction conditions, particularly temperature and atmospheric moisture.
General Synthesis Workflow
The following diagram illustrates the standard, recommended pathway for synthesizing 1H-imidazol-2-yl(phenyl)methanol.
Caption: Recommended four-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the imidazole ring essential for this synthesis? A: The proton on the imidazole nitrogen (N-1) is significantly more acidic than the proton at the C-2 position. Without a protecting group, any strong base, such as n-butyllithium (n-BuLi), will preferentially deprotonate the nitrogen, rendering the molecule unreactive at the desired C-2 position for subsequent addition to benzaldehyde. Protecting the nitrogen blocks this acidic site, directing the base to the C-2 carbon.[1]
Q2: What is the best protecting group for this reaction? A: The triphenylmethyl (trityl) group is highly effective.[1] It is bulky enough to provide stability, allows for reliable C-2 lithiation, and can be removed under mild acidic conditions that typically do not degrade the final alcohol product. Other groups like dialkoxymethyl have also been reported but may be less common.[2]
Q3: My lithiation step is failing. What are the most critical parameters? A: The C-2 lithiation is the most sensitive step. Success depends on three critical factors:
-
Anhydrous Conditions: All glassware must be flame-dried, and solvents (like THF) must be rigorously dried. Grignard and organolithium reagents are strong bases that react violently with water.[3]
-
Low Temperature: The 2-lithioimidazole intermediate is often unstable at higher temperatures.[1] The reaction should be maintained at -78 °C (a dry ice/acetone bath) from the addition of n-BuLi until the reaction is quenched.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the organolithium reagent by oxygen or moisture.
Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most practical method. You should monitor the disappearance of the N-protected imidazole after the addition of n-BuLi and benzaldehyde. For the deprotection step, monitor the disappearance of the N-protected alcohol and the appearance of the more polar final product. Use a suitable stain (e.g., potassium permanganate) if the spots are not UV-active.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed causal analysis and corrective actions.
Issue 1: Low or No Yield of the Final Product
Q: I performed the reaction, but my final yield is extremely low, or I only recovered my starting material. What went wrong?
A: This is a common issue often traced back to the sensitive organometallic steps. Let's break down the probable causes.
| Probable Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| A. Inactive Organolithium Reagent | The titer (concentration) of commercial n-BuLi can decrease over time due to slow reaction with the solvent or trace impurities. If the reagent is old or has been handled improperly, its effective concentration will be lower than stated, leading to incomplete lithiation. | Titrate your n-BuLi solution before use (e.g., using diphenylacetic acid) to determine its exact molarity. Always use a fresh bottle or a properly stored solution. Ensure addition via a gas-tight syringe under a positive pressure of inert gas. |
| B. Presence of Moisture or Protic Impurities | Grignard and organolithium reagents are exceptionally strong bases and will react preferentially with any available acidic protons—from water, alcohols, or even acidic sites on glassware.[3] This deactivates the reagent, preventing it from deprotonating the C-2 position. | Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Purify starting materials if they are hygroscopic or contain acidic impurities. |
| C. Instability of the 2-Lithioimidazole Intermediate | The 2-lithio-1-(triphenylmethyl)imidazole intermediate can be unstable, especially at temperatures above -40 °C.[1] If the reaction is allowed to warm prematurely, the intermediate can decompose before the benzaldehyde is added, leading to a drastic reduction in yield. | Maintain strict temperature control. Keep the reaction at -78 °C throughout the n-BuLi addition and for a short period after (e.g., 30-60 minutes) to ensure complete lithiation. Add the benzaldehyde solution dropwise while still at -78 °C. Use the generated lithio-species immediately; do not let it stand for extended periods, even at low temperatures.[1] |
Issue 2: Complex Product Mixture & Significant Side Products
Q: My crude NMR shows multiple unexpected spots on TLC and several sets of peaks in the NMR. What are these side products and how can I avoid them?
A: Side product formation often points to issues with reaction control, stoichiometry, or impurities.
| Probable Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| A. Wurtz-Type Coupling | If the organolithium reagent is formed in the presence of unreacted alkyl halide (from its own preparation) or if the reaction temperature is too high, homo-coupling can occur. Similarly, the 2-lithioimidazole can couple with any unreacted starting material. This is a known side reaction for organometallic reagents.[4] | Use high-quality, commercially sourced n-BuLi which has minimal residual alkyl halides. Maintain low temperatures and add reagents slowly and controllably to avoid localized heating. |
| B. Benzaldehyde Self-Condensation | If the benzaldehyde is added to a reaction mixture where the lithiation has failed, residual base (if any) or basic conditions during workup can promote self-condensation reactions (e.g., benzoin condensation), leading to impurities. | Ensure the lithiation step has proceeded as expected before adding the benzaldehyde. Purify the benzaldehyde before use (e.g., by distillation) to remove any benzoic acid, which would quench the organolithium reagent, and other impurities. |
| C. Incomplete Deprotection | The acidic hydrolysis to remove the trityl group may be incomplete, leaving both the desired product and the trityl-protected alcohol in your final mixture. Triphenylmethanol is also a byproduct of this step. | Monitor the deprotection by TLC. If starting material remains, increase the reaction time or the concentration of the acid slightly. Be aware that triphenylmethanol must be removed during purification, typically via column chromatography. |
Issue 3: Difficulties in Product Purification
Q: I have the correct product according to my crude analysis, but I'm struggling to isolate it cleanly.
A: Purification can be challenging due to the polar nature of the product and the presence of byproducts from the deprotection step.
Caption: Decision workflow for product purification.
Common Purification Pitfalls & Solutions:
-
Streaking on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing the product spot to streak during TLC and column chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (~1%), to your chromatography eluent. This will neutralize the acidic sites on the silica and lead to much sharper, well-defined peaks.
-
-
Separating Triphenylmethanol: The triphenylmethanol byproduct from deprotection is non-polar and typically elutes much faster than the desired polar product.
-
Solution: Start your column with a less polar solvent system (e.g., 100% Dichloromethane or a high percentage of Hexanes in Ethyl Acetate) to flush out the triphenylmethanol completely before increasing the polarity (e.g., by adding Methanol) to elute your product.
-
-
Product Solubility: The final product has moderate polarity.
-
Solution: For column chromatography, a gradient system of Dichloromethane/Methanol or Ethyl Acetate/Hexane is often effective. For recrystallization, consider solvent systems like Ethyl Acetate/Hexane or isopropanol.
-
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis of 1-Trityl-1H-imidazole
-
To a solution of 1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the imidazole is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
-
Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Lithiation: Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is often observed.
-
Electrophile Addition: Add a solution of freshly purified benzaldehyde (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Workup & Deprotection: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers and evaporate the solvent.
-
Dissolve the crude residue in a mixture of THF and 2M aqueous HCl. Stir at room temperature for 2-4 hours, monitoring the disappearance of the protected alcohol by TLC.
-
Purification: Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography using a gradient of DCM/Methanol with 1% triethylamine.
References
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis.
-
Çetinkaya, Y., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Online] Available at: [Link]
-
RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
- BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
-
Mistry, N., et al. (2017). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. [Online] Available at: [Link]
-
O'Brien, D.H., et al. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. [Online] Available at: [Link]
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Online] Available at: [Link]
-
ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. [Online] Available at: [Link]
-
MDPI. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Online] Available at: [Link]
-
Journal of Chemical Education. (1995). Side Reactions in a Grignard Synthesis. [Online] Available at: [Link]
- BenchChem. (2025). Identifying and minimizing side products in Grignard reactions.
-
Wikipedia. (n.d.). Grignard reagent. [Online] Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Online] Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of imidazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during imidazole synthesis.
Q1: My imidazole synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in imidazole syntheses, especially in multicomponent reactions like the Debus-Radziszewski synthesis, often stem from a few key areas.[1][2] Systematically investigating these factors is the most efficient way to solve the problem.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in catalyst-free syntheses using glycerol, temperatures above 90°C can decrease yield by weakening the hydrogen bonds that help activate the reactants.[1][3] Conversely, insufficient heat can lead to a sluggish and incomplete reaction.
-
Inefficient Catalysis: The choice of catalyst—or lack thereof—is crucial. Many syntheses benefit from a catalyst to improve reaction rates and yield. A wide range of catalysts, from Brønsted acids to metal salts like ZnCl₂ or CuI, have proven effective.[1][4][5][6] The catalyst loading is also important; for example, reducing CuI catalyst from 20 mol% to 5 mol% can lead to lower yields and longer reaction times.[6]
-
Incorrect Solvent Choice: The solvent profoundly affects reactant solubility, transition state stability, and reaction kinetics.[7][8] Polar protic solvents (e.g., ethanol, methanol) are often effective for reactions like the Debus-Radziszewski synthesis, while polar aprotic solvents (e.g., DMF, DMSO) may be better for certain metal-catalyzed variations.[7][9] Sometimes, poor solubility of starting materials is the primary reason for low yields.[9]
-
Reaction Time: Optimization of reaction time is essential. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is critical to determine the point of maximum product formation before side reactions begin to dominate.[10] Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[11][12]
Q2: I'm observing significant side products in my reaction. What are the common impurities and how can I minimize them?
A2: Side product formation is a frequent challenge, often dependent on the specific synthetic route.
-
In Debus-Radziszewski type reactions , the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side product, and its prevalence is highly dependent on the reaction conditions.[4] Additionally, if the reaction involves sensitive starting materials like diaminomaleonitrile (DAMN), self-condensation can lead to polymeric byproducts or alternative cyclizations, forming pyrazine derivatives.[13]
-
Incomplete Cyclization: Intermediates, such as N-formylated species in reactions using formic acid, may persist if cyclization is incomplete, leading to multiple spots on a TLC plate.[13]
-
Oxazole Formation: In some cases, particularly with older methods, oxazoles can form as a competing product.[12]
To minimize side products:
-
Strict Temperature Control: Avoid excessive temperatures which can promote polymerization and decomposition.[13]
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one component can lead to alternative reaction pathways.
-
Choose a Selective Catalyst: The right catalyst can direct the reaction towards the desired product. For instance, in multicomponent reactions, certain metal tetrafluoroborates can selectively favor the formation of tetra-substituted imidazoles over tri-substituted ones.[14]
Q3: Which synthetic method should I choose for my target imidazole derivative?
A3: The optimal method depends on the desired substitution pattern and available starting materials.
-
For Tri- and Tetra-substituted Imidazoles: The Debus-Radziszewski reaction and its modern variations are workhorses.[2][15] This multicomponent approach combines a 1,2-dicarbonyl, an aldehyde, and an ammonia source (like ammonium acetate) and is highly versatile.[15] Microwave-assisted protocols for this reaction are particularly efficient.[12]
-
For N-Substituted Imidazoles: A modification of the Debus-Radziszewski synthesis using a primary amine instead of ammonia is highly effective for producing N-substituted imidazoles and is used in the synthesis of ionic liquids.[15][16]
-
For 2-Mercaptoimidazoles: The Marckwald synthesis , which involves the reaction of α-amino ketones or aldehydes with cyanates or thiocyanates, is a classic route to 2-thiol substituted imidazoles.[17][18]
-
From Aldimines: The Van Leusen Imidazole Synthesis uses tosylmethyl isocyanide (TosMIC) to convert aldimines into imidazoles.[2]
Section 2: Troubleshooting Guides for Specific Syntheses
This section provides detailed troubleshooting for common, named imidazole syntheses.
Guide 1: The Debus-Radziszewski Synthesis
This multicomponent reaction is powerful but sensitive to reaction parameters.
| Problem | Potential Cause | Recommended Solution |
| Very Low or No Yield | 1. Catalyst Inactivity/Absence: The reaction may be too slow without a catalyst. 2. Low Temperature: Insufficient thermal energy to overcome the activation barrier. 3. Insoluble Reactants: One or more starting materials are not dissolving in the chosen solvent. | 1. Introduce a Catalyst: Start with a Lewis acid like ZnCl₂ mixed with urea or a Brønsted acid.[4] HBF₄–SiO₂ is reported as a highly effective and recyclable catalyst.[14] 2. Increase Temperature: Incrementally increase the reaction temperature by 10-20°C, monitoring by TLC. For microwave synthesis, optimal temperatures are often between 160-180°C.[12] 3. Change Solvent: Switch to a more suitable solvent. If using a nonpolar solvent, try a polar aprotic solvent like DMF or a polar protic one like ethanol or butanol.[6][7][9] An ethanol-water mixture has also been shown to be effective.[7] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Ammonium Source: Ammonium acetate can decompose or be consumed. 2. Deactivation of Catalyst: The catalyst may be poisoned by impurities or degraded over time. 3. Equilibrium Reached: The reaction may have reached a thermodynamic equilibrium with significant starting material remaining. | 1. Add More Ammonium Acetate: Add an additional 0.5-1.0 equivalent of ammonium acetate and continue monitoring. 2. Add Fresh Catalyst: If catalyst deactivation is suspected, add a fresh portion. 3. Use Microwave Irradiation: Microwave heating can often drive reactions to completion more effectively than conventional heating.[11][12] |
| Formation of Dark, Tarry Material | 1. Excessive Heat: Aldehydes and other starting materials can polymerize or decompose at high temperatures. 2. Air Oxidation: Some intermediates may be sensitive to oxidation. | 1. Lower Reaction Temperature: Reduce the temperature by 20°C. 2. Run Under Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before heating and maintain a positive pressure throughout the reaction. |
Troubleshooting Workflow: Low Yield Diagnosis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 16. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 17. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1H-imidazol-2-yl(phenyl)methanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 1H-imidazol-2-yl(phenyl)methanol synthesis.
Introduction to the Synthesis
The synthesis of 1H-imidazol-2-yl(phenyl)methanol is a crucial step in the development of various pharmacologically active compounds. Achieving a high yield of this key intermediate is often challenging. This guide will explore the common synthetic routes and provide practical solutions to overcome frequently encountered experimental hurdles. The primary and most adaptable method involves a two-step process: the formylation of imidazole followed by the addition of a phenyl group via a Grignard reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of 1H-imidazol-2-yl(phenyl)methanol
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the Grignard reaction step, which is notoriously sensitive to reaction conditions.
Potential Causes and Step-by-Step Solutions:
-
Poor Quality or Inactive Grignard Reagent: The Grignard reagent, phenylmagnesium bromide, is highly reactive and susceptible to deactivation by moisture and atmospheric carbon dioxide.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere (Nitrogen or Argon). All solvents, particularly diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1]
-
Freshly Prepared or Properly Stored Reagent: Use freshly prepared phenylmagnesium bromide for best results. If using a commercial solution, ensure it has been stored correctly under an inert atmosphere and titrate it before use to determine the active concentration.
-
Initiation of Grignard Formation: The reaction between magnesium turnings and bromobenzene can sometimes be sluggish to start. Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.[2]
-
-
-
Decomposition of the Grignard Reagent: The acidic proton on the imidazole ring of the starting material, 1H-imidazole-2-carbaldehyde, can react with and consume the Grignard reagent.
-
Solution:
-
Use of Excess Grignard Reagent: Employing at least two equivalents of the Grignard reagent is recommended. The first equivalent will be consumed by the acidic N-H proton of the imidazole, and the second equivalent will then react with the aldehyde carbonyl group.
-
Protection of the Imidazole Nitrogen: For more complex syntheses or to minimize side reactions, the imidazole nitrogen can be protected with a suitable protecting group (e.g., a trityl or BOC group) prior to the Grignard reaction. However, this adds extra steps to the synthesis (protection and deprotection).
-
-
-
Inefficient Reaction with the Aldehyde: The addition of the Grignard reagent to the 1H-imidazole-2-carbaldehyde may be incomplete.
-
Solution:
-
Temperature Control: The addition of the aldehyde to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. After the addition, the reaction mixture can be allowed to warm to room temperature to ensure completion.
-
Slow Addition: Add the solution of 1H-imidazole-2-carbaldehyde dropwise to the Grignard reagent with vigorous stirring. This ensures a localized excess of the Grignard reagent, which can help drive the reaction to completion.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities, making purification difficult. What are these impurities and how can I avoid them?
Answer: The most common impurity in this reaction is biphenyl, formed during the preparation of the Grignard reagent. Unreacted starting materials can also be present.
Potential Impurities and Mitigation Strategies:
-
Biphenyl Formation: Biphenyl is formed by the coupling of two phenyl radicals, which are intermediates in the formation of phenylmagnesium bromide.[2]
-
Mitigation:
-
Control the Rate of Grignard Formation: Add the bromobenzene solution to the magnesium turnings at a rate that maintains a gentle reflux. Adding it too quickly can lead to a localized high concentration of bromobenzene and increase the likelihood of biphenyl formation.
-
Purification: Biphenyl is generally less polar than the desired product, 1H-imidazol-2-yl(phenyl)methanol. It can be effectively removed by column chromatography on silica gel.[3] A non-polar solvent like petroleum ether or hexane can also be used to wash the crude product, as biphenyl is soluble in these solvents while the desired alcohol is less so.[2]
-
-
-
Unreacted 1H-imidazole-2-carbaldehyde: Incomplete reaction will leave the starting aldehyde in the product mixture.
-
Mitigation:
-
Ensure Active Grignard Reagent: As mentioned previously, using a sufficient excess of an active Grignard reagent is crucial.
-
Reaction Time: Allow the reaction to stir for an adequate amount of time after the addition of the aldehyde to ensure it goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the starting material, 1H-imidazole-2-carbaldehyde?
A1: A common and effective method is the formylation of imidazole. This can be achieved through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5] The Vilsmeier-Haack reaction is another viable option.[4]
Q2: What is a suitable solvent for the Grignard reaction in this synthesis?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[1] They are polar enough to solvate the Grignard reagent but do not react with it.
Q3: How can I effectively purify the final product, 1H-imidazol-2-yl(phenyl)methanol?
A3: Column chromatography on silica gel is a highly effective method for purifying the final product. A solvent system of dichloromethane and methanol (e.g., 95:5) is often a good starting point for elution.[3] Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Q4: Can I use a different organometallic reagent instead of a Grignard reagent?
A4: While Grignard reagents are the most common choice, other organometallic reagents like organolithium compounds (e.g., phenyllithium) can also be used. However, organolithium reagents are generally more reactive and may lead to more side reactions if not handled with care.
Experimental Protocols
Protocol 1: Synthesis of 1H-imidazole-2-carbaldehyde
This protocol is adapted from established methods for the formylation of imidazoles.[4][5]
Materials:
-
1H-Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1H-imidazol-2-yl(phenyl)methanol via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reactions with aldehydes.[1]
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
1H-imidazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously, evidenced by bubbling and a color change. If it does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. The characterization data for the final product can be compared with literature values.[6]
-
Visualizations
Experimental Workflow
Caption: A two-step workflow for the synthesis of 1H-imidazol-2-yl(phenyl)methanol.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Grignard Reagent Stoichiometry | ≥ 2.2 equivalents | To account for reaction with the acidic N-H proton of imidazole and to drive the reaction to completion. |
| Aldehyde Addition Temperature | 0 °C | To control the exothermic nature of the Grignard addition and minimize side reactions. |
| Solvent Condition | Anhydrous | Grignard reagents are highly sensitive to moisture and will be quenched by protic solvents.[1] |
| Purification Method | Column Chromatography | Effective for separating the polar product from non-polar impurities like biphenyl.[3] |
References
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]
-
EXPEDITIOUS SYNTHESIS OF 2-ARYL SUBSTITUTED IMIDAZOLINES AND IMIDAZOLES. Semantic Scholar. [Link]
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-Stout. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]
-
A novel method for the formylation of Grignard reagent. ResearchGate. [Link]
- Preparation process for 2 formyl imidazole acetals.
-
Optimization of the Grignard reagent formation. ResearchGate. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. Lander University. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
"side reactions to avoid when synthesizing 1H-imidazol-2-yl(phenyl)methanol"
Welcome to the technical support center for the synthesis of 1H-imidazol-2-yl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable imidazole derivative. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common synthetic routes to 1H-imidazol-2-yl(phenyl)methanol, and what are their primary challenges?
A1: There are three primary synthetic routes, each with its own set of potential side reactions and challenges:
-
Route A: Nucleophilic addition of an organometallic reagent to 1H-imidazole-2-carbaldehyde. This typically involves a Grignard reagent like phenylmagnesium bromide. The main challenge is the acidic N-H proton of the imidazole ring, which can react with the organometallic reagent, quenching it and preventing the desired reaction.[1][2]
-
Route B: Reaction of a 2-lithioimidazole species with benzaldehyde. This involves deprotonating the C2 position of an N-protected imidazole to create a nucleophile. The key challenges are ensuring complete and selective deprotonation at C2 and preventing side reactions with the protecting group.[3]
-
Route C: Reduction of (1H-imidazol-2-yl)(phenyl)methanone. This route avoids the use of highly basic organometallic reagents but requires the synthesis of the ketone precursor. The main challenge is to achieve selective reduction of the ketone without affecting the imidazole ring.[4]
Below is a workflow diagram illustrating these primary synthetic pathways.
Caption: Figure 1. Overview of Synthetic Routes.
Troubleshooting Guide: Route A - Grignard Reaction
This route involves the reaction of a phenyl Grignard reagent with an imidazole-2-carbaldehyde derivative. The unprotected imidazole N-H is highly acidic (pKa ≈ 14.5) and will be readily deprotonated by the strongly basic Grignard reagent.[1][5] This necessitates the use of a protecting group on the imidazole nitrogen.
Q2: My Grignard reaction is giving very low yields of the desired alcohol. What is the likely cause?
A2: The most probable cause is the quenching of your Grignard reagent by the acidic N-H proton of the imidazole ring. Grignard reagents are potent bases and will preferentially react in an acid-base manner with any available acidic protons before adding to the carbonyl group.[1][2]
-
Side Reaction: PhMgBr + Imidazole-CHO → Benzene + (Imidazole-CHO)-MgBr+
To prevent this, you must protect the imidazole nitrogen before introducing the Grignard reagent.
Q3: What protecting group should I use for the imidazole nitrogen in a Grignard reaction?
A3: An ideal protecting group should be stable to the strongly basic conditions of the Grignard reaction and easily removable afterward. Some common choices include:
| Protecting Group | Introduction Reagent | Removal Conditions | Key Advantages |
| Boc (tert-butyloxycarbonyl) | Boc-anhydride | Acidic conditions (e.g., TFA) | Stable to bases, easily removed. |
| Trityl (triphenylmethyl) | Trityl chloride | Mild acid | Bulky, can offer steric hindrance. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions. |
Q4: I've protected the nitrogen, but my reaction is still inefficient and I'm isolating a significant amount of biphenyl. What's happening?
A4: The formation of biphenyl is a common side reaction in Grignard syntheses using phenylmagnesium bromide.[6] It arises from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored by higher temperatures and concentrations.
-
Side Reaction (Wurtz-Fittig type): PhMgBr + PhBr → Ph-Ph + MgBr₂
Troubleshooting Steps:
-
Control Temperature: Ensure the formation of the Grignard reagent and its subsequent reaction with the aldehyde are carried out at low temperatures (e.g., 0 °C to room temperature).
-
Slow Addition: Add the bromobenzene slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the halide. Similarly, add the Grignard reagent dropwise to the solution of the protected imidazole-2-carbaldehyde.
-
Purification: Biphenyl can typically be separated from the desired product by column chromatography or recrystallization.[6]
Troubleshooting Guide: Route B - C2-Lithiation
This approach involves the deprotonation of the C2 position of an N-protected imidazole with a strong base like n-butyllithium, followed by quenching with benzaldehyde.
Q5: The lithiation of my N-protected imidazole seems to be failing or giving a complex mixture of products. Why?
A5: This could be due to several factors:
-
Inadequate Protection: The protecting group might not be robust enough and is being attacked by the organolithium reagent.
-
Wrong Protecting Group: Some protecting groups can direct the lithiation to other positions on the imidazole ring or the protecting group itself. A particularly effective protecting group for C2-lithiation is the dialkoxymethyl group , which can be introduced using triethyl orthoformate.[3] This group is stable to lithiation conditions and is easily removed under mild acidic or even neutral conditions.[3]
-
Incorrect Temperature: Lithiation reactions are typically performed at very low temperatures (-78 °C to -40 °C) to prevent side reactions.[3] Allowing the reaction to warm up prematurely can lead to decomposition or rearrangement.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: C2-Lithiation and Reaction with Benzaldehyde [3]
-
Protection: React 1H-imidazole with triethyl orthoformate to form 1-(diethoxymethyl)-1H-imidazole.
-
Lithiation: Dissolve the protected imidazole in dry THF and cool to -40 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes.
-
Reaction with Electrophile: Slowly add a solution of benzaldehyde in dry THF to the 2-lithioimidazole solution at -40 °C.
-
Quenching and Deprotection: After the reaction is complete, quench with saturated aqueous ammonium chloride. The dialkoxymethyl group is often hydrolyzed during the aqueous workup.[3]
-
Purification: Extract the product with an organic solvent and purify by column chromatography.
Troubleshooting Guide: Route C - Ketone Reduction
This route involves the synthesis of (1H-imidazol-2-yl)(phenyl)methanone, followed by its reduction to the target alcohol.
Q6: What are the common side reactions during the reduction of (1H-imidazol-2-yl)(phenyl)methanone with NaBH₄?
A6: Sodium borohydride (NaBH₄) is a mild reducing agent and is generally selective for ketones and aldehydes.[7] However, potential side reactions can still occur:
-
Incomplete Reduction: If an insufficient amount of NaBH₄ is used or the reaction time is too short, you may isolate unreacted ketone. It is common to use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents).[7]
-
Over-reduction of the Imidazole Ring: While less common with NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the imidazole ring, especially at elevated temperatures. Sticking to milder conditions (NaBH₄ in methanol or ethanol at 0 °C to room temperature) is recommended.[7]
The following diagram illustrates the troubleshooting logic for this synthetic route.
Caption: Figure 2. Troubleshooting the Ketone Reduction.
Q7: How can I synthesize the precursor, (1H-imidazol-2-yl)(phenyl)methanone?
A7: A common method is the condensation of an appropriate aldehyde and diamine, followed by oxidation. For instance, reacting o-phenylenediamine with an aromatic aldehyde can yield benzimidazole derivatives.[8][9] While this is for a benzimidazole, similar principles can be applied. A more direct approach for the imidazole core would be a Friedel-Crafts type acylation of an N-protected imidazole with benzoyl chloride, though this can be challenging.
References
-
da Silva, F. S., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1134. [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Reddy, T. J., et al. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(30), 8235-8241. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3858. [Link]
-
Kumar, R., & Kumar, S. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Trade Science Inc.[Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharma Guideline. [Link]
-
Ashenhurst, J. (2020). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Ezion, Y., et al. (2014). Process of preparing grignard reagent.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Imidazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
-
Gdaniec, M., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3568. [Link]
-
RSC Publishing. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. [Link]
-
The Organic Chemistry Tutor. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
-
Hines, J. N., et al. (1978). Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols. Journal of the Chemical Society, Perkin Transactions 1, 1041-1047. [Link]
-
ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346. [Link]
-
Carmichael, A. J., et al. (2004). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Organic Letters, 6(12), 2059–2062. [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(10), 2015-2016. [Link]
-
University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
Quora. (2020). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Purification of 1H-imidazol-2-yl(phenyl)methanol
Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the purification of 1H-imidazol-2-yl(phenyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the isolation and purification of this polar, N-heterocyclic alcohol.
Introduction: Understanding the Molecule
1H-imidazol-2-yl(phenyl)methanol is a polar molecule featuring both a basic imidazole ring and a protic alcohol group. This bifunctional nature, which allows for hydrogen bonding as both a donor and acceptor, is key to its biological activity but also presents unique purification challenges. Its polarity can lead to strong interactions with polar stationary phases in chromatography, while the basicity of the imidazole moiety can cause peak tailing.
Troubleshooting Guide: From Crude to Pure
This section addresses common issues encountered during the primary purification techniques for 1H-imidazol-2-yl(phenyl)methanol: column chromatography and recrystallization.
Column Chromatography Clinic
Silica gel column chromatography is a standard method for purifying this compound.[1] However, its polarity and basicity can lead to complications.
Q1: My compound is streaking badly on the TLC plate and showing significant peak tailing during column chromatography. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between the basic imidazole nitrogen and the acidic silanol groups on the silica gel surface. This interaction slows the elution of the compound in a non-uniform way, leading to tailing.
The Causality: Silica gel is weakly acidic (pKa ≈ 4.5), while the imidazole ring is basic (the pKa of the conjugate acid of imidazole is ~7). This acid-base interaction results in a portion of your compound being temporarily protonated and strongly adsorbed to the silica surface, disrupting the normal partitioning process that leads to sharp peaks.
The Solution: To mitigate this, you need to "tame" the silica gel by adding a basic modifier to your mobile phase.
Step-by-Step Protocol:
-
Start with a Standard Mobile Phase: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Introduce a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This ensures the silica is fully "deactivated."
-
Monitor by TLC: When developing your TLC plates, use a developing jar that contains the same modified solvent system to get an accurate prediction of the elution profile on the column.
Alternative Approach: Using a less acidic stationary phase, such as alumina (basic or neutral), can also prevent this issue.
Q2: I'm struggling to separate my product from unreacted imidazole. They have very similar Rf values. What are my options?
A2: Co-elution with highly polar starting materials like imidazole is a common challenge. Optimizing your mobile phase and considering alternative chromatographic techniques are key.
The Causality: Both your product and imidazole are highly polar and capable of hydrogen bonding, leading to similar retention times on silica gel.
The Solution:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a shallow gradient elution can effectively separate compounds with close Rf values. Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Solvent System Modification: Experiment with different solvent systems. For instance, a dichloromethane/methanol system may offer different selectivity compared to an ethyl acetate/hexane system.
-
Consider HILIC: For very polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2] HILIC uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[2]
*Experimental Workflow for HILIC:
-
Column: Use a dedicated HILIC column (e.g., silica, diol, or amide-based).
-
Mobile Phase: A typical mobile phase would be acetonitrile (ACN) with a small percentage of aqueous buffer (e.g., 95:5 ACN:water with 10 mM ammonium formate).
-
Elution: Compounds elute in order of increasing polarity.
Purification Strategy Decision Tree
Caption: A general workflow for the purification of 1H-imidazol-2-yl(phenyl)methanol.
Recrystallization Riddles
Recrystallization can be a powerful and scalable purification technique if a suitable solvent system can be identified.
Q1: I can't find a good single solvent for recrystallization. My compound is either too soluble or not soluble enough.
A1: This is a common scenario for molecules with intermediate polarity. The solution often lies in using a binary solvent system.
The Causality: A good recrystallization solvent should dissolve the compound when hot but not when cold. For 1H-imidazol-2-yl(phenyl)methanol, its polar groups make it highly soluble in polar solvents like methanol and ethanol, while its phenyl ring provides some solubility in less polar solvents.
The Solution: A binary solvent system, consisting of a "solvent" in which the compound is soluble and a "non-solvent" or "anti-solvent" in which it is poorly soluble, is ideal.
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Dissolve in a "Good" Solvent: Dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or isopropanol).
-
Titrate with a "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (a non-solvent like hexanes or heptane) dropwise until you observe persistent cloudiness.
-
Re-clarify: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolate and Dry: Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
| Purification Method | Recommended Solvent Systems (Starting Points) | Rationale |
| Column Chromatography | Dichloromethane/Methanol (98:2 to 90:10) + 0.5% TEA | Good for polar compounds, methanol provides the necessary polarity, and TEA suppresses peak tailing. |
| Ethyl Acetate/Hexanes (50:50 to 100:0) + 0.5% TEA | A less polar system that can be effective if impurities are significantly different in polarity. | |
| Recrystallization | Ethyl Acetate/Hexanes | Ethyl acetate dissolves the compound, while hexanes act as the anti-solvent. |
| Isopropanol/Water | Isopropanol is a good solvent, and the addition of water can induce crystallization. | |
| Acetonitrile | A polar aprotic solvent that can sometimes yield good quality crystals. |
Frequently Asked Questions (FAQs)
Q1: My purified product is a thick oil or a waxy solid, not the crystalline solid I expected. Is it impure?
A1: Not necessarily. While impurities can lower the melting point and prevent crystallization, some pure compounds exist as oils or low-melting solids at room temperature. The physical state of a related compound, (1-pentyl-1H-imidazol-2-yl)methanol, is described as a viscous oil or low melting solid.[1]
-
Purity Assessment: The definitive test of purity is not its physical form but its analytical data. Check the purity by:
-
¹H NMR: Look for the absence of impurity signals.
-
LC-MS: A single peak in the chromatogram with the correct mass is a strong indicator of purity.
-
-
Inducing Crystallization: If you need a solid, you can try:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of a previously obtained solid batch.
-
Trituration: Add a non-solvent and stir vigorously to see if a solid precipitates.
-
Q2: How should I store my purified 1H-imidazol-2-yl(phenyl)methanol? Is it stable?
-
Short-term: Store in a well-sealed vial in a refrigerator.
-
Long-term: For optimal stability, store under an inert atmosphere (argon or nitrogen) in a freezer, protected from light. Similar imidazole-containing methanols are often stored in a dry and sealed place.[3]
Q3: What are the likely impurities I should be looking for from the synthesis?
A3: The impurities will depend on the synthetic route, but common possibilities include:
-
Unreacted Starting Materials: Imidazole and the benzaldehyde derivative used in the synthesis.
-
Over-oxidation Product: If the synthesis involves the reduction of a ketone precursor, incomplete reduction could be an issue. Conversely, if the alcohol is formed directly, over-oxidation to the corresponding ketone, (1H-imidazol-2-yl)(phenyl)methanone, is possible.
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can occur. For instance, reactions involving aromatic diamines and glyoxal (a potential synthon for the imidazole ring) can sometimes lead to quinoxaline-type impurities.[4]
Troubleshooting Chromatography: A Deeper Dive
Caption: A troubleshooting guide for common column chromatography issues.
References
- BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem Technical Guides.
- BenchChem. (2025).
- BenchChem. (2025).
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5333. Available from: [Link]
-
PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Technical Support.
Sources
Technical Support Center: Degradation Pathways of 1H-imidazol-2-yl(phenyl)methanol and Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-imidazol-2-yl(phenyl)methanol and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the handling, storage, and analysis of these compounds. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and degradation of imidazole-based compounds.
Q1: What are the primary degradation pathways for imidazole derivatives like 1H-imidazol-2-yl(phenyl)methanol?
A1: Imidazole derivatives are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photodegradation.[1] The specific pathway that predominates depends on environmental factors such as pH, exposure to light, and the presence of oxidizing agents.[2][3]
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly at non-neutral pH.[4] For some imidazole-2-ylidenes, hydrolysis can lead to ring-opened products, a reaction influenced by the concentration of water and solvent polarity.[5][6]
-
Oxidation: The imidazole moiety is prone to oxidation. This can be mediated by atmospheric oxygen (autoxidation), especially in basic conditions, or accelerated by the presence of oxidizing agents like hydrogen peroxide.[1] The C2 position of the imidazole ring, where the phenylmethanol group is attached, can be a site for oxidative conversion to an imidazolone.[7]
-
Photodegradation: Many imidazole-containing compounds are sensitive to light, particularly UV radiation.[1] Exposure to light can lead to complex degradation pathways, often involving singlet oxygen, resulting in a variety of photo-oxidation products.[2][8]
Q2: My 1H-imidazol-2-yl(phenyl)methanol derivative shows decreasing purity over time in a DMSO stock solution. What could be the cause?
A2: While DMSO is a common solvent, it is not always inert. The primary suspects for degradation in a DMSO stock solution are:
-
Trace Water Content and Hydrolysis: DMSO is hygroscopic and can absorb atmospheric moisture. This water content can facilitate slow hydrolysis of your compound over time.
-
Light Exposure: If the stock solution is not stored in amber vials or protected from light, photodegradation can occur.[3]
-
Temperature: Elevated storage temperatures can accelerate both hydrolysis and oxidative degradation pathways.
It is crucial to use anhydrous DMSO and store stock solutions in tightly sealed, light-protected containers at -20°C or -80°C for long-term stability.
Q3: I'm observing multiple peaks in my HPLC analysis of a supposedly pure compound. How can I determine if these are degradation products?
A3: The appearance of multiple peaks suggests the presence of impurities, which could be byproducts from synthesis or degradation products. To investigate:
-
Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic, thermal).[9][10] This can help you generate potential degradation products and see if any of them match the unknown peaks in your sample.
-
Use LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing mass information for each peak.[1] This can help you propose structures for the degradants.
-
Check for Isomers: Consider the possibility of tautomers or other isomeric forms that might be separable under your HPLC conditions.
Q4: How does pH affect the stability of my imidazole derivative in aqueous solutions?
A4: The pH of the solution is a critical factor. The imidazole ring has a pKa of approximately 7, meaning its protonation state changes around neutral pH.[11]
-
Acidic pH: In acidic conditions, the imidazole ring is protonated. This can sometimes increase stability against oxidation but may make other bonds in the molecule more susceptible to hydrolysis.
-
Neutral to Alkaline pH: In neutral to alkaline conditions, the deprotonated form of the imidazole exists, which can be more susceptible to photosensitized oxidation.[2] Base-mediated autoxidation is also a known degradation pathway for some imidazoles.[1]
For optimal stability, it is recommended to determine the pH of maximum stability for your specific derivative through a systematic study.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent bioactivity in cell-based assays. | 1. Compound Precipitation: The compound may be precipitating in the aqueous assay media. 2. Compound Degradation: The compound may be degrading under assay conditions (e.g., in the incubator at 37°C, under specific pH, or light exposure).[4] | 1. Check Solubility: Visually inspect for precipitation. Use nephelometry or absorbance readings to quantify solubility in your assay buffer. Consider using co-solvents like DMSO, but keep the final concentration low.[4] 2. Assess Stability: Incubate the compound in the assay media for the duration of the experiment. Analyze the sample by HPLC at the end of the incubation period to check for degradation.[4] |
| Formation of colored byproducts in solution. | Oxidative Degradation: Oxidation of the imidazole ring or other functional groups can lead to the formation of colored, conjugated systems. | 1. Protect from Oxygen: Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions. 2. Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). 3. Purify Solvents: Ensure that solvents are free from peroxides, which can initiate oxidation. |
| Poor mass balance in stability studies (sum of parent compound and degradants is less than 100%). | 1. Formation of Non-UV Active Degradants: Some degradation pathways may produce smaller fragments that do not have a chromophore and are therefore not detected by a UV detector. 2. Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. 3. Precipitation of Degradants: Some degradation products may be insoluble and precipitate out of solution. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. 2. Analyze by Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using gas chromatography-mass spectrometry. 3. Inspect Sample Vials: Carefully check for any visible precipitate in the vials of degraded samples. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][12]
Objective: To generate likely degradation products of 1H-imidazol-2-yl(phenyl)methanol or its derivatives.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). A control sample (stock solution without any stress agent) should be kept under ambient conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[10]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[13][14]
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.[15][16]
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradants have good absorbance (e.g., 210 nm or 254 nm).
-
Column Temperature: 30°C.
Method Validation: The method should be validated to demonstrate that it is specific, linear, accurate, precise, and robust. The peak purity of the parent compound in the presence of its degradants should be assessed using a photodiode array (PDA) detector.
Visualizing Degradation Pathways
Degradation Workflow
The following diagram illustrates a typical workflow for investigating the degradation of an imidazole derivative.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways of the Imidazole Ring
This diagram shows some of the potential degradation pathways for a generic 2-substituted imidazole.
Caption: Major Degradation Routes for Imidazoles.
References
- BenchChem. (n.d.). Troubleshooting low bioactivity in synthesized imidazole-based compounds.
- Huang, Y., Su, B. N., Marshall, J., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318.
- TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
- PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.
- BenchChem. (n.d.). Technical Support Center: Stability and Degradation of Imidazole-Based Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Biodegradability of imidazole structures.
- Journal of the American Chemical Society. (n.d.). Hydrolysis of Imidazole-2-ylidenes.
- CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
- Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ResearchGate. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- ResearchGate. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- MDPI. (2023). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations.
- ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
- National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Springer. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- ResearchGate. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 1H-imidazol-2-yl(phenyl)methanol
Welcome to the technical support resource for the synthesis and scale-up of 1H-imidazol-2-yl(phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and safe execution of your synthesis at both bench and pilot scales.
Synthesis Overview & Strategy
The synthesis of 1H-imidazol-2-yl(phenyl)methanol is a critical process for accessing a key structural motif in medicinal chemistry. While several synthetic routes exist, a common and effective laboratory method involves the nucleophilic addition of a 2-metallo-imidazole species to benzaldehyde. This approach offers a direct C-C bond formation at the C2 position of the imidazole ring.
The most prevalent strategy involves the deprotonation of an N-protected imidazole using a strong base like n-butyllithium (n-BuLi) to generate a highly reactive 2-lithio-imidazole intermediate. This intermediate then readily attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol. Protecting the imidazole nitrogen (e.g., as a trityl or SEM derivative) is often crucial to prevent deprotonation at the N1 position, although direct C2-lithiation of N-unprotected imidazole can be achieved under specific conditions. For the purpose of this guide, we will focus on the direct C2-lithiation method due to its atom economy, while acknowledging the potential need for N-protection in more complex scenarios.
Core Reaction Pathway
Caption: General reaction scheme for the synthesis of 1H-imidazol-2-yl(phenyl)methanol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
A1: This is a frequent issue, often pointing to problems with the initial deprotonation step, which is highly sensitive to reaction conditions.
-
Probable Cause 1: Moisture Contamination. n-Butyllithium is extremely reactive towards protic sources, including trace amounts of water in your glassware or solvent. Any moisture will quench the base, preventing the deprotonation of imidazole.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled under a positive pressure of an inert gas (Argon or Nitrogen). The solvent (typically THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.[1][2]
-
-
Probable Cause 2: Inactive n-Butyllithium. n-BuLi can degrade over time, especially if not stored properly.
-
Solution: Use a relatively new bottle of n-BuLi. If the concentration is suspect, it should be titrated before use (e.g., using diphenylacetic acid).
-
-
Probable Cause 3: Incorrect Temperature. The deprotonation of imidazole is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and ensure stability of the lithiated intermediate.[3]
-
Solution: Maintain a strict temperature of -78 °C during the addition of n-BuLi and for a sufficient period afterward (e.g., 1 hour) to ensure complete deprotonation before adding the benzaldehyde.
-
Q2: The reaction works, but I'm getting a significant amount of a dark, tar-like byproduct. How can I prevent this?
A2: The formation of dark, polymeric byproducts often suggests that side reactions are occurring, which can be exacerbated by temperature fluctuations or the presence of oxygen.
-
Probable Cause 1: Reaction Temperature Too High. Allowing the reaction to warm up prematurely after the addition of benzaldehyde can lead to uncontrolled side reactions. The lithiated imidazole is a potent nucleophile, and at higher temperatures, it can potentially react in undesirable ways.
-
Solution: Add the benzaldehyde solution dropwise while keeping the reaction at -78 °C. After the addition is complete, allow the mixture to warm to room temperature slowly over several hours or overnight. This ensures a controlled reaction.
-
-
Probable Cause 2: Oxygen Contamination. Organolithium reagents can react with oxygen.
-
Solution: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process, from setup to quenching. Use techniques like cannulation for liquid transfers instead of pouring.
-
-
Probable Cause 3: Impure Benzaldehyde. Old or improperly stored benzaldehyde can contain benzoic acid due to air oxidation. The acid will quench the lithiated imidazole, reducing the yield of the desired product.
-
Solution: Use freshly distilled or a new bottle of benzaldehyde. Check for the presence of a white solid (benzoic acid) around the cap of the bottle.
-
Q3: During scale-up from 10g to 500g, my yield dropped from 75% to 30%. What key scale-up factors should I investigate?
A3: This is a classic scale-up challenge, almost always related to mass and heat transfer. What works in a small round-bottom flask doesn't translate directly to a large reactor.
-
Probable Cause 1: Inefficient Heat Transfer. The reaction is exothermic, especially during the n-BuLi addition and the subsequent quench. In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. Localized "hot spots" can form, leading to byproduct formation and degradation.[4]
-
Solution: Use a jacketed reactor with an efficient cooling system. The addition rate of reagents (n-BuLi and benzaldehyde) must be carefully controlled and slowed down significantly compared to the lab scale to allow the cooling system to manage the exotherm. Monitor the internal reaction temperature constantly with a calibrated probe.
-
-
Probable Cause 2: Poor Mixing. Inadequate agitation in a large vessel can lead to localized high concentrations of reagents, causing side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., a pitched-blade turbine) that provides good top-to-bottom mixing. The stir rate should be optimized to ensure the mixture is homogeneous without being excessively vigorous, which could create a vortex and introduce atmospheric gases.[4]
-
-
Probable Cause 3: Extended Addition Times. Slower addition rates on a large scale mean the reactive lithiated intermediate sits for a longer period before reacting with the aldehyde. This can lead to degradation if the temperature is not strictly maintained.
-
Solution: Ensure the cooling system is robust enough to handle the exotherm from a reasonably paced addition. It's a balance between adding too quickly (runaway reaction) and too slowly (intermediate degradation).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this reaction, especially at scale?
A1: Safety is paramount. The primary hazards are associated with the use of n-butyllithium and flammable ether solvents.[2]
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and can ignite spontaneously on contact with air or moisture. It must only be handled under a strict inert atmosphere. All transfers should be done via syringe or cannula.[5]
-
Flammable Solvents: Tetrahydrofuran (THF) is highly flammable. Ensure there are no ignition sources in the vicinity. The reaction should be conducted in a well-ventilated chemical fume hood or an appropriately rated reactor bay.[1][5]
-
Exothermic Reaction: The reaction can generate significant heat. A runaway reaction can lead to boiling of the solvent, over-pressurization of the vessel, and a fire. Always have a cooling bath or system ready and add reagents slowly, especially at scale.[2]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles/face shield, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[5]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Periodically (e.g., every hour), carefully quench a small aliquot of the reaction mixture with a saturated ammonium chloride solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Visualization: Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) and visualize the spots under a UV lamp (254 nm). The disappearance of the benzaldehyde spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicate the reaction is progressing.
Q3: What is the best method for purifying the final product?
A3: The choice of purification depends on the scale and the impurity profile.
-
Lab-Scale (<50g): Flash column chromatography on silica gel is typically the most effective method to obtain highly pure material. A gradient elution, for example, from ethyl acetate/hexanes to methanol/dichloromethane, can effectively separate the product from nonpolar impurities and polar baseline material.
-
Pilot-Scale (>500g): Chromatography at this scale can be costly and complex. Recrystallization is the preferred industrial method. The crude product should be dissolved in a minimum amount of a hot solvent (e.g., ethyl acetate, acetonitrile, or a mixture like ethyl acetate/heptane) and allowed to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
Q4: Can I use a Grignard reagent instead of n-butyllithium?
A4: Preparing a 2-imidazolyl Grignard reagent is challenging. The acidic N-H proton of imidazole will react with a Grignard reagent (R-MgX) to form an N-magnesium halide salt and the alkane R-H, consuming the reagent. While more complex multi-step methods exist to form C2-Grignards, direct deprotonation with n-BuLi is generally more straightforward for this specific transformation.
Experimental Protocols & Data
Data Summary: Reagent Quantities
The following table provides a comparison of reagent quantities for a typical lab-scale synthesis and a hypothetical pilot-scale batch.
| Reagent | Lab Scale (10g Product Target) | Pilot Scale (500g Product Target) | Molar Eq. |
| 1H-Imidazole | ~4.7 g | ~235 g | 1.0 |
| Anhydrous THF | 200 mL | 10 L | - |
| n-Butyllithium (2.5 M in hexanes) | 27.6 mL | 1.38 L | 1.0 |
| Benzaldehyde | ~7.3 g | ~365 g | 1.0 |
| Sat. aq. NH₄Cl (for quench) | 100 mL | 5 L | - |
| Ethyl Acetate (for extraction) | 3 x 100 mL | 3 x 5 L | - |
Note: Quantities are approximate and should be adjusted based on the actual purity of reagents and desired final yield.
Protocol 1: Lab-Scale Synthesis (ca. 10 g)
Materials:
-
1H-Imidazole (4.7 g, 69 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
n-Butyllithium (2.5 M in hexanes, 27.6 mL, 69 mmol, 1.0 eq)
-
Benzaldehyde (7.3 g, 69 mmol, 1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under inert gas.
-
Dissolution: Add 1H-imidazole to the flask, followed by 200 mL of anhydrous THF via cannula. Stir until dissolved.
-
Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting slurry at -78 °C for 1 hour.
-
Addition: Add benzaldehyde dropwise via syringe over 15 minutes.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (silica gel, gradient elution) to afford pure 1H-imidazol-2-yl(phenyl)methanol.
Protocol 2: Pilot-Scale Synthesis Considerations (ca. 500 g)
This protocol outlines critical modifications for scale-up. It must be performed by trained personnel in an appropriate facility.
Equipment:
-
50 L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen/argon bubbling line, and a baffled interior.
-
Calibrated temperature probe and automated addition pumps.
Procedure Modifications:
-
Inerting: The reactor must be thoroughly purged with nitrogen or argon. All solvent and reagent transfers must be done under positive inert gas pressure.
-
Cooling: Pre-cool the reactor jacket to -80 °C or lower using a suitable cooling fluid (e.g., silicone oil).
-
Litiation: Charge the reactor with imidazole and anhydrous THF. Begin agitation. Add the n-butyllithium via an addition pump at a slow, controlled rate, constantly monitoring the internal temperature. The addition may take 2-3 hours. The maximum allowable temperature should be set (e.g., T_max = -65 °C).
-
Addition: After a post-addition stir for 1-2 hours at -78 °C, add the benzaldehyde via a separate pump. The addition rate must again be controlled to manage the exotherm.
-
Quenching: The quench is also highly exothermic. The aqueous NH₄Cl solution should be added very slowly, with vigorous cooling applied to the jacket.
-
Work-up: The work-up will involve pumping the reactor contents into a larger extraction vessel. Phase separation may be slower at this scale.
-
Purification: The crude product should be isolated by concentrating the organic extracts. Purification will likely be achieved by recrystallization from a suitable solvent system, which must be developed at the lab scale first.
Scale-Up Workflow Diagram
Caption: A typical workflow for the scaled-up synthesis process.
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. BenchChem.
- BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions. BenchChem.
- Boger, D. L., et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH.
- Wolfe, J. P., et al. (2014).
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
- Reddy, T. J., et al. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing).
- Sharma, P., et al. (2019).
- BenchChem. (2025). Troubleshooting low bioactivity in synthesized imidazole-based compounds. BenchChem.
- Various Authors. (2018). Reaction strategies for synthesis of imidazole derivatives: a review.
- Olofson, R. A., & Kendall, J. P. (1971). Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry.
- Yildiz, E., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry.
- Quora User. (2022).
- University of Chicago. (n.d.).
- Pharmaffiliates. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025).
- American Chemical Society. (n.d.). Grignard Reaction. American Chemical Society.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
- Panday, D., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- El-Sayed, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Al-Majid, A. M., et al. (2023).
- Reddit User. (2025). Imidazole synthesis. Reddit.
- Al-Ghorbani, M., et al. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
- Biosynth. (n.d.). (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol. Biosynth.
- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Wang, J., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- De Vita, D., et al. (2017). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- Zhang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. BenchChem.
- Li, J., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Applicable Chemistry.
- BIOZOL. (n.d.). 1H-Imidazol-2-yl(phenyl)methanol, CAS [[22098-62-0]]. BIOZOL.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol. Sigma-Aldrich.
Sources
Technical Support Center: Troubleshooting Low Bioactivity in Novel Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions when your newly synthesized imidazole compounds exhibit lower-than-expected biological activity. Our approach is structured to help you systematically diagnose the root cause, from simple physicochemical issues to complex biological interactions.
Part 1: Initial Triage - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when an experiment yields disappointing results.
Q1: My compound's IC50 is much higher than anticipated. What are the very first things I should check?
A1: Before diving into complex biological explanations, always start with the fundamentals of your compound and assay setup. Low potency can often be traced back to issues unrelated to the compound's intrinsic activity.[1] Begin by verifying:
-
Compound Integrity and Purity: Confirm the structure and purity of your synthesized compound using methods like NMR, LC-MS, and elemental analysis. Impurities can inhibit the activity or interfere with the assay.
-
Compound Concentration: Re-check the calculations for your stock solution and final dilutions. Simple errors in weighing or dilution can lead to significantly lower concentrations than intended.
-
Solubility in Assay Medium: Visually inspect the wells of your assay plate under a microscope. If you see precipitate or cloudiness, your compound is likely falling out of solution at the tested concentrations, meaning the effective concentration is much lower than the nominal one.[2]
Q2: How can I quickly determine if my compound is precipitating in the assay medium?
A2: A rapid visual check is the first step. For a more quantitative measure, a high-throughput kinetic solubility screen using nephelometry is highly effective.[3][4] This technique measures light scattering caused by insoluble particles as you add a concentrated DMSO stock of your compound to the aqueous assay buffer. A sharp increase in the nephelometry signal indicates the concentration at which your compound precipitates.[5][6]
Q3: Could the issue be with my biological assay and not the compound itself?
A3: Absolutely. An unoptimized or flawed assay can easily mask the true activity of a compound.[7] Key considerations include:
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells will not respond consistently.[8][9]
-
Positive Control: Your positive control should yield a robust and consistent signal. If the positive control is weak or variable, it points to a problem with the assay system itself.
-
Assay Window: The difference in signal between your positive and negative controls (the assay window) must be large enough to detect graded responses from your test compound. Optimize cell seeding density to maximize this window.[8]
Part 2: In-Depth Troubleshooting Guides
If the initial checks don't resolve the issue, a more systematic investigation is required. This section provides a logical workflow to diagnose the underlying cause of low bioactivity.
Troubleshooting Workflow: From Low Activity to Solution
The following diagram outlines a systematic process for diagnosing the cause of low bioactivity.
Caption: Simplified VEGFR-2 signaling pathway targeted by imidazole kinase inhibitors.
If your imidazole compound targets VEGFR-2, weak activity in a cell proliferation assay could be followed up with a direct VEGFR-2 kinase activity assay (e.g., ADP-Glo™) to confirm target engagement without the confounding factors of a cellular environment. [10][11] By methodically working through these troubleshooting guides, researchers can effectively diagnose the cause of low bioactivity and make informed decisions to either modify their compounds, adjust their formulation, or optimize their experimental approach, ultimately accelerating the drug discovery process.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
Jores, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]
-
Al-Hourani, B., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]
-
Cronk, D. (2019). Optimizing Assay Development. Biocompare.com. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs? ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. Retrieved from [Link]
-
Tice, C. M., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]
-
Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]
-
PubMed. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Retrieved from [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]
-
ResearchGate. (2025). Improving solubility via structural modification. Request PDF. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? GraphPad. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]
-
SCIEX. (2019). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and.... Request PDF. Retrieved from [Link]
-
American Heart Association Journals. (n.d.). Inhibitors of Protein Kinase Signaling Pathways. Circulation Research. Retrieved from [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 5(11), 821–832. Retrieved from [Link]
-
PubMed Central. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Impure 1H-Imidazol-2-yl(phenyl)methanol Samples
Welcome to the technical support center for the analysis of 1H-imidazol-2-yl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in method development, impurity profiling, and troubleshooting. The inherent polarity and potential for multiple synthetic byproducts can make robust and reproducible analysis complex. This document provides field-proven insights and systematic solutions to common issues encountered during experimentation.
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: Why is my HPLC peak for 1H-imidazol-2-yl(phenyl)methanol broad, tailing, or splitting?
A1: Poor peak shape is one of the most frequent challenges in HPLC and typically points to undesirable secondary interactions on the column, issues with the mobile phase, or system problems. 1H-imidazol-2-yl(phenyl)methanol, with its basic imidazole nitrogen and polar alcohol group, is particularly susceptible to these issues.
Possible Causes & Recommended Solutions:
-
Secondary Silanol Interactions: The basic imidazole moiety can interact strongly with acidic, un-capped silanol groups on the surface of standard silica-based C18 columns. This is a primary cause of peak tailing.
-
Mobile Phase pH Mismatch: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. The imidazole ring has a pKa of approximately 6.8-7.0. If your mobile phase pH is close to this value, the compound will exist as a mixture of protonated and neutral forms, leading to peak broadening or splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a lower pH (e.g., pH 3.0-3.5) is recommended to ensure the imidazole nitrogen is consistently protonated, leading to sharper, more symmetrical peaks[3][4]. Use a suitable buffer like phosphate or formate to maintain a stable pH.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing characteristically broad, "shark-fin" shaped peaks.
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a detector with higher sensitivity or optimizing the detection wavelength rather than increasing the concentration[5].
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or Acetonitrile when the mobile phase is 90% water), it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase[6]. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Below is a logical workflow for troubleshooting poor peak shape.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Efficacy Analysis of 1H-imidazol-2-yl(phenyl)methanol and Congeneric Antifungal Agents
This guide provides a comprehensive comparative analysis of the antifungal potential of 1H-imidazol-2-yl(phenyl)methanol, a representative of the imidazole class of compounds, against established antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative in vitro efficacy, and the standardized methodologies required for rigorous evaluation. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative standards to ensure scientific integrity.
Introduction: The Therapeutic Landscape of Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a continuous search for novel, more effective antifungal agents. Azole antifungals have long been a cornerstone of antimycotic therapy, valued for their broad spectrum and favorable safety profile. This guide focuses on 1H-imidazol-2-yl(phenyl)methanol, a molecule embodying the core pharmacophore of the imidazole class, and compares its profile with that of other critical antifungal drugs.
1.1. Profile: 1H-imidazol-2-yl(phenyl)methanol
-
Chemical Structure: A phenyl group and an imidazole ring linked by a methanol bridge. This structure is fundamental to many azole antifungals.
-
Mechanism of Action: As an imidazole, its primary mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for the fungal cell membrane's integrity and fluidity.[4][5] By disrupting ergosterol synthesis, the drug leads to the accumulation of toxic sterol precursors, impairing membrane function and inhibiting fungal growth.[1]
1.2. Comparator Antifungal Agents
To provide a robust comparison, we have selected three widely recognized antifungal agents representing different classes and therapeutic applications:
-
Clotrimazole: A broad-spectrum imidazole antifungal agent discovered in the late 1960s.[6] It shares the same core mechanism as 1H-imidazol-2-yl(phenyl)methanol and is commonly used in topical formulations for treating candidiasis and dermatophytosis.[6][7]
-
Fluconazole: A first-generation triazole antifungal. While also an azole that inhibits lanosterol 14α-demethylase, its five-membered ring contains three nitrogen atoms, which contributes to its metabolic stability and allows for systemic administration.[1]
-
Amphotericin B: A polyene macrolide antibiotic. Its mechanism is fundamentally different from the azoles. Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[1] This leads to increased membrane permeability and the leakage of essential intracellular ions, resulting in cell death.[1]
Mechanistic Comparison: Targeting Fungal Cell Integrity
The primary divergence in the action of these agents lies in their molecular targets. Azoles are fungistatic, inhibiting a crucial biosynthetic pathway, while polyenes are typically fungicidal, causing direct physical damage to the cell membrane.
Caption: Comparative mechanisms of azole and polyene antifungals.
Quantitative Performance: In Vitro Susceptibility Data
The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values (in µg/mL) for the comparator agents against common fungal pathogens. Data for novel imidazole derivatives serve as a proxy for the potential efficacy of 1H-imidazol-2-yl(phenyl)methanol.
| Fungal Species | 1H-imidazol-2-yl-phenylethanol Derivatives (Proxy) | Clotrimazole | Fluconazole[8] | Amphotericin B[8] |
| Candida albicans | 0.125 | ~0.12 - 1.0 | <0.12 - >64 | 0.12 - 2 |
| Candida krusei | 0.125 | ~0.25 - 2.0 | <0.12 - >64 | 0.12 - 2 |
| Candida parapsilosis | 0.08 | ~0.03 - 0.5 | <0.12 - >64 | 0.12 - 2 |
| Candida tropicalis | 0.27 | ~0.12 - 1.0 | <0.12 - >64 | 0.12 - 2 |
Analysis of Data:
-
Novel imidazole derivatives show potent activity against various Candida species, with MIC values comparable to or lower than established agents, indicating a promising therapeutic potential. For instance, certain derivatives exhibit MICs as low as 0.08 µg/mL against C. parapsilosis.
-
Fluconazole demonstrates a very wide range of MICs, which reflects the significant clinical challenge of acquired and intrinsic resistance in some species like C. krusei.[8]
-
Amphotericin B maintains a relatively narrow and potent range of activity, though its clinical use can be limited by toxicity.[8]
Experimental Protocols for Antifungal Susceptibility Testing
Accurate and reproducible susceptibility data is paramount. The methodologies outlined below are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Caption: General workflow for broth microdilution antifungal testing.
4.1. Broth Microdilution Method for MIC Determination (CLSI M27/M60 Standard)
This method is the gold standard for quantitative susceptibility testing.[10] Its rigor provides the high-quality data necessary for clinical breakpoint determination and drug discovery.
-
Rationale for Method Choice: Broth microdilution provides a quantitative MIC value, which is more informative than qualitative methods and is essential for comparing the potency of different compounds. Standardization by bodies like CLSI ensures inter-laboratory reproducibility.[10]
-
Step-by-Step Protocol:
-
Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS buffer.[9] The synthetic, buffered nature of this medium ensures consistent growth conditions.
-
Drug Stock Solution: Dissolve the antifungal agents in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).[9] DMSO is used for most licensed antifungals as it can solubilize hydrophobic compounds without interfering with fungal growth at low final concentrations.[12]
-
Drug Dilution Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal drug in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).[8]
-
Inoculum Preparation: a. Subculture the fungal isolate on a non-selective agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure purity and viability.[9] b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[12] This standard corresponds to a specific cell density, which is critical for reproducible MICs. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
-
Inoculation and Incubation: Add 100 µL of the final inoculum to each well of the drug dilution plate. Also include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 24-48 hours.[12]
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
4.2. Disk Diffusion Method (CLSI M44 Standard)
This method is simpler and provides a qualitative or semi-quantitative result. It is widely used in clinical labs for routine testing.
-
Rationale for Method Choice: Disk diffusion is cost-effective and technically less demanding than broth microdilution. It is useful for screening susceptibility and identifying potential resistance.
-
Step-by-Step Protocol:
-
Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9][12] Glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge.[12]
-
Inoculum Preparation: Prepare the fungal inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Place paper disks impregnated with a standardized amount of each antifungal agent onto the agar surface.
-
Incubation: Incubate the plate at 35°C for 20-24 hours.
-
Result Interpretation: Measure the diameter (in mm) of the zone of growth inhibition around each disk. The zone size correlates with the susceptibility of the organism to the drug. These diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint tables.[10]
-
Synthesis Pathway for Imidazole Derivatives
The synthesis of imidazole-based compounds like 1H-imidazol-2-yl(phenyl)methanol often involves straightforward chemical reactions, making them attractive candidates for library synthesis and lead optimization.[13][14]
A common approach involves the condensation of a substituted bromoacetophenone with 1H-imidazole to form an intermediate ketone. This ketone is then reduced to the final alcohol product.
-
Condensation: 1H-imidazole is reacted with a commercial bromoacetophenone. This nucleophilic substitution reaction forms the 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.
-
Reduction: The keto group of the intermediate is reduced to a hydroxyl group using a reducing agent, such as sodium borohydride or through catalytic hydrogenation, to yield the final 1H-imidazol-2-yl(phenyl)methanol derivative.
Conclusion and Future Directions
This guide establishes that 1H-imidazol-2-yl(phenyl)methanol and its derivatives represent a promising scaffold in antifungal drug discovery. The core imidazole structure effectively inhibits lanosterol 14α-demethylase, a validated and critical fungal target.[2][3] In vitro data for related compounds demonstrate potent activity against clinically relevant Candida species, often exceeding the performance of established agents like fluconazole, particularly against resistant strains.
The provided standardized protocols, grounded in CLSI and EUCAST guidelines, offer a robust framework for researchers to conduct their own comparative analyses.[9][10][11] By adhering to these methodologies, research and development professionals can generate the high-quality, reproducible data needed to validate new chemical entities and advance the most promising candidates toward clinical development. The continued exploration of imidazole derivatives, guided by these rigorous comparative principles, is a vital strategy in the ongoing effort to combat the global threat of fungal infections.
References
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]
-
Antifungal. Wikipedia. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Clotrimazole. PubChem - NIH. [Link]
-
Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Publications. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]
-
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PMC - PubMed Central. [Link]
-
[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
-
Antifungal Susceptibility Testing (AFST). EUCAST. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PMC - NIH. [Link]
-
S159 Antifungal Susceptibility Testing. International Society for Human and Animal Mycology. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. [Link]
-
Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]
-
Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. PubMed. [Link]
-
4-methyl-1H-imidazole Clotrimazole. Veeprho. [Link]
-
(PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
EUCAST: EUCAST - Home. EUCAST. [Link]
-
(PDF) Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. [Link]
-
Clinical Breakpoint Tables. EUCAST. [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl). PubMed. [Link]
-
Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. [Link]
Sources
- 1. Antifungal - Wikipedia [en.wikipedia.org]
- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njccwei.com [njccwei.com]
- 11. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficacy of 1H-imidazol-2-yl(phenyl)methanol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-imidazol-2-yl(phenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a central carbinol linking a phenyl group and an imidazole ring, is present in numerous molecules with therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare two common synthetic strategies: the reduction of a ketone precursor and the addition of an organometallic reagent to an aldehyde precursor.
Route 1: Reduction of 2-Benzoyl-1H-imidazole
This two-step approach involves the initial synthesis of 2-benzoyl-1H-imidazole, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of 2-Benzoyl-1H-imidazole
The synthesis of the ketone precursor, 2-benzoyl-1H-imidazole, can be achieved through the condensation of o-phenylenediamine with benzaldehyde, followed by oxidation. A common method involves the use of a mild oxidizing agent in a one-pot reaction.
Experimental Protocol: Synthesis of 2-Benzoyl-1H-benzimidazole (as an analogue)
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as acetic acid, benzaldehyde (1.0 eq) is added. The mixture is stirred at room temperature to form the Schiff base intermediate. Subsequently, an oxidizing agent like sodium metabisulfite or air is introduced, and the reaction is heated to promote cyclization and oxidation to the desired 2-benzoyl-1H-benzimidazole.
For the non-benzannulated analogue, 2-benzoyl-1H-imidazole, a similar strategy can be employed starting from 1,2-diaminoethene, though the isolation of this starting material can be challenging due to its instability. A more practical approach involves the acylation of an imidazole derivative.
Step 2: Reduction to 1H-imidazol-2-yl(phenyl)methanol
The reduction of the carbonyl group in 2-benzoyl-1H-imidazole to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions. The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the rate and selectivity of the reduction.[1][2]
Experimental Protocol: Reduction of (Benz)imidazole-ketone Derivatives [1]
To a suspension of the 2-benzoyl-1H-imidazole (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (4 mL) at 0 °C, solid NaBH₄ (1.2 mmol) is added portion-wise. The reaction mixture is stirred under a nitrogen atmosphere at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.
Route 2: Grignard Addition to 1H-imidazole-2-carboxaldehyde
This route involves the preparation of 1H-imidazole-2-carboxaldehyde, followed by the nucleophilic addition of a phenyl group using a Grignard reagent.
Step 1: Synthesis of 1H-imidazole-2-carboxaldehyde
A reliable method for the synthesis of 1H-imidazole-2-carboxaldehyde is the formylation of a 2-haloimidazole derivative via a halogen-metal exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of 1H-imidazole-2-carboxaldehyde [1][3]
To a solution of 2-bromo-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq) is added slowly. The mixture is stirred for a short period, followed by the dropwise addition of n-butyllithium (n-BuLi) in hexane (2.0 eq) while maintaining a low temperature. After stirring, dry DMF (1.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic phases are purified by column chromatography to yield 1H-imidazole-2-carboxaldehyde. This method has been reported to provide a high yield of 91%.[1]
Step 2: Phenyl Grignard Addition to 1H-imidazole-2-carboxaldehyde
The final step involves the reaction of the synthesized aldehyde with phenylmagnesium bromide (PhMgBr), a classic Grignard reaction to form the desired secondary alcohol. It is crucial to perform this reaction under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[4][5][6][7][8]
Experimental Protocol: Grignard Reaction
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous THF is prepared. To this solution, a solution of phenylmagnesium bromide in THF or diethyl ether (typically 1.1-1.2 eq) is added dropwise at 0 °C. The reaction is stirred at this temperature and then allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Comparative Analysis
To provide a clear comparison of the two synthetic routes, the following table summarizes the key aspects of each method.
| Feature | Route 1: Reduction of Ketone | Route 2: Grignard Addition to Aldehyde |
| Starting Materials | o-Phenylenediamine (or equivalent), Benzaldehyde | 2-Bromoimidazole, Phenyl bromide, Magnesium |
| Key Intermediates | 2-Benzoyl-1H-imidazole | 1H-imidazole-2-carboxaldehyde, Phenylmagnesium bromide |
| Number of Steps | 2 | 2 |
| Reagent Sensitivity | NaBH₄ is moisture-sensitive but manageable. | Grignard reagent is highly sensitive to moisture and protic solvents. |
| Potential Yield | High yields reported for similar reductions (85-98%).[9] | High yield for aldehyde synthesis (91%).[1] Grignard reaction yields can be variable. |
| Purification | Column chromatography for both steps. | Column chromatography for both steps. |
| Scalability | Generally scalable, with readily available reagents. | Scalability of Grignard reactions requires stringent anhydrous conditions. |
| Safety Considerations | NaBH₄ reacts with water to produce hydrogen gas. | Grignard reagents are highly reactive and flammable. Anhydrous ether is also highly flammable. |
Visualization of Synthetic Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for Route 1: Reduction of 2-Benzoyl-1H-imidazole.
Caption: Workflow for Route 2: Grignard Addition to 1H-imidazole-2-carboxaldehyde.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 1H-imidazol-2-yl(phenyl)methanol.
Route 1 (Reduction of Ketone) offers the advantage of using less moisture-sensitive reagents in the final step, which can be beneficial for scalability and ease of handling. However, the synthesis of the 2-benzoyl-1H-imidazole precursor may require optimization to achieve high yields.
Route 2 (Grignard Addition) benefits from a potentially high-yielding synthesis of the key aldehyde intermediate.[1] The main challenge of this route lies in the stringent anhydrous conditions required for the successful formation and reaction of the Grignard reagent.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. For laboratories well-equipped to handle air- and moisture-sensitive reagents, Route 2 may offer a more direct path with a potentially higher overall yield. For those seeking a more robust and less technically demanding procedure, Route 1 provides a reliable alternative. It is recommended that small-scale trial reactions be conducted to optimize the conditions for either route before committing to a large-scale synthesis.
References
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (Source not providing a clickable URL)
-
Synthesis of 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide. ResearchGate. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. National Institutes of Health. [Link]
-
2-Benzyl-1H-imidazole: Synthesis, Properties, and Applications in Organic Chemistry and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation of the Grignard reagent, phenylmagnesium bromide. (Source not providing a clickable URL)
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]
-
2-Benzoyl-1H-benzimidazole. National Institutes of Health. [Link]
-
Grignard Reaction: Preparation and Reaction Experiment. Studylib. [Link]
- Reducing Benzil Using Sodium Borohydride. (Source not providing a clickable URL)
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Solved Grignard Reaction Experimental Objective: The | Chegg.com. Chegg. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (Source not providing a clickable URL)
-
Supplementary data. The Royal Society of Chemistry. [Link]
-
NaBH4 Reduction of Benzil: Lab Experiment Guide. Studylib. [Link]
- Grignard Reaction. (Source not providing a clickable URL)
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]
-
1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115. PubChem. [Link]
-
1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][10][11]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. National Institutes of Health. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. National Institutes of Health. [Link]
- Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. (Source not providing a clickable URL)
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (Source not providing a clickable URL)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Gefitinib's Therapeutic Potential in Non-Small Cell Lung Cancer
This guide provides a comprehensive comparison of the in vivo validation of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against other EGFR inhibitors for the treatment of Non-Small Cell Lung Cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the comparative efficacy of these targeted therapies.
Introduction: The Central Role of EGFR in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] In many forms of cancer, including a significant subset of NSCLC, EGFR is overexpressed or harbors activating mutations.[3][4][5] These mutations lead to the constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled tumor growth and survival.[1][6][7] This makes EGFR an attractive target for therapeutic intervention.
Gefitinib (Iressa®) was one of the first orally active, selective EGFR-TKIs developed to treat NSCLC.[8][9][10] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling.[1][3][8][9] The clinical efficacy of Gefitinib is strongly correlated with the presence of activating EGFR mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[1][8]
This guide will delve into the in vivo validation of Gefitinib, comparing its performance with other first-generation (Erlotinib) and second-generation (Afatinib) EGFR inhibitors.
Mechanism of Action: A Visualized Pathway
The therapeutic effect of Gefitinib and similar TKIs is rooted in their ability to interrupt the EGFR signaling cascade. The following diagram illustrates this mechanism.
Caption: EGFR signaling pathway and inhibition by Gefitinib.
Comparative In Vivo Efficacy: Gefitinib vs. Alternatives
The in vivo therapeutic potential of Gefitinib is typically evaluated in xenograft models, where human NSCLC cell lines are implanted into immunodeficient mice.[11][12] Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into mice, are also increasingly used as they better recapitulate the heterogeneity of human tumors.[13][14]
First-Generation Competitor: Erlotinib
Erlotinib is another first-generation EGFR-TKI with a similar mechanism of action to Gefitinib.[15] Comparative studies have shown that Gefitinib and Erlotinib have comparable efficacy in terms of progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutant NSCLC.[16][17][18] However, some studies suggest that Gefitinib may have a more favorable safety profile, with a lower incidence of severe skin rash and diarrhea.[19][20]
Second-Generation Competitor: Afatinib
Afatinib is a second-generation, irreversible EGFR inhibitor that also targets other members of the ErbB family of receptors. Head-to-head clinical trials, such as the LUX-Lung 7 study, have compared Afatinib directly with Gefitinib. These studies have demonstrated that Afatinib may offer a modest improvement in progression-free survival and objective response rate compared to Gefitinib, particularly in patients with exon 19 deletions.[21][22] However, this increased efficacy is often accompanied by a higher incidence of grade 3/4 adverse events, such as diarrhea and rash.[16][18]
Data Summary
The following table summarizes the comparative in vivo performance of Gefitinib, Erlotinib, and Afatinib based on clinical trial data.
| Parameter | Gefitinib | Erlotinib | Afatinib |
| Mechanism | Reversible EGFR-TKI | Reversible EGFR-TKI | Irreversible Pan-ErbB Inhibitor |
| Progression-Free Survival (PFS) | ~10.9 months | ~11.0 months (comparable to Gefitinib)[17] | ~11.0 months (modest improvement over Gefitinib) |
| Objective Response Rate (ORR) | ~56%[22] | Similar to Gefitinib[17] | ~70%[22] |
| Common Grade 3/4 Adverse Events | Liver enzyme elevation | Rash, Diarrhea[19] | Diarrhea, Rash |
Experimental Protocols for In Vivo Validation
The robust in vivo validation of a compound like Gefitinib requires well-defined experimental protocols. Below are representative protocols for a xenograft study.
Xenograft Model Establishment
A common workflow for establishing and utilizing a xenograft model is depicted below.
Caption: A typical workflow for an in vivo xenograft study.
Step-by-Step Protocol for Efficacy Study
-
Cell Line Selection: Choose an appropriate human NSCLC cell line. For EGFR-TKI studies, cell lines with known EGFR mutations (e.g., HCC827 with exon 19 deletion, NCI-H1975 with L858R and T790M mutations) are often used.[23] A549 is a commonly used cell line with wild-type EGFR.[11]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[14]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Formulation and Administration:
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a certain size or after a fixed duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., Western blot for p-EGFR) analysis.
-
Pharmacokinetics and Toxicity
The pharmacokinetic (PK) profile of Gefitinib has been characterized in preclinical models. After oral administration, it is slowly absorbed, with a bioavailability of around 60%.[9] It is primarily metabolized by the liver and excreted in the feces.[9][26] The plasma half-life in rats and dogs is in the range of 7-14 hours.[27]
Common toxicities observed in animal models and clinical trials include:
-
Skin rash and acneiform eruptions[28]
-
Diarrhea[28]
-
Nausea and vomiting[28]
-
Elevated liver enzymes[28]
-
Interstitial lung disease (rare but serious)[28]
Overcoming Resistance
A major challenge with first- and second-generation EGFR inhibitors is the development of acquired resistance.[29] The most common mechanism of resistance is the T790M "gatekeeper" mutation in exon 20 of EGFR, which accounts for approximately 60% of cases.[30] This has led to the development of third-generation EGFR inhibitors, such as Osimertinib, which are specifically designed to be effective against T790M-mutant NSCLC while sparing wild-type EGFR.[31]
Conclusion and Future Directions
Gefitinib has been a cornerstone in the targeted therapy of EGFR-mutant NSCLC. In vivo validation studies have been crucial in establishing its therapeutic potential and in comparing its efficacy and safety profile with other EGFR inhibitors. While first-generation TKIs like Gefitinib and Erlotinib show comparable efficacy, second-generation inhibitors like Afatinib may offer a slight advantage in progression-free survival at the cost of increased toxicity.
The future of EGFR-targeted therapy lies in overcoming acquired resistance. The development of third-generation inhibitors and the exploration of combination therapies are promising avenues of research. Furthermore, the increasing use of patient-derived xenograft models will provide more clinically relevant platforms for the preclinical evaluation of novel therapeutic strategies.[13]
References
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. Available from: [Link]
-
Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Available from: [Link]
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available from: [Link]
-
The A549 Xenograft Model for Lung Cancer - Melior Discovery. Available from: [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Available from: [Link]
-
Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC. Available from: [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]
-
Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central. Available from: [Link]
-
Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - NIH. Available from: [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. Available from: [Link]
-
Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available from: [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC - PubMed Central. Available from: [Link]
-
Lung Cancer Xenograft - Altogen Labs. Available from: [Link]
-
Lung (Non-Small Cell) Cancer CDX Models - Xenograft Model Database. Available from: [Link]
-
Afatinib Prolongs Survival Compared with Gefitinib in an Epidermal Growth Factor Receptor-Driven Lung Cancer Model - AACR Journals. Available from: [Link]
-
In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Available from: [Link]
-
Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Available from: [Link]
-
Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - AACR Journals. Available from: [Link]
-
Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. - ClinPGx. Available from: [Link]
-
In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - NIH. Available from: [Link]
-
In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. A, no tumor growth delay in athymic nude mice bearing the gefitinib-resistant NSCLC line H157 was observed during gefitinib therapy (50 mg/kg ip daily 5/7 days for 3 weeks). B, significant tumor growth delay was observed by gefitinib therapy in the athymic nude mice bearing the sensitive NSCLC line H322 (60 mg/kg ip daily 5/7 days for 4 weeks). However, H322 tumor growth rate returns to the rate seen in controls once treatment was discontinued. - ResearchGate. Available from: [Link]
-
Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog | Request PDF - ResearchGate. Available from: [Link]
-
Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed. Available from: [Link]
-
A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Available from: [Link]
-
Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC - NIH. Available from: [Link]
-
Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. Available from: [Link]
-
Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study - Frontiers. Available from: [Link]
-
A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Available from: [Link]
-
Afatinib Better Than Gefitinib in Extending Survival for Lung Cancer Patients. Available from: [Link]
-
Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research. Available from: [Link]
-
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing - AACR Journals. Available from: [Link]
-
The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - NIH. Available from: [Link]
-
Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis - UCL Discovery. Available from: [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. Available from: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC. Available from: [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PubMed Central. Available from: [Link]
Sources
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study [frontiersin.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mesotheliomahelp.org [mesotheliomahelp.org]
- 23. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Imidazol-2-yl(phenyl)methanol Analogs
The 1H-imidazol-2-yl(phenyl)methanol scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has cemented its role as a foundational template in modern drug discovery. While most renowned for its application in market-leading antifungal agents like ketoconazole and miconazole, the versatility of this scaffold extends to anticancer, anti-inflammatory, and neuroprotective domains.[1]
This guide provides a comprehensive comparison of 1H-imidazol-2-yl(phenyl)methanol analogs, dissecting the intricate relationship between their chemical structure and biological function. We will delve into the causal mechanisms behind experimental design, present supporting quantitative data, and outline validated protocols to empower researchers in the rational design of next-generation therapeutics. The primary focus will be on the well-established role of these analogs as antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51), with comparative insights into their activity against other therapeutic targets.[2][3][4]
The Core Pharmacophore: A Blueprint for Biological Activity
The therapeutic efficacy of the 1H-imidazol-2-yl(phenyl)methanol scaffold hinges on a precise three-dimensional arrangement of key pharmacophoric features. Understanding these features is critical to interpreting structure-activity relationship data.
-
The Azole Unit: The nitrogen atom at position 3 (N3) of the imidazole ring is the linchpin for the canonical antifungal mechanism. It acts as a Lewis base, coordinating directly with the ferric iron atom within the heme prosthetic group of the target enzyme, CYP51.[5] This interaction competitively inhibits the enzyme, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.
-
The Phenyl Group: This aromatic ring serves as a crucial hydrophobic anchor. It engages in van der Waals and π-π stacking interactions within the lipophilic active site of the target protein.[5]
-
The Methanol Linker: The hydroxyl group of the methanol linker is not merely a spacer. It can form critical hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the ligand-protein complex. The carbon atom of this linker is a chiral center, and as we will explore, stereochemistry plays a decisive role in biological activity.[5]
Comparative SAR Analysis: The Antifungal Arena
The inhibition of fungal CYP51 is the most extensively studied activity for this class of compounds. The structure-activity relationships are well-defined, providing a clear roadmap for optimization.
The Decisive Role of Phenyl Ring Substituents
Modifications to the phenyl ring primarily influence hydrophobic and electronic interactions within the CYP51 active site. The data consistently show that the presence of electron-withdrawing groups (EWGs), particularly halogens, at the ortho or para positions of the phenyl ring dramatically enhances antifungal potency.[4]
-
Halogenation: Compounds bearing 4-chloro or 2,4-difluoro substitutions are archetypal examples of potent antifungal agents. These groups increase the lipophilicity of the molecule, facilitating penetration into the fungal cell, and can form favorable interactions within the enzyme's binding pocket.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy groups often results in moderate or weak antifungal activity.[6]
Table 1: Comparison of Phenyl Ring Substitutions on Antifungal Activity
| Compound ID | Phenyl Ring Substitution (R1) | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| Analog A | Unsubstituted | Candida albicans | Moderate Activity | [6] |
| Analog B | 4-Chloro | Candida albicans | 0.125 µg/mL (MIC) | [5] |
| Analog C | 4-Methoxy | Saccharomyces cerevisiae | Weak Activity | [6] |
| Analog D | 2,4-Difluoro | Candida species | High Potency | [4] |
| Analog E | 4-Nitro | Saccharomyces cerevisiae | High Potency |[4] |
The Sanctity of the Imidazole Moiety
For CYP51 inhibition, the unsubstituted 1H-imidazole ring is paramount. Attempts to modify this core component have consistently led to a dramatic reduction or complete abolishment of antifungal activity. This underscores the specificity of the N3-heme iron coordination. In one study, replacing the imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole rendered the compounds largely inactive.
While the imidazole is crucial for antifungal action, fusing it to a benzene ring to create a benzimidazole scaffold shifts the biological activity profile significantly. Benzimidazole analogs of this core structure have shown promise as anticancer agents targeting topoisomerase I, or as inhibitors of enzymes like 17β-HSD10 for Alzheimer's disease treatment, demonstrating the scaffold's versatility.[7][8]
Exploiting the Methanol Linker: Prodrugs and Stereochemistry
The hydroxyl group of the methanol linker is a prime target for creating ester prodrugs. This strategy can improve physicochemical properties like solubility and membrane permeability. Studies have shown that ester derivatives of 1-phenyl-2-(1H-imidazol-1-yl)ethanol can exhibit potent antifungal activity, with some compounds demonstrating efficacy against drug-resistant fungal strains like C. glabrata.[5]
Furthermore, the chiral center at the methanol carbon means that these analogs exist as enantiomers. Biological activity is often stereospecific, with one enantiomer fitting more snugly into the chiral active site of the enzyme. Research has shown that the levorotatory (-) enantiomer can be up to 500 times more active than its dextrorotatory (+) counterpart, highlighting the importance of asymmetric synthesis or chiral separation in the development process.[5]
A Comparative Look Beyond Antifungals: Scaffold Hopping and Target Switching
The adaptability of the imidazole-phenyl framework is evident when examining analogs designed for different diseases. Slight structural modifications can redirect the molecule to entirely new biological targets.
-
p97/VCP ATPase Inhibitors (Anticancer): By shifting the connectivity to N-(3-(1H-imidazol-2-yl)phenyl) and adding a propionamide side chain, researchers developed potent covalent inhibitors of p97 ATPase, a critical enzyme in protein quality control that is overactive in many cancers.[9]
-
Hedgehog Pathway Inhibitors (Anticancer): Phenyl imidazole analogs have been designed to inhibit the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in basal cell carcinoma and medulloblastoma.
-
Cannabinoid Receptor 2 (CB2) Agonists (Pain/Inflammation): The addition of a second phenyl group at the 4-position of the imidazole ring (2,4-diphenyl-1H-imidazole analogs) completely alters the pharmacophore, creating potent and selective agonists for the CB2 receptor, a target for treating chronic pain and inflammation.[10]
This "scaffold hopping" demonstrates that while the core structure is versatile, the specific substitution pattern is the ultimate determinant of the biological target and therapeutic application.
Validated Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are representative of the standard experimental workflows used to evaluate the compounds discussed in this guide.
Protocol 1: General One-Pot Synthesis of Imidazole Analogs
This protocol is adapted from a common one-pot catalytic method for synthesizing imidazole derivatives.[2][3][6]
-
Reaction Setup: To a round-bottom flask, add the substituted benzil or equivalent diketone (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 120°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) until a precipitate forms. Filter the solid product, wash thoroughly with water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., C. albicans ATCC 90028) from a fresh culture, adjusting the concentration to ~5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI medium to achieve the desired final concentration range (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungus + medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion and Future Perspectives
The 1H-imidazol-2-yl(phenyl)methanol scaffold is a testament to the power of privileged structures in medicinal chemistry. The structure-activity relationships for its antifungal activity are well-delineated: an unsubstituted imidazole for heme binding and electron-withdrawing groups on the phenyl ring for enhanced hydrophobic interactions are critical for potency. Yet, the true potential of this scaffold lies in its plasticity. Minor, well-reasoned structural modifications can pivot its biological activity toward completely different targets, from cancer to chronic pain.
Future research should focus on leveraging this structural versatility. The development of analogs with dual-target activity (e.g., antifungal and anti-inflammatory) could provide novel therapeutic avenues. Furthermore, a deeper investigation into the ADME-Tox profiles of these compounds is essential for translating potent hits into viable clinical candidates.[2][3][6] By combining established SAR principles with innovative chemical design, the 1H-imidazol-2-yl(phenyl)methanol scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
References
-
Bouchal, B., Abrigach, F., Takfaoui, A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 100. Available at: [Link][2][3][6]
-
PubMed. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME-Tox and molecular docking studies of a series of imidazole derivatives. PubMed. Available at: [Link][2]
-
Ma, Y., Wei, Y., Li, M., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(22), 5309. Available at: [Link]
-
Semantic Scholar. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Semantic Scholar. Available at: [Link][3]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link][11]
-
Wang, K., Chen, L., Dai, X., et al. (2023). Synthesis and structure-activity relationships of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry, 248, 115094. Available at: [Link][9]
-
Universal Journal of Pharmaceutical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2021). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. Available at: [Link][4]
-
Li, J., Li, X., Zhao, Z., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127565. Available at: [Link]
-
Kumar, R., Kumar, A., Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3125-3141. Available at: [Link][7]
-
PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. PubChem. Available at: [Link][12]
-
Marriott, K. S., Bifulco, N., & Merrill, J. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. Available at: [Link][10]
-
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]
-
Al-Ostath, A. I., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, M. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1622. Available at: [Link][1]
-
ResearchGate. (2021). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link][5]
-
Zhang, W., Chen, J., Li, S., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. MedChemComm, 15(1), 108-120. Available at: [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME-Tox and molecular docking studies of a series of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 1H-imidazol-2-yl(phenyl)methanol
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1H-imidazol-2-yl(phenyl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. Beyond individual method validation, we will delve into the critical process of cross-validation, ensuring data integrity and consistency across different analytical platforms. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to aid in the selection and implementation of the most appropriate analytical strategies.
Introduction to 1H-imidazol-2-yl(phenyl)methanol and the Imperative of Analytical Rigor
1H-imidazol-2-yl(phenyl)methanol is a molecule of interest due to the prevalence of the imidazole moiety in numerous biologically active compounds. Its structure, featuring both a phenyl and a hydroxymethyl group attached to the imidazole ring, presents unique analytical challenges and necessitates a multi-faceted approach for comprehensive characterization. The accuracy and reliability of analytical data are paramount, as they form the basis for critical decisions in drug discovery and development, from lead optimization to regulatory submissions.
The principle of cross-validation is central to establishing the trustworthiness of analytical data. It involves comparing results from two or more distinct analytical methods to ensure their concordance.[1] This process is vital when transferring a method between laboratories or when employing multiple techniques to build a complete profile of a compound.[2]
Core Analytical Techniques for Characterization
A suite of orthogonal analytical techniques is essential for the unambiguous characterization of 1H-imidazol-2-yl(phenyl)methanol. This guide will focus on four powerful and widely accessible methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[3] For 1H-imidazol-2-yl(phenyl)methanol, a reversed-phase HPLC method is a logical choice due to the molecule's moderate polarity.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides a non-polar environment, allowing for the retention and separation of analytes based on their hydrophobicity.
-
Mobile Phase: A gradient elution is often optimal for separating the main compound from potential impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the imidazole nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of 1H-imidazol-2-yl(phenyl)methanol in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the identity of the target compound and for identifying trace-level impurities.[4]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for imidazole-containing compounds, as the nitrogen atoms are readily protonated.[4]
-
LC Conditions: Similar to the HPLC-UV method, but with a faster gradient to accommodate the higher throughput of UHPLC systems.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation of the parent compound and any impurities. The expected [M+H]+ for C10H10N2O is m/z 175.08.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[6]
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving 1H-imidazol-2-yl(phenyl)methanol and for observing exchangeable protons (e.g., from the -OH and N-H groups).[7]
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.75 mL of DMSO-d₆.
-
¹H NMR:
-
A standard proton experiment is performed to identify the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (information about neighboring protons).
-
Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.4 (br s, 1H, NH), 7.9-7.3 (m, 5H, Ar-H), 7.0 (s, 1H, imidazole-H), 4.4 (s, 2H, CH₂OH), 5.0 (br s, 1H, OH).[7]
-
-
¹³C NMR:
-
A proton-decoupled carbon experiment is performed to identify the number of different carbon environments.
-
Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~145-125 (aromatic and imidazole carbons), ~57 (CH₂OH).[7]
-
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
-
Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient sampling technique that requires minimal sample preparation.
-
Sample Preparation: A small amount of the solid 1H-imidazol-2-yl(phenyl)methanol is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions (cm⁻¹):
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific information required. The following table provides a comparative summary of the performance characteristics of the described techniques for the analysis of 1H-imidazol-2-yl(phenyl)methanol.
| Feature | HPLC-UV | LC-MS/MS | NMR | FTIR |
| Primary Application | Purity, Quantification | Identification, Impurity Profiling | Structural Elucidation | Functional Group ID |
| Sensitivity | Moderate | High | Low | Moderate |
| Specificity | Moderate | High | High | Moderate |
| Quantitative | Yes | Yes | Yes (qNMR) | Limited |
| Sample Throughput | High | High | Low | Very High |
| Cost | Low | High | High | Low |
| Structural Info | Limited | Moderate | High | Moderate |
Cross-Validation of Analytical Methods: A Framework for Ensuring Data Integrity
Cross-validation is a systematic process to demonstrate that two or more analytical methods produce comparable results.[12] This is crucial for ensuring that data generated at different times, by different analysts, or with different instrumentation are reliable and can be confidently compared.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
-
Define Scope and Acceptance Criteria: Clearly define the purpose of the cross-validation and the acceptable limits for agreement between the methods. For quantitative comparisons (e.g., HPLC vs. LC-MS), acceptance criteria are typically based on the percent difference or a statistical test of equivalence.[13]
-
Prepare a Homogeneous Sample Set: Prepare a set of identical samples of 1H-imidazol-2-yl(phenyl)methanol at different concentrations (e.g., low, medium, and high) spanning the expected analytical range.
-
Analyze Samples by Each Method: Analyze the prepared samples using the validated HPLC-UV and LC-MS/MS methods.
-
Statistical Comparison of Data: Compare the quantitative results obtained from both methods. Statistical tools such as the t-test and regression analysis can be employed to assess the agreement between the methods.[13][14]
-
Percent Difference: For each sample, calculate the percent difference between the concentrations determined by the two methods. The average percent difference should be within a predefined limit (e.g., ±15%).
-
Linear Regression: Plot the results from one method against the other. The slope of the regression line should be close to 1, and the y-intercept should be close to 0, with a high correlation coefficient (r² > 0.99).[13]
-
The following table presents hypothetical data from a cross-validation study comparing the quantification of 1H-imidazol-2-yl(phenyl)methanol by HPLC-UV and LC-MS/MS.
| Sample ID | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference |
| QC-Low | 10.2 | 10.5 | 2.9% |
| QC-Mid | 51.5 | 49.8 | -3.3% |
| QC-High | 98.7 | 101.2 | 2.5% |
In this example, the percent differences are well within the typical acceptance criterion of ±15%, indicating good agreement between the two methods.
Conclusion
The comprehensive characterization of 1H-imidazol-2-yl(phenyl)methanol requires a multi-pronged analytical approach. HPLC and LC-MS are powerful for purity assessment and quantification, while NMR and FTIR are indispensable for structural confirmation. This guide has provided a framework for developing and implementing these analytical methods, with a strong emphasis on the principles of cross-validation to ensure the generation of reliable and consistent data. By adhering to these principles and employing a suite of orthogonal analytical techniques, researchers can build a robust and defensible data package for this promising molecule, facilitating its progression through the drug development pipeline.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. e-b-f.eu [e-b-f.eu]
- 13. researchgate.net [researchgate.net]
- 14. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
A Senior Application Scientist's Guide to Benchmarking 1H-imidazol-2-yl(phenyl)methanol's Inhibitory Performance
Introduction
In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] This guide provides an in-depth, technical framework for benchmarking the performance of a specific imidazole-containing compound, 1H-imidazol-2-yl(phenyl)methanol, against established inhibitors of key enzymatic pathways implicated in a range of pathologies. While direct enzymatic targets of 1H-imidazol-2-yl(phenyl)methanol are not yet extensively documented, the known activities of structurally related phenyl-imidazole and benzimidazole derivatives strongly suggest potential inhibitory action against cyclooxygenase (COX) and nitric oxide synthase (NOS) enzymes.[2]
This document will, therefore, outline a rigorous, self-validating experimental strategy to first synthesize 1H-imidazol-2-yl(phenyl)methanol and subsequently evaluate its inhibitory potential against COX-2 and inducible nitric oxide synthase (iNOS). The performance of our compound of interest will be directly compared against well-characterized inhibitors: the selective COX-2 inhibitor, Celecoxib, and the non-selective NOS inhibitor, L-NAME.
Section 1: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
A reliable synthesis of 1H-imidazol-2-yl(phenyl)methanol is paramount for obtaining high-purity material for biological evaluation. The following protocol is a robust method for its preparation.
Experimental Protocol: Synthesis of 1H-imidazol-2-yl(phenyl)methanol
Materials:
-
Benzaldehyde
-
Glyoxal (40% in water)
-
Ammonia solution (28-30%)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzaldehyde (1 equivalent) in methanol, add glyoxal (1.1 equivalents) and a concentrated ammonia solution (5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1H-imidazol-2-yl(phenyl)methanol.
Characterization:
The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Benchmarking Against Cyclooxygenase-2 (COX-2)
The cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that some imidazole derivatives have shown potent and selective COX-2 inhibition, evaluating 1H-imidazol-2-yl(phenyl)methanol against this target is a logical first step.
Experimental Workflow: COX-2 Inhibition Assay
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of our test compound against COX-2.
Caption: Workflow for COX-2 Inhibition Assay.
Detailed Protocol: COX-2 Enzymatic Assay
This protocol is adapted from established ELISA-based methods for measuring COX activity.[4]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
-
1H-imidazol-2-yl(phenyl)methanol (test compound)
-
Celecoxib (positive control inhibitor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO (vehicle)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of 1H-imidazol-2-yl(phenyl)methanol and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, Celecoxib, or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding a suitable stopping reagent (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Construct dose-response curves and calculate the IC50 values for both 1H-imidazol-2-yl(phenyl)methanol and Celecoxib.
Comparative Data: COX-2 Inhibition
The following table presents the expected format for summarizing the experimental data.
| Compound | COX-2 IC50 (nM) |
| 1H-imidazol-2-yl(phenyl)methanol | To be determined |
| Celecoxib | ~40[5] |
Section 3: Benchmarking Against Nitric Oxide Synthase (NOS)
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.[6] Imidazole and its derivatives have been reported to inhibit NOS activity.[6] Therefore, assessing the inhibitory potential of 1H-imidazol-2-yl(phenyl)methanol against iNOS is a valuable endeavor.
Experimental Workflow: iNOS Inhibition Assay
The workflow for the iNOS inhibition assay is depicted below.
Caption: Workflow for iNOS Inhibition Assay.
Detailed Protocol: iNOS Enzymatic Assay
This protocol is based on the widely used Griess assay for the detection of nitrite, a stable oxidation product of nitric oxide.[7]
Materials:
-
Human recombinant iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
1H-imidazol-2-yl(phenyl)methanol (test compound)
-
L-NAME (positive control inhibitor)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
DMSO (vehicle)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of 1H-imidazol-2-yl(phenyl)methanol and L-NAME in DMSO.
-
In a 96-well plate, add the assay buffer, iNOS enzyme, and either the test compound, L-NAME, or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution containing L-arginine and NADPH.
-
Incubate the reaction at 37°C for 60 minutes.
-
Terminate the reaction and measure the nitrite concentration by adding the Griess Reagent to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct dose-response curves and calculate the IC50 values for both 1H-imidazol-2-yl(phenyl)methanol and L-NAME.
Comparative Data: iNOS Inhibition
The following table provides a template for presenting the results of the iNOS inhibition assay.
| Compound | iNOS IC50 (µM) |
| 1H-imidazol-2-yl(phenyl)methanol | To be determined |
| L-NAME | ~70[2][8] |
Discussion and Future Directions
The experimental framework detailed in this guide will enable a comprehensive and objective comparison of the inhibitory performance of 1H-imidazol-2-yl(phenyl)methanol against the established inhibitors Celecoxib and L-NAME for COX-2 and iNOS, respectively. The resulting IC50 values will provide a quantitative measure of its potency and potential selectivity.
Should 1H-imidazol-2-yl(phenyl)methanol demonstrate significant inhibitory activity against either enzyme, further investigations would be warranted. These could include selectivity profiling against other COX and NOS isoforms (COX-1, nNOS, eNOS) to determine its specificity. Furthermore, cell-based assays would be the next logical step to assess its efficacy in a more physiologically relevant context.
This systematic benchmarking approach is essential for elucidating the pharmacological profile of novel compounds and for identifying promising candidates for further drug development.
References
-
Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. (2018). Frontiers in Immunology. Retrieved January 21, 2026, from [Link]
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. (1998). European Journal of Pharmacology. Retrieved January 21, 2026, from [Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). OncoImmunology. Retrieved January 21, 2026, from [Link]
-
Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). (1993). British Journal of Pharmacology. Retrieved January 21, 2026, from [Link]
-
Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). (1993). PubMed. Retrieved January 21, 2026, from [Link]
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols. Retrieved January 21, 2026, from [Link]
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (2020). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Molecules. Retrieved January 21, 2026, from [Link]
-
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (2021). Journal of Clinical Medicine. Retrieved January 21, 2026, from [Link]
-
IDO ASSAY. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 21, 2026, from [Link]
-
A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. (2005). Blood. Retrieved January 21, 2026, from [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Retrieved January 21, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. medchemexpress.com [medchemexpress.com]
"comparative study of the anti-inflammatory properties of imidazole derivatives"
A Comparative Study of the Anti-inflammatory Properties of Imidazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases.[1] Imidazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[2][3][4][5] This guide provides a comparative analysis of the anti-inflammatory properties of various imidazole derivatives, delving into their mechanisms of action, and presenting standardized protocols for their evaluation. By synthesizing data from in vitro and in vivo studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance the development of novel imidazole-based anti-inflammatory therapeutics.
Introduction: The Inflammatory Cascade and the Role of Imidazole Scaffolds
Inflammation is a complex physiological process involving a cascade of molecular and cellular events initiated in response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] While acute inflammation is a vital protective mechanism, chronic inflammation is a hallmark of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6][7]
The imidazole ring, a five-membered heterocyclic scaffold containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] This versatility has led to the development of numerous imidazole derivatives with diverse pharmacological activities, including potent anti-inflammatory effects.[2][5]
Mechanisms of Anti-inflammatory Action of Imidazole Derivatives
Imidazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) and numerous imidazole derivatives is the inhibition of COX enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[4]
-
COX-1 vs. COX-2 Selectivity: There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Several imidazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[8][9][10]
Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7][11] Imidazole derivatives, particularly the pyridinyl imidazole class, are well-known inhibitors of p38α MAP kinase.[6][12][13] By competitively binding to the ATP-binding site of the kinase, these compounds prevent its activation and downstream signaling, leading to a reduction in cytokine production.[6][11]
Caption: Inhibition of the p38 MAPK pathway by imidazole derivatives.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[14] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[15][16] Some imidazole derivatives have been shown to inhibit NF-κB activation, although the precise mechanisms can vary.[3]
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Data of Selected Imidazole Derivatives
The following tables summarize the anti-inflammatory activity of representative imidazole derivatives from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity of Imidazole Derivatives
| Compound ID | Assay | IC50 (µM or µg/mL) | Standard Drug | Standard IC50 | Reference |
| Compound AA6 | p38 MAP Kinase Inhibition | 0.403 µM | Adezmapimod | 0.222 µM | [12][17] |
| Compound AA6 | Albumin Denaturation | 33.27 µg/mL | Diclofenac | 24.72 µg/mL | [12] |
| Imidazopyridine X10 | TNF-α Inhibition (% at 10 µM) | 64.8% | - | - | |
| Imidazopyridine X10 | IL-6 Inhibition (% at 10 µM) | 81.4% | - | - | |
| Compound 5b | COX-2 Inhibition | - (Binding Energy: -162.014 kcal/mol) | - | - | [8] |
| Compound IVa | COX-2 Inhibition | 0.060 µM | Celecoxib | 0.046 µM | [10] |
Note: IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 indicates higher potency.
Table 2: In Vivo Anti-inflammatory Activity of Imidazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound ID | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hr) | Reference |
| Compound 2g | 10 | Oral | ~65% | 3 | [18] |
| Imidazopyridine X12 | 15 | Intravenous | Significant protection against LPS-induced sepsis | - | |
| Oxazolone/Imidazolone N-A | - | - | Significant reduction in paw edema | - | [9] |
Conclusion and Future Directions
Imidazole derivatives represent a versatile and promising class of compounds for the development of novel anti-inflammatory agents. [2][3][4][5]Their ability to target multiple key components of the inflammatory cascade, including COX enzymes, p38 MAPK, and the NF-κB pathway, provides a strong rationale for their continued investigation. The experimental protocols outlined in this guide offer a standardized framework for the comparative evaluation of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of imidazole derivatives for their respective targets. [6][7]* Pharmacokinetic and Toxicological Profiling: To ensure the drug-like properties and safety of lead compounds. [8][12]* Exploration of Novel Imidazole Scaffolds: To identify new derivatives with unique mechanisms of action and improved therapeutic indices.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the discovery and development of the next generation of imidazole-based anti-inflammatory drugs.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source URL not available]
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). [Source URL not available]
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source URL not available]
-
Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]
- Experimental Inflammation Models Created in Laboratory Animals. (2021). [Source URL not available]
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). [Source URL not available]
-
In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025). PubMed. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed. [Link]
-
Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. (2013). Bentham Science Publishers. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (n.d.). PMC - NIH. [Link]
- Review of pharmacological effects of imidazole derivatives. (2022). [Source URL not available]
-
Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). R Discovery. [Link]
-
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). PMC - NIH. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central. [Link]
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). [Source URL not available]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [Source URL not available]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). PMC - PubMed Central. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. [Link]
-
Imidazole, Oxazole, Thiazole, Oxadiazole, and Triazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021). ResearchGate. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC - NIH. [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC - NIH. [Link]
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). [Source URL not available]
-
(PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). ResearchGate. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Validating the Target Engagement of 1H-imidazol-2-yl(phenyl)methanol in Biological Systems
Introduction: The Imperative of Target Engagement
In modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is contingent on a deep understanding of its mechanism of action. For novel compounds such as 1H-imidazol-2-yl(phenyl)methanol, a heterocyclic molecule with potential bioactivity, identifying its molecular target is only the first step. The critical subsequent challenge is to unequivocally demonstrate that the compound physically interacts with this target within the complex milieu of a biological system—a concept known as target engagement.
This guide provides an in-depth comparison of leading methodologies for validating target engagement. We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling researchers to design robust, self-validating workflows. Our focus is to equip drug development professionals with the rationale to select the most appropriate techniques to confirm that 1H-imidazol-2-yl(phenyl)methanol, or any bioactive small molecule, binds its intended target in a physiologically relevant context.
The Target Validation Funnel: A Multi-Pronged Strategy
No single method can definitively prove target engagement. A robust validation strategy relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. The following workflow illustrates a logical progression from broad, discovery-phase identification to precise biophysical characterization.
Caption: Workflow for a kinobeads competitive binding experiment.
Experimental Protocol: Kinobeads Competition Assay
-
Cell Lysis: Harvest cells (e.g., HeLa, ~1x10⁸ cells) and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a native protein extract.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with increasing concentrations of 1H-imidazol-2-yl(phenyl)methanol (e.g., 0.01 µM to 50 µM) and a DMSO vehicle control. Incubate for 1 hour at 4°C. [1]3. Kinobeads Incubation: Add the kinobeads affinity resin to each aliquot and incubate for 1 hour at 4°C with rotation to allow unbound proteins to bind the beads.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the captured proteins from the beads and prepare them for mass spectrometry analysis via in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides using label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify proteins in each sample. Plot the abundance of each identified protein against the concentration of 1H-imidazol-2-yl(phenyl)methanol. Proteins whose binding to the beads is outcompeted by the compound will show a dose-dependent decrease in abundance, allowing for the calculation of an apparent IC₅₀ value. [1]
Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Live Cell
A positive result from a lysate-based screen is compelling, but it does not prove the compound can enter a cell and engage its target in that native environment. CETSA is the definitive method for confirming target engagement in intact, living cells. [2][3] Causality: The binding of a ligand, such as 1H-imidazol-2-yl(phenyl)methanol, to its target protein confers thermodynamic stability. [4]When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement. [5][6]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to confluency. Treat cells with a fixed concentration of 1H-imidazol-2-yl(phenyl)methanol or DMSO vehicle control for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature. [3]3. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles to release the cellular contents. [4]4. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein (identified from the proteomics screen) in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Once a target is identified and validated in cells, a precise biophysical characterization is essential. ITC provides unambiguous, in-solution data on the thermodynamics of the binding interaction. [7] Causality: Every binding event involves a change in heat (enthalpy). ITC directly measures this heat change as the ligand is titrated into a solution containing the purified target protein. [8][9]The resulting binding isotherm allows for the precise determination of the binding affinity (Kᴅ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. [10]
Experimental Protocol: ITC Analysis
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer.
-
Compound Preparation: Dissolve 1H-imidazol-2-yl(phenyl)methanol in the exact same final dialysis buffer to avoid buffer mismatch artifacts.
-
Instrument Setup: Load the purified protein into the sample cell of the calorimeter and the compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the minute heat changes after each injection.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.
| Parameter | Interpretation | Example Value |
| Kᴅ (Dissociation Constant) | Affinity of the interaction (lower is tighter). | 150 nM |
| n (Stoichiometry) | Molar ratio of ligand to protein at saturation. | 0.98 |
| ΔH (Enthalpy) | Heat change from making/breaking bonds. | -8.5 kcal/mol |
| ΔG (Gibbs Free Energy) | Overall binding energy (calculated). | -9.4 kcal/mol |
| -TΔS (Entropy) | Change in disorder (hydrophobic effects, conformational changes). | -0.9 kcal/mol |
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
As an orthogonal biophysical method to ITC, SPR provides crucial information about the dynamics of the interaction—how fast the compound binds (on-rate) and how long it stays bound (off-rate). [11] Causality: SPR detects changes in mass on the surface of a sensor chip. [12]The target protein is immobilized on the chip. When a solution containing 1H-imidazol-2-yl(phenyl)methanol is flowed over the surface, binding causes an increase in mass, which is detected as a change in the refractive index. When a buffer is flowed, dissociation of the compound causes the signal to decrease. This allows for real-time monitoring of the association and dissociation phases. [13]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Compound Preparation: Prepare a series of precise dilutions of 1H-imidazol-2-yl(phenyl)methanol in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor surface (association phase), followed by an injection of running buffer alone (dissociation phase). The instrument records the binding response over time, generating a sensorgram for each concentration.
-
Data Analysis: The resulting family of sensorgrams is globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).
Conclusion: A Triad of Evidence for Confident Validation
Validating the target engagement of a novel compound like 1H-imidazol-2-yl(phenyl)methanol requires a rigorous, multi-faceted approach. Relying on a single technique is insufficient; instead, a self-validating workflow provides the highest degree of confidence. By first identifying putative targets in a complex proteome (Chemical Proteomics) , then confirming direct interaction in the relevant cellular environment (CETSA) , and finally characterizing the precise thermodynamics and kinetics of that interaction (ITC and SPR) , researchers can build an unassailable case for a compound's mechanism of action. This logical and empirical progression is fundamental to advancing a molecule from a scientific curiosity to a potential therapeutic.
References
-
Lee, H., & Lee, J. W. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research, 38(9), 1627–1641. [Link]
-
Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
Zhao, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21), e4210. [Link]
-
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424–1434. [Link]
-
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PubMed. [Link]
-
Kovacs, B., et al. (2016). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 224, 230-240. [Link]
-
Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 115–122. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2821–2831. [Link]
-
Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(9), 3465–3475. [Link]
-
Bitesize Bio. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 369-382. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Sacco, F., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(5), 451–457. [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
van Rooden, E. J., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 15(4), 932–941. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
-
Vaisocherová, H., et al. (2008). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors, 8(8), 4676–4699. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Sources
- 1. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. news-medical.net [news-medical.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Khan Academy [khanacademy.org]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. criver.com [criver.com]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Safety Operating Guide
Navigating the Disposal of 1H-imidazol-2-yl(phenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1H-imidazol-2-yl(phenyl)methanol, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment and Initial Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1H-imidazol-2-yl(phenyl)methanol is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related imidazole derivatives and supplier information provide critical safety insights. The parent compound, imidazole, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Furthermore, a supplier SDS for the methylated analog, (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol, indicates it is acutely toxic if swallowed (Acute Toxicity Category 3), warranting the GHS06 skull and crossbones pictogram.
Therefore, it is imperative to handle 1H-imidazol-2-yl(phenyl)methanol with the assumption that it is toxic and potentially corrosive. All handling and disposal operations should be conducted within a certified chemical fume hood.[1][3]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[1][4]
-
Ventilation: Always handle the compound and its waste in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of any dust or vapors.[1][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.[3] Waste containing 1H-imidazol-2-yl(phenyl)methanol must be collected in a dedicated, properly labeled hazardous waste container.
Container Selection and Labeling:
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1H-imidazol-2-yl(phenyl)methanol," and the associated hazards (e.g., "Toxic," "Corrosive").[3] All constituents of a waste mixture must be listed.
Incompatible Materials:
Imidazole and its derivatives are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Never mix waste containing 1H-imidazol-2-yl(phenyl)methanol with these substances to prevent violent reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 1H-imidazol-2-yl(phenyl)methanol from the laboratory setting.
Disposal of Unused or Expired Product
-
Preparation: Don the appropriate PPE and work within a chemical fume hood.
-
Containerization: Carefully transfer the solid 1H-imidazol-2-yl(phenyl)methanol into the designated hazardous waste container. Avoid generating dust.[7][8]
-
Sealing and Storage: Securely cap the waste container and store it in a designated satellite accumulation area away from incompatible materials.[3]
Decontamination of Empty Containers
Empty containers that previously held 1H-imidazol-2-yl(phenyl)methanol must be decontaminated before they can be considered non-hazardous.
-
Initial Rinse: Triple-rinse the empty container with a suitable solvent such as methanol or ethanol. The first rinsate is considered acutely hazardous and must be collected in your designated hazardous waste container for 1H-imidazol-2-yl(phenyl)methanol.
-
Subsequent Rinses: Depending on local regulations, subsequent rinses may also need to be collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Final Disposal of Container: Once thoroughly decontaminated, deface the original label and dispose of the container according to your institution's guidelines for clean labware.
Management of Contaminated Materials
All materials that have come into contact with 1H-imidazol-2-yl(phenyl)methanol, such as weighing paper, pipette tips, and gloves, must be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a dedicated, labeled hazardous waste bag or container.[3]
-
Storage: Store the container in the satellite accumulation area alongside the primary chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into the hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.[3]
Final Disposal Logistics
The ultimate disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and transportation of the waste from your laboratory's satellite accumulation area. Ensure that all waste containers are properly labeled and sealed before pickup.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Primary Hazards | Acutely Toxic (Oral), Potential Corrosive | Based on data for analogous compounds, precautionary measures are essential to prevent poisoning and chemical burns.[1][2] |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | To prevent skin and eye contact with the hazardous material.[1][4] |
| Handling Area | Chemical Fume Hood | To minimize the risk of inhalation of dust or vapors.[1][3] |
| Waste Container | Labeled, sealed, compatible material (HDPE, glass) | To ensure safe containment and prevent leaks or reactions.[3] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | To prevent potentially violent and hazardous chemical reactions.[3] |
| Spill Cleanup | Avoid dust, collect as hazardous waste | To prevent airborne contamination and ensure proper disposal of all contaminated materials.[7] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 1H-imidazol-2-yl(phenyl)methanol.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1H-imidazol-2-yl(phenyl)methanol, fostering a secure research environment and upholding your commitment to environmental stewardship.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Thermo Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
- University of Washington. (n.d.). Imidazole.
- New England Biolabs. (2023). Safety Data Sheet for 2M Imidazole (B1077) CAE.
- ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Imidazole.
- ECHEMI. (n.d.). 1H-Imidazole-5-methanol SDS, 822-55-9 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Hydroxymethyl)imidazole hydrochloride.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Sharma, et al. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. ResearchGate.
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- Liu, Z., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol.
Sources
Comprehensive Safety and Handling Guide for 1H-imidazol-2-yl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1H-imidazol-2-yl(phenyl)methanol in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, causal understanding of the recommended procedures, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical compounds with confidence.
Understanding the Hazard Landscape
For instance, compounds like (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol are classified as acutely toxic if swallowed. Many imidazole derivatives are known to cause skin and serious eye irritation.[1][2][3][4] Some may even cause severe skin burns and eye damage.[5] Given these potential hazards, a cautious approach is warranted when handling 1H-imidazol-2-yl(phenyl)methanol.
Core Principle: Always assume a compound is hazardous until proven otherwise. The primary guiding document for safe handling is the supplier-specific Safety Data Sheet (SDS). If an SDS is not provided with the chemical, you are required to request it from the manufacturer.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not arbitrary; it is a direct response to the anticipated hazards of a substance. Based on the hazard profile of similar imidazole compounds, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes of the chemical, which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][3] |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or increased risk of splashing, an impervious apron is recommended. | Protects the skin on your arms and body from accidental contact. |
| Respiratory Protection | Not generally required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1][4] |
Experimental Workflow for PPE Selection and Use:
Caption: PPE selection and use workflow.
Safe Handling and Operational Plan
A systematic approach to handling 1H-imidazol-2-yl(phenyl)methanol will minimize exposure and reduce the risk of accidents.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][2]
-
Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before retrieving the chemical from storage.
-
Ensure the designated area is clean and uncluttered.
-
-
Weighing and Transfer:
-
If the compound is a solid, weigh it out in a fume hood to avoid inhaling any dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If the compound is in solution, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
In Use:
3.3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed.[1]
Spill and Disposal Management
Accidents can happen, and a clear plan for dealing with spills and disposing of waste is crucial.
4.1. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb flammable solvents.
-
Clean-Up:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Ventilate: Ventilate the area to ensure any residual vapors are removed.
4.2. Waste Disposal:
-
All waste materials contaminated with 1H-imidazol-2-yl(phenyl)methanol, including empty containers, used PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[7]
Logical Flow for Spill and Disposal:
Caption: Spill response and waste disposal plan.
References
-
LookChem. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
American Elements. {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. [Link]
-
Autech. MSDS of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. [Link]
-
National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
Australian Government Department of Health. 1H-Imidazole: Human health tier II assessment. [Link]
-
Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
